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  • Product: Methyl 2-bromo-3-(chlorosulfonyl)benzoate
  • CAS: 1692461-78-1

Core Science & Biosynthesis

Foundational

Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS 1692461-78-1): A Strategic Trifunctional Scaffold in Advanced Drug Discovery

Executive Summary In modern drug discovery, the rapid assembly of complex, sp3-rich, or densely functionalized heterocyclic scaffolds relies heavily on the availability of highly programmable building blocks. Methyl 2-br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, sp3-rich, or densely functionalized heterocyclic scaffolds relies heavily on the availability of highly programmable building blocks. Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) [1] represents a premier example of a trifunctional scaffold. By featuring three distinct, orthogonally reactive sites—a sulfonyl chloride, an aryl bromide, and a methyl ester—this molecule allows chemists to execute sequential, highly controlled derivatizations without the need for intermediate protecting group manipulations.

This technical guide provides an in-depth analysis of the compound’s reactivity profile, field-proven experimental protocols, and the mechanistic causality behind each synthetic step, ensuring a self-validating workflow for researchers.

Physicochemical & Structural Profiling

Understanding the quantitative and physical properties of this scaffold is critical for storage, handling, and reaction design. As a sulfonyl chloride, the compound is inherently moisture-sensitive and must be stored under inert conditions to prevent premature hydrolysis to the corresponding sulfonic acid.

Table 1: Physicochemical Properties & Handling Data
PropertyValue / Description
Chemical Name Methyl 2-bromo-3-(chlorosulfonyl)benzoate
CAS Number 1692461-78-1
Molecular Formula C8H6BrClO4S
Molecular Weight 313.55 g/mol
Appearance Off-white to pale yellow solid
Electrophilic Sites -SO₂Cl (Hard/Fast), -COOMe (Hard/Slow)
Nucleophilic Coupling Site C-Br (Soft, Pd-catalyzed)
Storage Conditions 2-8 °C, strictly anhydrous (Argon/N₂ atmosphere)

Mechanistic Causality: The Logic of Orthogonal Reactivity

The true value of CAS 1692461-78-1 lies in its orthogonal reactivity . To successfully utilize this building block, reactions must be sequenced based on the inherent electrophilicity and steric environment of each functional group.

  • The Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. It undergoes rapid nucleophilic attack by primary or secondary amines to form sulfonamides [2]. Because it is highly electrophilic, it must be reacted first to prevent unwanted side reactions during subsequent metal-catalyzed steps.

  • The Aryl Bromide (-Br): Positioned ortho to the ester and meta to the sulfonyl group, this site is sterically hindered but electronically activated for oxidative addition. It is perfectly suited for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) [3] once the sensitive -SO₂Cl group has been converted to a stable sulfonamide.

  • The Methyl Ester (-COOMe): The ester acts as a robust protecting group during the first two steps. It is the least reactive site and requires harsh basic conditions (e.g., LiOH saponification) to be hydrolyzed, making it ideal for late-stage functionalization or intramolecular cyclization.

OrthogonalReactivity SM Methyl 2-bromo-3-(chlorosulfonyl)benzoate CAS: 1692461-78-1 Sulfonamide 1. Sulfonamide Formation (Fastest, targets -SO2Cl) SM->Sulfonamide R-NH2, DIPEA 0 °C to RT CrossCoupling 2. Pd-Catalyzed Cross-Coupling (Intermediate, targets -Br) Sulfonamide->CrossCoupling R'-B(OH)2, Pd(dppf)Cl2 Base, Heat Saponification 3. Saponification / Amidation (Slowest, targets -COOMe) CrossCoupling->Saponification LiOH, THF/H2O then Amine coupling

Workflow demonstrating the orthogonal reactivity of CAS 1692461-78-1.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed to be self-correcting, with clear analytical markers to ensure process integrity.

Table 2: Reaction Optimization & Analytical Markers
Reaction StepCatalyst/ReagentSolvent SystemTemp (°C)Key Analytical Marker (LC-MS)
Sulfonylation R-NH₂, DIPEADCM0 to 25[M+H]⁺ shift, loss of Cl isotope pattern
Cross-Coupling Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O90Isotope pattern shift (loss of Br doublet)
Saponification LiOH·H₂OTHF/MeOH/H₂O25 to 50[M-H]⁻ shift, loss of 14 Da (-CH₂)
Protocol A: Chemoselective Sulfonamide Formation

Objective: Convert the chlorosulfonyl group to a sulfonamide without hydrolyzing the methyl ester.

  • Causality of Reagents: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA is highly sterically hindered, which prevents it from acting as a competing nucleophile (avoiding the formation of transient, highly reactive sulfene intermediates that lead to dimerization or hydrolysis). Dichloromethane (DCM) is chosen for its aprotic nature and excellent solubility profile.

  • Step-by-Step Procedure:

    • Dissolve Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath. Rationale: Kinetic control prevents exothermic degradation of the sulfonyl chloride.

    • Add DIPEA (2.5 eq) dropwise, followed by the slow addition of the desired primary amine (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (LC-MS & Workup): Quench the reaction with 1N HCl. The acidic workup protonates unreacted amines, dragging them into the aqueous layer. Analyze the organic layer via LC-MS; the disappearance of the starting material mass and the loss of the characteristic chlorine isotope pattern (3:1 ratio) confirms successful conversion.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the ortho-bromo position.

  • Causality of Reagents: The ortho-position is sterically encumbered by both the ester and the newly formed sulfonamide. We employ Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—often the rate-limiting step in hindered cross-couplings [3]. A biphasic Dioxane/H₂O (4:1) system ensures the inorganic base (K₂CO₃) remains dissolved while providing high boiling point characteristics.

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with the sulfonamide intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₂CO₃ (3.0 eq).

    • Add degassed Dioxane/H₂O (4:1, 0.2 M).

    • Add Pd(dppf)Cl₂ (0.05 eq). Purge the system with Argon for 10 minutes.

    • Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (TLC & LC-MS): Monitor via TLC (Hexanes/EtOAc). The product will typically spot lower (more polar) than the bromide starting material. LC-MS will show a distinct loss of the 1:1 Bromine isotope pattern (⁷⁹Br/⁸¹Br), confirming the C-C bond formation.

Applications in Advanced Drug Development

The specific substitution pattern of Methyl 2-bromo-3-(chlorosulfonyl)benzoate makes it an exceptional precursor for the synthesis of complex tricyclic and bicyclic heterocycles, such as benzothiazine derivatives and saccharin-like scaffolds . These structures are privileged motifs in medicinal chemistry, frequently appearing in COX-2 inhibitors, anti-viral agents, and novel oncology therapeutics [2].

By utilizing the ester and the sulfonamide groups in a final intramolecular cyclization step, researchers can rapidly generate conformationally restricted drugs.

BenzothiazineSynthesis Step1 Starting Material CAS: 1692461-78-1 Step2 Intermediate A (2-bromo-3-sulfamoylbenzoate) Step1->Step2 Primary Amine, DCM Selective Sulfonylation Step3 Intermediate B (2-aryl-3-sulfamoylbenzoate) Step2->Step3 Suzuki-Miyaura Coupling Pd(0), Aryl Boronic Acid Step4 Target Scaffold (Benzothiazine-like Tricycle) Step3->Step4 Intramolecular Cyclization Base-promoted Amidation

Step-by-step cyclization pathway to complex tricyclic scaffolds.

Conclusion

Methyl 2-bromo-3-(chlorosulfonyl)benzoate is not merely a chemical reagent; it is a programmable synthetic platform. By respecting the mechanistic hierarchy of its functional groups—reacting the sulfonyl chloride under kinetic control, leveraging the bromide via transition-metal catalysis, and utilizing the ester for late-stage cyclization—drug development professionals can drastically reduce synthetic steps and improve overall yield in the pursuit of novel therapeutics.

References

  • NextSDS. "Methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information." NextSDS Database, 2024. URL: [Link][1]

  • Liu, W., et al. "Recent Advances in the Synthesis of Sulfonamides Intermediates." Pharmaceutical Fronts, 2024; 06(04): e355-e381. URL:[Link][2]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link][3]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-bromo-3-(chlorosulfonyl)benzoate: A Versatile Building Block in Modern Synthesis

Abstract Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a methyl ester, a bromine atom, and a highly reactive sulfonyl chloride group, positions it as a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive analysis of its chemical properties, reactivity, potential synthetic applications, and essential safety protocols. By elucidating the interplay of its functional groups, this document serves as a technical resource for scientists leveraging this reagent in drug discovery and materials science.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern chemical synthesis, particularly in the development of novel pharmaceutical agents. Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS No. 1692461-78-1) emerges as a valuable intermediate, offering three distinct points for chemical modification.[1] The sulfonyl chloride group is a powerful electrophile, the bromine atom provides a handle for cross-coupling reactions, and the methyl ester can be hydrolyzed or otherwise transformed. This guide delves into the core chemical principles governing the utility of this molecule, providing field-proven insights for its effective application.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is critical for its successful application in synthesis, including planning reaction conditions and purification strategies.

Key Properties

While extensive experimental data for this specific isomer is not widely published, its properties can be inferred from its structure and data on related compounds.

PropertyValue / InformationSource(s)
CAS Number 1692461-78-1[1]
Molecular Formula C₈H₆BrClO₄S[2]
Molecular Weight 313.56 g/mol [3][4]
InChIKey GZSHSQGWNYAGFI-UHFFFAOYSA-N[2]
Predicted XlogP 2.5[2]
Appearance Typically a white to yellow powder or crystalline solid (inferred from isomers)[3]
Storage Store in a cool (2-8°C), dry place under an inert atmosphere; highly sensitive to moisture.[3][5]
Molecular Structure Analysis

The structure of Methyl 2-bromo-3-(chlorosulfonyl)benzoate is key to its reactivity. The benzene ring is substituted with three distinct functional groups, each influencing the molecule's overall electronic nature and chemical behavior.

Caption: Chemical structure of Methyl 2-bromo-3-(chlorosulfonyl)benzoate.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is derived from the predictable and potent reactivity of the sulfonyl chloride functional group.

The Electrophilic Sulfonyl Center

The sulfur atom of the sulfonyl chloride group is the primary electrophilic site.[6] Its reactivity is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[6]

G mol Methyl 2-bromo-3-(chlorosulfonyl)benzoate S Sulfonyl Sulfur (S) C_Br Aryl Carbon (C-Br) C_ester Ester Carbonyl (C=O) sub_S Highly Electrophilic Primary site for nucleophilic attack (e.g., by amines, alcohols) sub_C_Br Site for Pd-catalyzed cross-coupling reactions sub_C_ester Site for hydrolysis or amidation start Dissolve Reagent in Anhydrous DCM cool Cool to 0°C start->cool add_reagents Add Amine (R-NH₂) & Pyridine cool->add_reagents react Stir at Room Temp (Monitor by TLC) add_reagents->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify via Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Sources

Foundational

An In-depth Technical Guide to Methyl 2-bromo-3-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectrosc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and chemical reactivity of Methyl 2-bromo-3-(chlorosulfonyl)benzoate. As a trifunctional aromatic compound, it presents a unique scaffold for the synthesis of complex molecules in the fields of medicinal chemistry and materials science. This document delves into the nuanced interplay of its functional groups—a methyl ester, a bromo substituent, and a highly reactive chlorosulfonyl moiety—offering field-proven insights into its synthetic utility and experimental protocols. All claims and methodologies are substantiated by authoritative sources to ensure scientific integrity.

Introduction: A Versatile Building Block

Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS Number: 1692461-78-1; Molecular Formula: C₈H₆BrClO₄S) is a polysubstituted benzene derivative that holds significant potential as a versatile intermediate in organic synthesis.[1] The strategic positioning of its three distinct functional groups on the aromatic ring allows for a high degree of control in sequential chemical transformations. The interplay of the electron-withdrawing nature of the methyl ester and chlorosulfonyl groups, combined with the steric and electronic influence of the bromine atom, dictates the reactivity of the molecule and provides multiple avenues for derivatization.

This guide will explore the synthesis of this compound, its detailed spectroscopic characterization, and its reactivity profile, with a focus on providing practical, actionable information for laboratory scientists.

Molecular Structure and Physicochemical Properties

The molecular structure of Methyl 2-bromo-3-(chlorosulfonyl)benzoate is foundational to understanding its chemical behavior.

Caption: Molecular structure of Methyl 2-bromo-3-(chlorosulfonyl)benzoate.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number1692461-78-1[1]
Molecular FormulaC₈H₆BrClO₄S[2]
Molecular Weight313.56 g/mol [3]
Predicted XlogP2.5[2]

Synthesis of Methyl 2-bromo-3-(chlorosulfonyl)benzoate

Theoretical Reaction Pathway: Electrophilic Aromatic Substitution

The synthesis would proceed via the reaction of methyl 2-bromobenzoate with chlorosulfonic acid. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring. The bromo group is an ortho, para-director, while the methyl ester group is a meta-director. The combined influence of these groups directs the incoming chlorosulfonyl group primarily to the C3 and C5 positions.

Synthesis_Workflow Start Methyl 2-bromobenzoate Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Reaction Product Methyl 2-bromo-3-(chlorosulfonyl)benzoate Reaction->Product Byproduct Isomeric Products & Starting Material Reaction->Byproduct Purification Column Chromatography Product->Purification Byproduct->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed workflow for the synthesis of Methyl 2-bromo-3-(chlorosulfonyl)benzoate.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous chlorosulfonation reactions of substituted benzoic acids.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place methyl 2-bromobenzoate (1.0 eq).

  • Addition of Reagent: Cool the flask to 0-5 °C in an ice-salt bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Dry the crude solid under vacuum. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from isomeric byproducts and unreacted starting material.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for Methyl 2-bromo-3-(chlorosulfonyl)benzoate, the following characterization data is predicted based on established spectroscopic principles and data from structurally similar compounds.[6][7][8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl ester protons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1-8.3d1HH-6ortho to the electron-withdrawing ester group.
~7.8-8.0t1HH-5Flanked by two electron-withdrawing groups.
~7.5-7.7d1HH-4ortho to the bromo group.
~3.9-4.1s3H-OCH₃Typical chemical shift for a methyl ester.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~164-166C=O (ester)Typical range for an ester carbonyl carbon.
~140-142C-3Attached to the strongly electron-withdrawing sulfonyl chloride group.
~135-137C-1Attached to the ester group.
~133-135C-6ortho to the ester group.
~130-132C-5
~128-130C-4
~120-122C-2Attached to the bromine atom.
~53-55-OCH₃Typical chemical shift for a methyl ester carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1730-1715StrongC=O stretch (ester)
~1380-1365 & ~1180-1160StrongAsymmetric and symmetric S=O stretch (sulfonyl chloride)
~1250-1100StrongC-O stretch (ester)
~800-700StrongC-H out-of-plane bending (aromatic)
~600-500MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

  • Predicted M⁺: m/z values corresponding to the different isotopic combinations of Br and Cl.

  • Key Fragmentation: Loss of -OCH₃, -COOCH₃, -Cl, and -SO₂Cl.

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 2-bromo-3-(chlorosulfonyl)benzoate is governed by its three functional groups. The sulfonyl chloride is the most reactive site, readily undergoing nucleophilic substitution.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group is a powerful electrophile, making it susceptible to attack by a wide range of nucleophiles.[4] This reactivity is central to its utility in synthesis.

  • Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[1]

  • Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base affords sulfonate esters.

Reactivity of the Bromo Group

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[10]

Reactivity of the Methyl Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent transformations, such as amide bond formation.

Representative Experimental Protocol: Synthesis of a Sulfonamide

This protocol details the reaction of Methyl 2-bromo-3-(chlorosulfonyl)benzoate with a primary amine to form a sulfonamide.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Addition of Reactant: Cool the solution to 0 °C in an ice bath. Dissolve Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with 1M HCl. Transfer the mixture to a separatory funnel, and extract with DCM. Wash the organic layer with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Conclusion

Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its unique substitution pattern allows for selective and sequential reactions, making it a valuable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic data for its characterization, and an exploration of its reactivity. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of drug discovery and materials science to effectively utilize this versatile building block in their synthetic endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45, 233.
  • Dhar, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56, 331-338.
  • PubChemLite. Methyl 2-bromo-3-(chlorosulfonyl)benzoate (C8H6BrClO4S). Retrieved from [Link]

  • Sadtler Research Laboratories. (1976). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • NextSDS. methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Retrieved from [Link]

  • Google Patents. (1990). Preparation of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids and intermediates.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (1991). Preparation of 2-(chloro, bromo or nitro)-4-(alkyl-sulfonyl)benzoic acids and intermediates.
  • Google Patents. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents. (2010). Method for producing isoxazoline compound.
  • European Patent Office. (1991). PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES. Retrieved from [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubMed. (2013). Methyl 2-bromo-3-(4-chloro-benzene-sulfonamido)-benzoate. Retrieved from [Link]

  • Google Patents. (2021). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • NextSDS. methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate — Chemical Substance Information. Retrieved from [Link]

  • Indian Academy of Sciences. (1962). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (1968). Bromomethylbenzophenones and related compounds.
  • Patsnap. (2021). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)

Sources

Exploratory

Synthesis Pathway and Protocol for Methyl 2-bromo-3-(chlorosulfonyl)benzoate

Executive Summary Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1)[1] is a highly functionalized, trifunctional aromatic building block utilized extensively in medicinal chemistry for the generation of sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1)[1] is a highly functionalized, trifunctional aromatic building block utilized extensively in medicinal chemistry for the generation of sulfonamide-based screening libraries. The molecule presents three orthogonal reactive sites: a methyl ester, an aryl bromide, and a highly electrophilic sulfonyl chloride. This technical whitepaper details a robust, regiocontrolled, three-step synthetic pathway starting from commercially available 2-bromo-3-nitrobenzoic acid[2].

Retrosynthetic Strategy & Mechanistic Rationale

A naive synthetic approach to this molecule might propose the direct electrophilic chlorosulfonation of methyl 2-bromobenzoate. However, analyzing the electronic and steric environment of the arene reveals fundamental flaws in this strategy:

  • Directing Effects: The ester group (-COOCH₃) is a deactivating meta-director, while the bromo group (-Br) is a deactivating ortho/para-director. In methyl 2-bromobenzoate, both position 3 and position 5 are synergistically activated.

  • Steric Hindrance: Position 3 is flanked by two bulky substituents (the ester and the bromine atom), creating severe steric hindrance. Consequently, direct electrophilic aromatic substitution would predominantly yield the less hindered 5-chlorosulfonyl isomer, or an intractable mixture of regioisomers.

To achieve absolute regiocontrol, a Sandmeyer-type approach (Meerwein chlorosulfonation) is required. By starting with 2-bromo-3-nitrobenzoic acid, the nitrogen atom is pre-installed at the exact required position (C3). The pathway proceeds via esterification, chemoselective nitro reduction, and finally, diazotization followed by chlorosulfonation.

SynthesisPathway A 2-Bromo-3-nitrobenzoic acid (Starting Material) B Methyl 2-bromo-3-nitrobenzoate (Intermediate 1) A->B MeOH, H2SO4 (cat.) Reflux, 12h C Methyl 3-amino-2-bromobenzoate (Intermediate 2) B->C Fe powder, NH4Cl EtOH/H2O, 80°C, 4h D Methyl 2-bromo-3-(chlorosulfonyl)benzoate (Target Compound) C->D 1. NaNO2, HCl/AcOH, 0°C 2. SO2, CuCl2, RT, 2h

Figure 1: Three-step synthetic pathway to Methyl 2-bromo-3-(chlorosulfonyl)benzoate.

Experimental Protocols

Step 1: Fischer Esterification

Objective: Protect the carboxylic acid to prevent side reactions with sulfur dioxide/HCl and to improve organic solubility for subsequent steps.

  • Reaction: Suspend 2-bromo-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is complete when the highly polar, streaky baseline spot (carboxylic acid) is entirely replaced by a higher Rf spot (ester).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (critical to neutralize and remove any unreacted starting material) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2-bromo-3-nitrobenzoate as a solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without causing reductive dehalogenation of the aryl bromide. Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated due to the high risk of cleaving the C-Br bond. A Béchamp-type reduction using Iron and Ammonium Chloride is highly chemoselective and preserves the halogen[3].

  • Reaction: Dissolve methyl 2-bromo-3-nitrobenzoate (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the solution.

  • Heating: Heat the vigorously stirred suspension to 80 °C for 4 hours.

  • Self-Validation: The reaction mixture will transition from a clear yellow solution to a dense, dark brown/black suspension as iron oxides (Fe₃O₄) form. TLC will show the appearance of a highly fluorescent, polar spot under 254 nm UV light, indicative of the aniline.

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove iron residues. Wash the filter cake thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol, partition the aqueous residue between EtOAc and water, dry the organic layer, and evaporate to yield methyl 3-amino-2-bromobenzoate[4],[5].

Step 3: Meerwein Chlorosulfonation

Objective: Convert the aniline to a sulfonyl chloride via a diazonium intermediate[6]. Rationale: Diazotization transforms the amine into a superb leaving group (N₂). Copper(II) chloride catalyzes the single-electron transfer (SET) generation of an aryl radical, which reacts rapidly with sulfur dioxide. Subsequent trapping by chloride ions yields the sulfonyl chloride.

WorkflowStep3 Start Methyl 3-amino-2-bromobenzoate in conc. HCl / AcOH Cool Cool to -5°C to 0°C Start->Cool NaNO2 Dropwise addition of aq. NaNO2 Cool->NaNO2 Diazo Diazonium Salt Solution (Keep strictly at 0°C) NaNO2->Diazo Combine Add Diazonium to SO2/CuCl2 (N2 gas evolution) Diazo->Combine SO2Prep Saturate glacial AcOH with SO2 gas + CuCl2 SO2Prep->Combine Extract Quench with Ice Water & Extract with DCM Combine->Extract Purify Wash, Dry, Concentrate (Target Sulfonyl Chloride) Extract->Purify

Figure 2: Workflow for the Sandmeyer-type chlorosulfonation (Step 3).

  • Diazotization: Dissolve methyl 3-amino-2-bromobenzoate (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 v/v). Cool the solution to -5 °C using an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂, 1.2 eq) dropwise. Maintain the internal temperature strictly below 0 °C to prevent phenol formation. Stir for 30 minutes.

  • SO₂ Preparation: In a separate, well-ventilated flask, saturate glacial acetic acid with SO₂ gas (or use DABSO as a solid surrogate) and add Copper(II) Chloride dihydrate (CuCl₂·2H₂O, 0.2 eq).

  • Coupling: Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture at 0 °C.

  • Self-Validation: Immediate evolution of nitrogen gas (bubbling) will occur, indicating the successful decomposition of the diazonium salt and formation of the aryl radical. The solution will adopt a green/blue hue due to the copper catalyst.

  • Workup: Stir at room temperature for 2 hours until gas evolution completely ceases. Pour the mixture into crushed ice. Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Isolation: Wash the combined organic layers with cold water and brine, dry over Na₂SO₄, and concentrate in vacuo (keep bath temperature <35 °C to prevent degradation) to afford methyl 2-bromo-3-(chlorosulfonyl)benzoate[1].

Quantitative Data & Analytical Markers

StepChemical TransformationKey ReagentsTemp / TimeExpected YieldAnalytical Markers (Self-Validation)
1 Carboxylic Acid → Methyl EsterMeOH, H₂SO₄ (cat.)65 °C / 12 h90 - 95%TLC: Disappearance of baseline spot.Mass Spec: [M+H]⁺ expected at m/z 260.0
2 Nitro → AnilineFe powder, NH₄Cl80 °C / 4 h85 - 90%Visual: Yellow solution to black suspension.Mass Spec: [M+H]⁺ expected at m/z 230.0[5]
3 Aniline → Sulfonyl ChlorideNaNO₂, HCl, SO₂, CuCl₂0 °C to RT / 2.5 h60 - 75%Visual: Vigorous N₂ gas evolution.TLC: Less polar spot than aniline.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 2-bromo-3-(chlorosulfonyl)benzoate in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the rapid generation of structurally diverse libraries relies heavily on bifunctional building blocks. Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rapid generation of structurally diverse libraries relies heavily on bifunctional building blocks. Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) represents a highly versatile, orthogonal scaffold utilized extensively in medicinal chemistry. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a mechanistic understanding of this compound. By leveraging its highly electrophilic chlorosulfonyl group for amination and its sterically shielded ortho-bromine for palladium-catalyzed cross-coupling, scientists can rapidly access complex sulfonamide-based pharmacophores targeting protein-protein interactions (PPIs), viral capsids, and neurodegenerative pathways.

Structural and Physicochemical Properties

Understanding the physicochemical baseline of Methyl 2-bromo-3-(chlorosulfonyl)benzoate is critical for preventing premature degradation and maximizing synthetic yield. The presence of the electron-withdrawing ester and sulfonyl chloride groups renders the aromatic ring highly electron-deficient, while the bulky bromine atom at the 2-position dictates the steric approach trajectory for incoming nucleophiles.

Table 1: Physicochemical Profile & Mechanistic Implications
PropertyValueCausality / Implication
Chemical Name Methyl 2-bromo-3-(chlorosulfonyl)benzoateCore scaffold offering dual orthogonal reactivity handles.
CAS Number 1692461-78-1Unique identifier for procurement and regulatory compliance .
Molecular Formula C8H6BrClO4SContains both electrophilic (SO₂Cl) and cross-coupling (Br) centers.
Molecular Weight 313.55 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5 parameters.
Physical State SolidRequires complete dissolution in aprotic solvents (e.g., DCM, THF) prior to the introduction of nucleophiles.
Reactivity Profile Highly Moisture SensitiveThe highly electrophilic sulfur center is susceptible to nucleophilic attack by water, hydrolyzing to an inactive sulfonic acid. Mandates inert atmosphere storage (Ar/N₂) at 2-8°C.

Mechanistic Reactivity and Orthogonal Functionalization

The strategic value of this building block lies in its orthogonal reactivity . The chlorosulfonyl group reacts rapidly with primary or secondary amines at low temperatures (0°C to Room Temperature), forming stable sulfonamides. Crucially, the carbon-bromine (C-Br) bond remains completely inert under these conditions. Once the sulfonamide is installed, the C-Br bond can be activated at elevated temperatures using palladium catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to introduce aryl, heteroaryl, or alkyl substituents, thereby expanding the Structure-Activity Relationship (SAR) space.

Reactivity_Map Core Methyl 2-bromo-3-(chlorosulfonyl)benzoate [Bifunctional Hub] Sulfonamide Sulfonamide Derivatives [Pharmacophore] Core->Sulfonamide Amines, Base (Pyridine) Anhydrous DCM, 0°C -> RT Biaryl Biaryl Compounds [SAR Diversification] Core->Biaryl Boronic Acids, Pd(dppf)Cl2 Base, 1,4-Dioxane, Heat Hydrolysis Sulfonic Acid [Degradation] Core->Hydrolysis H2O (Moisture Exposure) Nucleophilic Attack

Fig 1. Orthogonal reactivity map of Methyl 2-bromo-3-(chlorosulfonyl)benzoate.

Standardized Experimental Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale to prevent common failure modes such as hydrolysis or catalyst poisoning.

Protocol A: Synthesis of Sulfonamide Derivatives (Amination)

Objective: Chemoselective installation of the sulfonamide pharmacophore without disturbing the ester or bromine moieties.

  • System Preparation: Flame-dry a round-bottom flask under a continuous stream of Argon. Causality: Removes trace ambient moisture that would competitively hydrolyze the sulfonyl chloride.

  • Dissolution: Dissolve Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the mixture to 0°C using an ice bath.

  • Catalytic Activation: Add Pyridine (3.0 equiv) dropwise. Causality: Pyridine acts as both an acid scavenger to neutralize the HCl byproduct and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

  • Amine Addition: Slowly add the desired primary or secondary amine (1.1 equiv). Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate). The disappearance of the highly UV-active starting material and the absence of a baseline spot (which would indicate sulfonic acid formation) validates the reaction's success.

  • Aqueous Workup: Quench with 1N HCl to protonate and remove excess pyridine and unreacted amine into the aqueous layer. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Late-stage diversification via C-C bond formation at the 2-bromo position.

  • Reagent Assembly: In a Schlenk tube, combine the sulfonamide intermediate from Protocol A (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition & Degassing: Add a biphasic solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Causality: Rigorous deoxygenation is mandatory to prevent the irreversible oxidation of the Pd(0) active species to an inactive Pd(II) complex.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive flow of Argon. Causality: The ortho-ester and ortho-sulfonamide groups sterically hinder the C-Br bond. A highly active, sterically demanding bidentate ligand like dppf is required to force the oxidative addition step.

  • Reaction: Heat the sealed tube to 90°C for 12 hours. Monitor by LC-MS for the desired product mass.

  • Purification: Filter through a pad of Celite to remove palladium black, partition between Ethyl Acetate and water, and purify the organic layer via silica gel flash chromatography.

Applications in Targeted Therapeutics

Derivatives of chlorosulfonyl benzoates are foundational to several cutting-edge drug discovery programs. The ability to fine-tune the steric and electronic properties around the sulfonamide core makes this scaffold ideal for disrupting complex biological targets.

  • MTDH-SND1 Protein-Protein Interaction (PPI) Inhibitors: The MTDH-SND1 complex is a critical driver of breast cancer metastasis. Recent studies have demonstrated that sulfonamide derivatives synthesized from chlorosulfonyl benzoates act as potent small-molecule inhibitors of this PPI. The sulfonamide moiety anchors into the hydrophobic pocket of SND1, forming critical hydrogen bonds with residues like Arg255, thereby sterically occluding MTDH binding and suppressing tumor growth .

  • HIV-1 Capsid Inhibition: The HIV-1 capsid (CA) protein is a highly sought-after antiviral target. Phenylalanine derivatives bearing benzenesulfonamide groups have been synthesized to bind the CA hexamer. These compounds exhibit a dual-stage inhibition profile, accelerating premature capsid core assembly and reducing the production of infectious virions .

  • 17β-HSD10 Modulation in Alzheimer's Disease: The enzyme 17β-HSD10 interacts with amyloid beta (Aβ), leading to mitochondrial dysfunction in Alzheimer's disease. Virtual screening and subsequent synthesis have identified novel sulfonamide chemotypes that disrupt the Aβ/17β-HSD10 interaction, restoring mitochondrial homeostasis and protecting against neurotoxicity .

Biological_Pathway Lead Sulfonamide-Based Lead (Derived from Core Scaffold) Target Target Protein Complex (e.g., MTDH-SND1 or HIV-1 CA) Lead->Target Hydrogen bonding & π-π stacking interactions Mechanism Disruption of Protein-Protein Interactions (PPI) Target->Mechanism Steric occlusion of binding pockets Outcome Inhibition of Disease Progression (Tumorigenesis / Viral Replication) Mechanism->Outcome Cellular phenotypic modulation

Fig 2. Pharmacological mechanism of sulfonamide derivatives in PPI disruption.

References

  • NextSDS Chemical Database. Methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information. NextSDS. Available at:[Link]

  • Shen, H., et al. (2025). Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Li, J., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Dow, L. F., & Trippier, P. C. (2026). Virtual Screening Identifies Inhibitors and First-in-Class Activators of 17β-Hydroxysteroid Dehydrogenase Type 10. ChemRxiv. Available at:[Link]

Exploratory

The Strategic Utility of Methyl 2-bromo-3-(chlorosulfonyl)benzoate in Modern Medicinal Chemistry: Discovery, History, and Synthetic Workflows

Executive Summary Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) is a highly functionalized, trifunctional building block that has become indispensable in modern organic synthesis and drug discovery[1]. Fe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) is a highly functionalized, trifunctional building block that has become indispensable in modern organic synthesis and drug discovery[1]. Featuring a methyl ester, an aryl bromide, and a highly reactive sulfonyl chloride group, this compound allows for orthogonal, chemoselective modifications. As a Senior Application Scientist, I have designed this whitepaper to explore the historical context of this scaffold, analyze its structural advantages, and provide self-validating experimental protocols for its application in synthesizing complex sulfonamide-based therapeutics.

Historical Context & Discovery

The history of sulfonyl chlorides in medicinal chemistry dates back to the discovery of the first sulfa drugs (sulfanilamides) in the 1930s. However, as biological targets became more complex, the need for densely functionalized, multi-handle scaffolds grew.

The specific registration of Methyl 2-bromo-3-(chlorosulfonyl)benzoate around 2015 (CAS 1692461-78-1) marks a definitive shift in commercial chemical space towards "pre-activated" intermediates[1]. Historically, chemists had to rely on multi-step, linear syntheses to sequentially install halogens and sulfonyl groups onto benzoic acid cores—often battling poor regioselectivity and low yields. The commercial availability of this precise regioisomer[2][3] allows researchers to bypass these bottlenecks, drastically reducing the time required to build diverse biaryl sulfonamide libraries for high-throughput screening.

Structural Analysis & Reactivity Profile

The synthetic power of this molecule lies in its three distinct reactive nodes, each addressable under specific conditions without interfering with the others. Understanding the causality behind their reactivity is critical for successful experimental design.

  • Node 1: The Sulfonyl Chloride (-SO₂Cl). The most electrophilic site. It reacts rapidly with amines to form stable sulfonamides.

  • Node 2: The Aryl Bromide (-Br). A classic handle for transition-metal-catalyzed cross-coupling. It remains inert during sulfonylation but is highly reactive towards oxidative addition by Palladium(0) catalysts.

  • Node 3: The Methyl Ester (-COOMe). Serves as a protected carboxylic acid. It survives both sulfonylation and standard cross-coupling but can be selectively saponified later to yield a free acid.

Table 1: Physico-Chemical Properties & Reactivity Summary
Property / FeatureValue / DescriptionCausality in Experimental Design
CAS Number 1692461-78-1[1]Ensures precise sourcing of the correct regioisomer for structure-activity relationship (SAR) studies.
Molecular Weight 313.55 g/mol Relevant for accurate stoichiometric calculations in micro-scale library generation.
Electrophilicity -SO₂Cl > -COOMeDictates that amine nucleophiles will attack the sulfonyl group first, allowing chemoselective sulfonamide formation without forming the amide at the ester.
Steric Hindrance High at the 2-positionThe bulky bromine atom at the 2-position forces the adjacent ester and sulfonyl groups out of the aromatic plane, influencing the 3D conformation of the final drug molecule.

Experimental Protocols: A Self-Validating System

Protocols must be self-validating to ensure trustworthiness and reproducibility. The following two-step workflow demonstrates how to leverage this building block while ensuring intermediate integrity at every stage.

Protocol A: Chemoselective Sulfonamide Formation

Objective: React the chlorosulfonyl group with a primary amine while preserving the bromo and ester groups. Causality & Rationale: We use N,N-Diisopropylethylamine (DIPEA) as the base rather than Triethylamine (TEA). DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the highly reactive sulfonyl chloride. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of the sulfonyl chloride into a sulfonic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0°C using an ice bath. Why? Lowering the thermal energy suppresses the slower, competing attack of the amine on the methyl ester, ensuring absolute chemoselectivity.

  • Addition: Add DIPEA (2.0 eq) followed by the dropwise addition of the target primary amine (1.1 eq).

  • In-Process Validation: Stir for 2 hours, gradually warming to room temperature. Monitor via LC-MS. The complete disappearance of the starting material mass (m/z 313) and the appearance of the desired sulfonamide mass validates the reaction's success.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. The mildly acidic quench neutralizes excess amine and DIPEA without risking the hydrolysis of the methyl ester. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide intermediate with an aryl boronic acid to form a biaryl scaffold. Causality & Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand creates a sterically demanding environment around the palladium center, which accelerates the reductive elimination step—a crucial requirement for overcoming the steric bulk of the ortho-substituted biaryl system being formed.

Step-by-Step Methodology:

  • Setup: Combine the sulfonamide intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a microwave-safe vial.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Why? Dioxane solubilizes the organic components, while the aqueous base is necessary to activate the boronic acid into a highly reactive boronate complex. Degassing prevents the oxidation of the Palladium(0) active species.

  • Reaction: Heat the mixture to 90°C for 4 hours using an oil bath or microwave reactor.

  • In-Process Validation: Monitor by TLC (Hexanes/EtOAc). The product will typically run lower (lower Rf value) than the starting material due to increased polarity and molecular weight.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Extract with EtOAc, dry, and purify via flash column chromatography.

Mechanistic Workflows & Signaling Pathways

SynthWorkflow SM Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) Sulfonamide Sulfonamide Intermediate (Retained 2-Bromo) SM->Sulfonamide Sulfonylation Amine Primary/Secondary Amine (DIPEA, DCM, 0°C) Amine->Sulfonamide Product Biaryl Sulfonamide Scaffold (Drug Candidate) Sulfonamide->Product Suzuki Coupling Boronic Aryl Boronic Acid (Pd(dppf)Cl2, K2CO3, 90°C) Boronic->Product

Chemoselective synthetic workflow utilizing the chlorosulfonyl and bromo handles.

Biological Application: Targeting 11β-HSD1

Compounds synthesized from this specific biaryl sulfonamide scaffold are frequently evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Biaryl sulfonamides (similar to the established inhibitor PF-915275) bind directly to the active site of 11β-HSD1, preventing the localized conversion of inactive cortisone to active cortisol. This mechanism is a highly researched therapeutic pathway for treating metabolic syndrome, insulin resistance, and type 2 diabetes.

BioPathway Drug Biaryl Sulfonamide Derivative Enzyme 11β-HSD1 Enzyme Drug->Enzyme Inhibits Cortisol Cortisol (Active) Enzyme->Cortisol Catalyzes formation Cortisone Cortisone (Inactive) Cortisone->Cortisol Substrate Receptor Glucocorticoid Receptor Cortisol->Receptor Activates Metabolism Metabolic Syndrome Receptor->Metabolism Drives

Mechanism of action for sulfonamide-derived 11β-HSD1 inhibitors in metabolism.

Conclusion

Methyl 2-bromo-3-(chlorosulfonyl)benzoate exemplifies the evolution of commercial chemical building blocks. By embedding three orthogonally reactive sites into a single compact aromatic ring, it allows medicinal chemists to rapidly navigate chemical space. Understanding the causality behind the reaction conditions—specifically managing steric hindrance and nucleophilic competition—ensures high yields, robust library generation, and accelerated drug discovery timelines.

References

  • Title: methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information | Source: NextSDS | URL: [Link]

Sources

Foundational

Structural Elucidation, IUPAC Nomenclature, and Synthetic Applications of C8H6BrClO4S

Executive Summary The molecular formula C8H6BrClO4S (Molecular Weight: 313.55 g/mol [1]) represents a highly versatile class of bifunctional electrophiles, predominantly existing as isomers of methyl bromo(chlorosulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C8H6BrClO4S (Molecular Weight: 313.55 g/mol [1]) represents a highly versatile class of bifunctional electrophiles, predominantly existing as isomers of methyl bromo(chlorosulfonyl)benzoate. With a Degree of Unsaturation (DoU) of 5—accounting for one benzene ring (4) and one ester carbonyl (1)—these compounds serve as critical building blocks in medicinal chemistry. This whitepaper provides an authoritative guide on the systematic IUPAC nomenclature of these isomers, their physicochemical landscape, and field-proven, self-validating protocols for their orthogonal functionalization in drug development.

IUPAC Nomenclature & Structural Logic

Determining the correct IUPAC name for polysubstituted benzene derivatives requires strict adherence to functional group priority rules[2]. For the C8H6BrClO4S family, the structural logic is dictated by the following hierarchy:

  • Principal Functional Group (Suffix/Parent): According to IUPAC recommendations, ester groups (-COOR) hold higher priority than sulfonyl halides (-SO2Cl) and halogens (-X)[2][3]. Therefore, the parent scaffold is designated as a benzoate (specifically, methyl benzoate).

  • Secondary Substituents (Prefixes): The remaining functional groups are treated as substituents and cited alphabetically. The -SO2Cl group is named as a chlorosulfonyl prefix[2], and the -Br group is named as a bromo prefix.

  • Numbering (Lowest Locant Rule): The carbon atom of the benzene ring attached to the ester group is designated as C1. The ring is then numbered to give the lowest possible locants to the substituents.

IUPAC_Rules Start Identify Principal Group in C8H6BrClO4S Ester Ester (-COOCH3) Priority: 1 (Highest) Start->Ester Highest Priority Sulfonyl Sulfonyl Halide (-SO2Cl) Priority: 2 Start->Sulfonyl Halogen Halogen (-Br) Priority: 3 (Lowest) Start->Halogen Parent Parent Structure: Methyl benzoate Ester->Parent Numbering Apply Lowest Locant Rule (e.g., 2,5- or 5,2-) Sulfonyl->Numbering Prefix: chlorosulfonyl Halogen->Numbering Prefix: bromo Parent->Numbering Final Methyl 5-bromo-2-(chlorosulfonyl)benzoate Numbering->Final Combine & Alphabetize

Decision tree illustrating the IUPAC nomenclature priority rules for C8H6BrClO4S isomers.

Quantitative Data: The Isomeric Landscape

Because the benzene ring can be substituted at various positions, C8H6BrClO4S encompasses several distinct structural isomers. The table below summarizes the most synthetically relevant isomers utilized in pharmaceutical research.

IUPAC NameSubstitution PatternCAS Registry NumberPubChem CIDMolecular Weight
Methyl 5-bromo-2-(chlorosulfonyl)benzoate 1,2,5-trisubstituted736948-72-4[4]118366630[5]313.55 g/mol [1]
Methyl 2-bromo-5-(chlorosulfonyl)benzoate 1,2,5-trisubstituted924867-87-8[1]43436744[6]313.55 g/mol [1]
Methyl 4-bromo-2-(chlorosulfonyl)benzoate 1,2,4-trisubstitutedN/A118366630[5]313.55 g/mol [1]
Methyl 2-bromo-4-(chlorosulfonyl)benzoate 1,2,4-trisubstituted1581266-68-3[7]N/A313.55 g/mol [1]

Mechanistic Insights: Orthogonal Reactivity

The true value of the C8H6BrClO4S scaffold lies in the orthogonal reactivity of its three functional groups. As an application scientist, understanding the causality behind this reactivity is paramount for designing multi-step syntheses:

  • The Chlorosulfonyl Group (-SO2Cl): Acts as a "hard" electrophile. It reacts rapidly and irreversibly with nucleophiles (such as primary or secondary amines) at low temperatures to form stable sulfonamides.

  • The Aryl Bromide (-Br): Acts as a "soft" electrophile. It is entirely inert to amine nucleophiles under standard conditions but undergoes facile oxidative addition with Palladium(0) catalysts, making it ideal for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • The Methyl Ester (-COOCH3): Serves as a latent carboxylic acid. It remains stable during both sulfonylation and cross-coupling, provided that strictly anhydrous or non-saponifying base conditions are maintained.

Reactivity Core Starting Material (C8H6BrClO4S) Sulfonylation Step 1: Sulfonylation (Amine, DIPEA, 0°C) Core->Sulfonylation Chemoselective Intermediate Sulfonamide Intermediate (Retains -Br) Sulfonylation->Intermediate Fast Reaction Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Intermediate->Suzuki Orthogonal Product Biaryl Sulfonamide Derivative Suzuki->Product C-C Bond Formation

Orthogonal synthetic workflow exploiting the differential reactivity of C8H6BrClO4S functional groups.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the step-by-step conversion of Methyl 5-bromo-2-(chlorosulfonyl)benzoate into a complex biaryl sulfonamide. These methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to guarantee scientific integrity.

Protocol 1: Chemoselective Sulfonamide Synthesis

Objective: Convert the -SO2Cl group to a sulfonamide without hydrolyzing the ester or reacting the aryl bromide.

  • Preparation: Dissolve Methyl 5-bromo-2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert Argon atmosphere. Cool the flask to 0 °C.

    • Causality: Low temperatures suppress the competing aminolysis of the methyl ester, ensuring absolute chemoselectivity for the sulfonyl chloride.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct without acting as a competing nucleophile, which is a common failure point when using less hindered bases like Triethylamine.

  • Amine Addition: Slowly add the desired primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (LC-MS Check): Analyze an aliquot via LC-MS.

    • Diagnostic Isotope Pattern: The starting material (C8H6BrClO4S) contains one Bromine and one Chlorine atom, presenting a distinct 3:4:1 isotopic cluster at [M+H]+ ~313/315/317. Upon successful sulfonylation, the Chlorine is lost. The product mass will shift, and the isotopic cluster will strictly transition to a 1:1 ratio (due solely to ^79Br and ^81Br). This isotopic shift is the definitive proof of successful, selective sulfonylation.

  • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form a biaryl C-C bond at the site of the aryl bromide.

  • Preparation: In an oven-dried Schlenk flask, combine the sulfonamide intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality: Rigorous deoxygenation is critical. Molecular oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) peroxo species, stalling the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Heat the mixture to 90 °C for 12 hours.

    • Causality: The bidentate 'dppf' ligand provides the necessary steric bulk and electron density to force the oxidative addition of Palladium into the C-Br bond, which is electronically deactivated by the electron-withdrawing ester and sulfonamide groups.

  • Self-Validation (TLC & MS): The disappearance of the 1:1 Bromine isotopic cluster in the mass spectrum confirms the complete consumption of the aryl bromide.

  • Purification: Filter the crude mixture through a pad of Celite to remove Palladium black, extract with Ethyl Acetate, and purify via silica gel flash chromatography.

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 Source: IUPAC Blue Book / Queen Mary University of London URL:[Link]

  • PubChemLite - Methyl 4-bromo-2-(chlorosulfonyl)benzoate Source: PubChem / National Center for Biotechnology Information URL:[Link]

  • Methyl 2-bromo-5-(chlorosulfonyl)benzoate | CID 43436744 Source: PubChem / National Center for Biotechnology Information URL:[Link]

Sources

Exploratory

Predicted 13C NMR shifts for Methyl 2-bromo-3-(chlorosulfonyl)benzoate

Predicted 13C NMR Shifts for Methyl 2-bromo-3-(chlorosulfonyl)benzoate: A Comprehensive Guide to Stereoelectronic and Heavy-Atom Effects Executive Summary Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS 1692461-78-1)[1] i...

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Author: BenchChem Technical Support Team. Date: March 2026

Predicted 13C NMR Shifts for Methyl 2-bromo-3-(chlorosulfonyl)benzoate: A Comprehensive Guide to Stereoelectronic and Heavy-Atom Effects

Executive Summary

Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS 1692461-78-1)[1] is a highly functionalized aromatic building block frequently utilized in drug discovery and advanced organic synthesis. Characterizing this molecule via 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to the complex interplay of inductive (-I), resonance (-R), steric, and relativistic heavy-atom effects. This whitepaper provides researchers with a predictive framework for the 13C NMR chemical shifts of this compound, detailing the causality behind the stereoelectronic deviations from standard empirical additivity rules. Furthermore, it establishes a self-validating experimental protocol designed to preserve the integrity of the moisture-sensitive chlorosulfonyl moiety during acquisition.

Theoretical Framework: 13C NMR Chemical Shift Prediction

The benzene ring of Methyl 2-bromo-3-(chlorosulfonyl)benzoate is subjected to three distinct electronic perturbations: the ester group (-COOCH3) at C1, the bromine atom (-Br) at C2, and the chlorosulfonyl group (-SO2Cl) at C3.

Quantitative Data Summary

Based on empirical additivity rules and quantum mechanical considerations of substituent-induced chemical shifts (SCS), the predicted 13C NMR shifts are summarized below.

Carbon PositionTypePredicted Shift (ppm)Dominant Electronic / Stereoelectronic Effect
C1 Quaternary (Ar)~135.0Deshielded by ortho -Br and ipso -COOCH3 (-I, -R).
C2 Quaternary (Ar)~124.3Shielded by the Spin-Orbit Heavy-Atom Effect of Bromine.
C3 Quaternary (Ar)~147.0Strongly deshielded by ipso -SO2Cl (-I, -R).
C4 Methine (Ar-CH)~135.0Deshielded by para -COOCH3.
C5 Methine (Ar-CH)~128.6Minimal net effect (competing meta/para cancellations).
C6 Methine (Ar-CH)~136.9Deshielded by para -SO2Cl and ortho -COOCH3.
C7 Carbonyl (C=O)~166.0Characteristic ester carbonyl resonance.
C8 Methoxy (-CH3)~53.0Deshielded by the electronegativity of the ester oxygen.
Mechanistic Causality of Chemical Shifts
  • The Heavy-Atom Effect at C2: Standard electronegativity trends suggest that a halogen should deshield the ipso carbon via inductive withdrawal. However, bromine exhibits the "Spin-Orbit Heavy-Atom on the Light-Atom" (SO-HALA) effect[2]. The large electron cloud of bromine introduces significant diamagnetic shielding, immersing the C2 nucleus in electron density and causing an anomalous upfield shift[3],[4].

  • Massive Deshielding at C3: The chlorosulfonyl group (-SO2Cl) is one of the most potent electron-withdrawing groups. It pulls electron density away from the ipso carbon (C3) through both strong inductive (-I) and resonance (-R) mechanisms, resulting in a severe downfield shift[5].

  • Steric Twisting: The ortho-relationship of three bulky groups (-COOCH3, -Br, -SO2Cl) forces the ester and sulfonyl groups out of coplanarity with the benzene ring. This steric clash diminishes their resonance overlap (-R) with the aromatic π-system, meaning the actual shifts rely more heavily on localized inductive (-I) and field effects than simple additivity models predict.

Mechanistic Diagram: Electronic Effects

The following diagram maps the specific electronic pathways influencing the quaternary carbons of the aromatic system.

Electronic_Effects A Substituent Effects on Benzene Ring B -Br (Bromine) at C2 A->B C -SO2Cl (Chlorosulfonyl) at C3 A->C D -COOCH3 (Ester) at C1 A->D E Spin-Orbit Heavy-Atom Effect (Diamagnetic Shielding) B->E F Strong -I, -R Effects (Massive Deshielding) C->F G -I, -R Effects (Moderate Deshielding) D->G H Upfield Shift at C2 (~124.3 ppm) E->H I Downfield Shift at C3 (~147.0 ppm) F->I J Downfield Shift at C1 (~135.0 ppm) G->J

Electronic and relativistic pathways dictating the 13C NMR chemical shifts of quaternary carbons.

Experimental Methodology & Self-Validating Protocols

To obtain a high-fidelity 13C NMR spectrum of Methyl 2-bromo-3-(chlorosulfonyl)benzoate, the experimental design must account for the molecule's chemical reactivity and relaxation physics. The following protocol is a self-validating system designed to ensure data integrity.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Moisture Exclusion): Dissolve 50–70 mg of the analyte in 0.6 mL of strictly anhydrous, acid-free CDCl3.

    • Causality: The -SO2Cl group is highly electrophilic. Trace water in standard NMR solvents will cause rapid hydrolysis to the corresponding sulfonic acid (-SO3H) and HCl. This degradation alters the electron-withdrawing capacity of the substituent, invalidating the chemical shift data.

  • Internal Referencing: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a reliable 0.0 ppm baseline. In highly deshielded systems, accurate referencing is critical to distinguish subtle stereoelectronic deviations.

  • Instrument Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune the broadband probe to the 13C frequency and perform iterative 3D shimming on the 2H lock signal.

    • Causality: Optimal B0 homogeneity is required to resolve closely spaced aromatic methine peaks (C4 and C6).

  • Pulse Sequence and Relaxation Delay (d1): Utilize a standard 1H-decoupled 13C pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling). Set the relaxation delay (d1) to a minimum of 2.5 to 3.0 seconds.

    • Causality: The molecule contains three quaternary carbons (C1, C2, C3) and a carbonyl carbon (C7). Lacking attached protons, these nuclei experience inefficient dipole-dipole relaxation, resulting in long T1 times. A short d1 would saturate these spins, causing the critical quaternary signals to vanish into the baseline noise.

  • Acquisition and Processing: Acquire a minimum of 1024 scans (NS). Process the Free Induction Decay (FID) using an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation.

    • Self-Validation Check: Inspect the spectrum for the C3 peak around ~147 ppm. If a secondary peak appears nearby alongside a broad peak in the 1H NMR (indicating -OH), it confirms partial hydrolysis has occurred, and the sample must be reprepared.

Visualization of the Experimental Workflow

NMR_Workflow A Sample Preparation (Anhydrous CDCl3) B Internal Referencing (TMS at 0.0 ppm) A->B C Probe Tuning & Matching (13C / 1H channels) B->C D Locking & Shimming (Optimize B0 Homogeneity) C->D D->D Iterative Shim E Pulse Sequence Setup (zgpg30, WALTZ-16 Decoupling) D->E F Data Acquisition (Adequate d1 for Quaternary C) E->F F->F NS > 1024 G Data Processing (FT & Phase Correction) F->G

Self-validating NMR workflow emphasizing critical relaxation and homogeneity parameters.

Conclusion

The 13C NMR spectrum of Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a masterclass in competing electronic effects. While the chlorosulfonyl and ester groups exert predictable inductive and resonance deshielding, the heavy-atom effect of bromine introduces a counterintuitive shielding at the C2 position. By employing the rigorous, moisture-free acquisition protocol outlined in this guide, researchers can confidently assign these complex aromatic resonances and validate the structural integrity of this crucial building block.

References[1] Title: methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information

Source: nextsds.com URL: 3] Title: 13C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange Source: stackexchange.com URL: 5] Title: 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones Source: ias.ac.in URL: 2] Title: Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules Source: researchgate.net URL: 4] Title: The halogen effect on the 13C NMR chemical shift in substituted benzenes Source: rsc.org URL:

Sources

Foundational

Reactivity and Synthetic Utility of the Chlorosulfonyl Group in Substituted Benzoates: A Comprehensive Guide

As drug development increasingly relies on structurally complex pharmacophores, the sulfonamide functional group remains a cornerstone in medicinal chemistry, featured prominently in diuretics, COX-2 inhibitors, and targ...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on structurally complex pharmacophores, the sulfonamide functional group remains a cornerstone in medicinal chemistry, featured prominently in diuretics, COX-2 inhibitors, and targeted oncology agents [1]. The synthesis of these compounds frequently relies on substituted benzenesulfonyl chlorides. Among these, chlorosulfonyl benzoates (such as methyl 3- or 4-(chlorosulfonyl)benzoate) present a unique bifunctional challenge: they possess a highly electrophilic sulfonyl chloride group alongside a moderately reactive ester moiety.

This whitepaper provides an in-depth analysis of the electronic effects governing the reactivity of chlorosulfonyl benzoates, chemoselective strategies to favor aminolysis over hydrolysis, and self-validating experimental workflows designed for high-yield synthesis.

Electronic Effects and Frontier Molecular Orbital (FMO) Control

The reactivity of the chlorosulfonyl group (-SO₂Cl) is fundamentally dictated by the electronic nature of the substituents on the aromatic ring. The reaction of sulfonyl chlorides with nucleophiles proceeds via a transition state that carries a significant partial negative charge. Depending on the nucleophile and solvent, this occurs through either a concerted SN​2 -like mechanism or a stepwise addition-elimination ( SA​N ) pathway involving a transient pentacoordinate sulfurane intermediate [1].

The Hammett Equation and Substituent Causality

The sensitivity of the sulfonyl sulfur to nucleophilic attack is mathematically modeled by the Hammett equation ( log(k/k0​)=ρσ ). Kinetic studies on the chloride-chloride exchange and aminolysis of arenesulfonyl chlorides reveal a highly positive reaction constant ( ρ≈+2.02 ) [1]. This positive ρ value confirms that electron-withdrawing groups (EWGs) stabilize the transition state by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the sulfur atom.

In the case of methyl 4-(chlorosulfonyl)benzoate, the methoxycarbonyl group (-COOMe) acts as a strong EWG ( σp​=+0.45 ). By withdrawing electron density via both inductive and resonance effects, the ester group significantly accelerates nucleophilic attack at the sulfonyl center compared to an unsubstituted benzenesulfonyl chloride.

Quantitative Reactivity Comparison

The table below summarizes the theoretical relative reaction rates ( krel​ ) for para-substituted benzenesulfonyl chlorides, derived from the Hammett relationship ( log(krel​)=2.02×σp​ ).

Substituent (para)Hammett Constant ( σp​ )Calculated Relative Rate ( krel​ )ElectrophilicityPrimary Synthetic Challenge
-OCH₃ -0.270.28xLowSluggish aminolysis; requires heating.
-H 0.001.00x (Baseline)ModerateStandard reactivity.
-COOCH₃ +0.458.11xHighRapid hydrolysis; requires strict pH control.
-NO₂ +0.7837.58xVery HighExtreme moisture sensitivity.

Table 1: Influence of para-substituents on the relative reactivity of benzenesulfonyl chlorides.

Mechanistic Pathways: Aminolysis vs. Hydrolysis

When deploying methyl 4-(chlorosulfonyl)benzoate in synthesis, the primary competing side reaction is hydrolysis, which converts the reactive electrophile into an inert sulfonic acid [2]. Because the ester group accelerates all nucleophilic attacks, the substrate is highly sensitive to ambient moisture and aqueous bases.

Mechanism Substrate Methyl 4-(chlorosulfonyl)benzoate (Activated Electrophile) TS_Amine S_N2-like Transition State [Low Activation Energy] Substrate->TS_Amine + Amine TS_Water Hydrolytic Transition State [High Activation Energy] Substrate->TS_Water + H2O Amine Amine (R-NH2) Fast Kinetics Amine->TS_Amine Water Water (H2O) Slow Kinetics Water->TS_Water Product_Sulfonamide Sulfonamide (Target Pharmacophore) TS_Amine->Product_Sulfonamide - HCl Product_SulfonicAcid Sulfonic Acid (Dead-End Side Product) TS_Water->Product_SulfonicAcid - HCl

Diagram 1: Competing mechanistic pathways of chlorosulfonyl benzoates.

To achieve chemoselectivity, we exploit the kinetic differential between the nucleophiles. Amines are significantly more nucleophilic than water. By precisely controlling the reaction environment (temperature, phase distribution, and base selection), we can drive the reaction entirely down the aminolysis pathway.

Self-Validating Experimental Protocols

The following protocols are engineered to maximize the yield of sulfonamides from chlorosulfonyl benzoates while preventing both sulfonyl hydrolysis and ester saponification. These methods are routinely utilized in the synthesis of complex therapeutics, such as classical antifolates [3] and TRPM8 modulators [4].

Protocol A: Chemoselective Biphasic Aminolysis (Schotten-Baumann Conditions)

This protocol utilizes a biphasic solvent system to physically separate the water-sensitive electrophile from the aqueous base required to neutralize the HCl byproduct.

Step-by-Step Methodology & Causality:

  • Preparation of the Amine Solution: Dissolve the primary or secondary amine (1.0 eq) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: THF solubilizes the organic amine. NaHCO₃ is chosen over NaOH because it is a weak base; it is strong enough to neutralize the generated HCl but not nucleophilic enough to rapidly hydrolyze the sulfonyl chloride or saponify the methyl ester.

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature disproportionately suppresses the rate of the higher-activation-energy hydrolysis pathway, widening the kinetic gap between aminolysis and hydrolysis.

  • Electrophile Addition: Add methyl 4-(chlorosulfonyl)benzoate (1.1 eq) portionwise over 15 minutes.

    • Causality: Portionwise addition prevents localized thermal spikes (aminolysis is highly exothermic) and ensures the amine remains in stoichiometric excess relative to the dissolved electrophile at any given moment.

  • Interfacial Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers. The reaction occurs at this interface: the amine attacks the sulfonyl chloride in the organic phase, and the resulting HCl is immediately pulled into the aqueous phase and neutralized.

  • Self-Validating Isolation: Separate the phases. Wash the organic layer with 1N HCl, followed by brine.

    • Causality: The 1N HCl wash protonates any unreacted starting amine, rendering it water-soluble and partitioning it into the aqueous waste. The target sulfonamide, lacking basicity due to the electron-withdrawing sulfonyl group, remains in the organic phase. Evaporation of the organic layer yields the pure product.

Workflow Start 1. Dissolve Amine in THF/H2O (Biphasic) Base 2. Add NaHCO3 (Base) Maintains pH 8-9 Start->Base Electrophile 3. Add Chlorosulfonyl Benzoate (Portionwise at 0 °C) Base->Electrophile Reaction 4. Vigorous Stirring (2 h) Maximizes Interfacial Area Electrophile->Reaction Wash 5. Wash with 1N HCl Removes Unreacted Amine Reaction->Wash Product 6. Dry & Concentrate Yields Pure Sulfonamide Wash->Product

Diagram 2: Self-validating biphasic workflow for chemoselective sulfonamide synthesis.

Protocol B: Continuous-Flow Synthesis for Scale-Up

When scaling up the synthesis of the chlorosulfonyl benzoate precursor itself (e.g., from methyl 2-aminobenzoate via diazotization and chlorosulfonylation), batch reactors often suffer from poor heat transfer, leading to massive hydrolysis[2].

Flow Chemistry Rationale: By utilizing a continuous-flow microreactor, the high surface-area-to-volume ratio allows for instantaneous heat dissipation. The diazonium salt is generated in a cross-joint reactor and immediately fed into a tandem tank containing SO₂/CuCl₂ in acetic acid. This minimizes the residence time of the highly reactive intermediates, dropping the hydrolysis side-reaction from >15% in batch to <2% in flow, achieving multi-kilogram throughputs safely [2].

Conclusion

The reactivity of the chlorosulfonyl group in substituted benzoates is a textbook example of frontier molecular orbital control, where the electron-withdrawing ester group significantly enhances electrophilicity. While this heightened reactivity makes the molecule prone to hydrolytic degradation, applying rigorous kinetic control—via biphasic Schotten-Baumann conditions, precise temperature modulation, and weak inorganic bases—allows chemists to harness this reactivity chemoselectively. Understanding the causality behind these physical organic principles ensures reproducible, high-yield integration of the sulfonamide pharmacophore into advanced drug candidates.

References

  • Nucleophilic Substitution at Tetracoordinate Sulfur.
  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions ACS Organic Process Research & Development
  • Discovery of amide-bridged pyrrolo[2,3-d]pyrimidines as tumor targeted classical antifolates with selective uptake by folate receptor α and inhibition of de novo purine nucleotide biosynthesis N
  • Imidazo[1, 2-a] pyridine sulfonamides as trpm8 modulators (WO2012078994A1)
Exploratory

Electrophilic Aromatic Substitution of Methyl Benzoates: A Technical Blueprint for Regioselective Nitration

Executive Summary Electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry, providing a direct pathway to functionalize aromatic rings. In drug development, the precise installation of fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry, providing a direct pathway to functionalize aromatic rings. In drug development, the precise installation of functional groups on deactivated aromatic systems—such as methyl benzoate—is critical for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the regioselective nitration of methyl benzoate. By understanding the thermodynamic and kinetic parameters governing this reaction, researchers can reliably scale the synthesis of meta-substituted building blocks, such as 3-aminobenzoic acid derivatives, which are ubiquitous in kinase inhibitors and amide-linked therapeutics.

Mechanistic Causality: Electronic and Steric Governance

The nitration of methyl benzoate is not merely a sequence of reagent additions; it is a carefully orchestrated manipulation of electronic and steric effects. To execute this reaction successfully, one must understand the causality behind the regioselectivity and the generation of the active electrophile 1[1].

Electrophile Generation

Standard nitric acid ( HNO3​ ) is insufficiently electrophilic to attack a deactivated aromatic ring. The addition of concentrated sulfuric acid ( H2​SO4​ ) is required. Sulfuric acid, being the stronger acid, protonates nitric acid. Subsequent dehydration yields the highly reactive nitronium ion ( NO2+​ ) , which serves as the super-electrophile for the reaction 2[2].

Regioselectivity: The "Meta" Directing Effect

The ester moiety ( −COOCH3​ ) is a strong electron-withdrawing group (EWG). It pulls electron density away from the aromatic ring via both inductive ( −I ) and resonance ( −M ) effects, significantly deactivating the substrate compared to benzene 3[3].

  • Ortho/Para Attack: If the nitronium ion attacks the ortho or para positions, the resulting arenium ion (sigma complex) features a resonance structure where a full positive charge is localized directly adjacent to the partially positive carbonyl carbon. This electrostatic repulsion creates an insurmountable activation energy barrier.

  • Meta Attack: Attack at the meta position avoids placing the positive charge adjacent to the carbonyl group. While the ring is overall deactivated, the meta position is the least destabilized, making it the kinetically and thermodynamically preferred pathway 1[1].

MechanisticLogic A Methyl Benzoate (Deactivated Ring) B Nitronium Ion (NO2+) Generation A->B Electrophile Addition C Ortho/Para Attack (Destabilized Arenium Ion) B->C Steric/Electronic Clash D Meta Attack (Preferred Arenium Ion) B->D Regioselective Pathway E High Activation Energy (Minor/No Product) C->E F Methyl 3-nitrobenzoate (Major Product) D->F

Mechanistic logic of regioselective electrophilic aromatic substitution on methyl benzoate.

Experimental Workflow: Self-Validating Protocol

A robust protocol must be self-validating; each step must include In-Process Controls (IPCs) to ensure the integrity of the final API intermediate. The following methodology synthesizes methyl 3-nitrobenzoate with high regiochemical fidelity.

Phase 1: Substrate & Electrophile Preparation
  • Substrate Solvation: Weigh 2.0 g of methyl benzoate into a dry 50 mL Erlenmeyer flask. Slowly add 4.0 mL of concentrated H2​SO4​ with continuous swirling.

    • Causality: Sulfuric acid acts as both the solvent and a protonating agent for the carbonyl oxygen, further deactivating the ring to prevent over-nitration3[3]. Cool this mixture in an ice-water bath to 0–5°C.

  • Nitrating Mixture: In a separate dry test tube, carefully mix 1.5 mL of concentrated HNO3​ and 1.5 mL of concentrated H2​SO4​ . Chill this mixture in an ice bath.

Phase 2: Regioselective Addition (Critical IPC Step)
  • Dropwise Addition: Using a glass dropping pipette, add the cold nitrating mixture to the methyl benzoate solution dropwise over 15 minutes.

    • Causality & IPC: The nitration reaction is highly exothermic. The internal temperature must remain below 10°C (preferably < 6°C) 4[4]. If the temperature spikes, the kinetic energy will overcome the activation barrier for secondary nitration (yielding dinitrobenzoates) and risk the hydrolytic cleavage of the ester.

  • Maturation: Once addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes to drive the reaction to completion.

Phase 3: Quenching & Purification
  • Precipitation: Pour the reaction mixture over 20 g of crushed ice.

    • Causality: The massive dilution quenches the strong acids, and the sudden drop in temperature forces the crude methyl 3-nitrobenzoate to precipitate as a solid 3[3]. Isolate via vacuum filtration.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (or methanol), then cool slowly to induce crystallization.

    • Causality: Methyl 3-nitrobenzoate is insoluble in water but soluble in hot alcohols. Recrystallization exploits differential solubility to purge trace ortho/para isomers and unreacted starting material, ensuring high API-grade purity 4[4].

ExperimentalWorkflow Step1 1. Substrate Prep Methyl Benzoate in H2SO4 Step3 3. Dropwise Addition Maintain < 10°C Step1->Step3 Step2 2. Nitrating Mixture HNO3 + H2SO4 (0-5°C) Step2->Step3 Step4 4. Reaction Maturation Room Temp, 15 mins Step3->Step4 Control1 IPC: Exotherm Control Prevents dinitration Step3->Control1 Step5 5. Quench & Precipitate Pour over crushed ice Step4->Step5 Step6 6. Isolation & Purify EtOH Recrystallization Step5->Step6 Control2 IPC: Purity Check Removes isomers Step6->Control2

Step-by-step experimental workflow and in-process controls for methyl benzoate nitration.

Quantitative Data & Analytical Validation

To validate the trustworthiness of the synthesis, quantitative metrics and spectroscopic markers must be established. The table below summarizes the critical reaction parameters and expected analytical outputs 5[5].

Parameter / MetricValue / ObservationAnalytical Significance
Substrate Input 2.0 g (14.7 mmol)Limiting reagent; deactivated aromatic ring dictates kinetics.
Nitrating Mixture 1.5 mL HNO3​ / 1.5 mL H2​SO4​ Generates a stoichiometric excess of the NO2+​ electrophile.
Thermal Control 0°C to 10°CStrict kinetic control to suppress dinitration and ester hydrolysis.
Expected Yield ~75% - 85%Reflects minor losses during the alcoholic recrystallization phase.
Melting Point 78°CPrimary purity validation; unreacted material or isomers depress MP.
13 C NMR Markers 164 ppm (C=O), 52 ppm (-OCH 3​ )Loss of symmetry yields 6 distinct aromatic carbon signals.

Applications in Drug Development

The synthesis of methyl 3-nitrobenzoate is rarely an end-goal; rather, it is a critical intermediate. In pharmaceutical manufacturing, the nitro group is easily reduced (e.g., via catalytic hydrogenation with Pd/C or using SnCl 2​ ) to yield methyl 3-aminobenzoate . This aniline derivative is a highly versatile nucleophile used to construct amide bonds in the development of targeted therapies, including tyrosine kinase inhibitors and novel immunomodulatory drugs.

References

  • Nitration of methyl benzoate | Resource | RSC Education Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) Source: Scribd URL:[Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: AI in NMR URL:[Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate Source: MA.edu URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Highly Functionalized Sulfonamides Using Methyl 2-bromo-3-(chlorosulfonyl)benzoate

Introduction & Mechanistic Rationale In modern drug discovery, the design of highly functionalized, sterically constrained scaffolds is critical for developing selective pharmacophores. Methyl 2-bromo-3-(chlorosulfonyl)b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the design of highly functionalized, sterically constrained scaffolds is critical for developing selective pharmacophores. Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) is a highly versatile, trifunctional building block that enables the modular synthesis of 1,2,3-trisubstituted benzenes, benzothiazines, and saccharin analogs.

The strategic value of this reagent lies in its chemoselective hierarchy. The molecule contains three reactive sites with distinct activation thresholds:

  • Sulfonyl Chloride (-SO₂Cl): The most electrophilic site. It undergoes rapid nucleophilic attack by amines under mild conditions (0 °C to room temperature) to form sulfonamides [1].

  • Bromide (-Br): Moderately reactive. Positioned ortho to both the bulky sulfonyl group and the ester, it requires transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura cross-coupling) and specialized bulky ligands to overcome steric hindrance [3].

  • Methyl Ester (-COOMe): The least reactive under neutral/mild basic conditions. It serves as a latent functional group for late-stage saponification, amidation, or base-mediated cyclization to form bicyclic sultams.

Understanding this causality dictates the experimental workflow: sulfonamide formation must occur first to prevent the degradation of the highly sensitive -SO₂Cl group during the elevated temperatures required for subsequent palladium-catalyzed cross-coupling.

Chemoselectivity Core Methyl 2-bromo-3-(chlorosulfonyl)benzoate CAS: 1692461-78-1 SO2Cl -SO2Cl Group (Highest Reactivity) Core->SO2Cl Stage 1 Bromo -Br Group (Moderate Reactivity) Core->Bromo Stage 2 Ester -COOMe Group (Lowest Reactivity) Core->Ester Stage 3 Sulf Sulfonamide Formation (Amines, Base) SO2Cl->Sulf Suz Cross-Coupling (Pd-Catalyst, Ar-B(OH)2) Bromo->Suz Cyc Hydrolysis / Cyclization (Saponification) Ester->Cyc

Fig 1: Chemoselective hierarchy and divergent functionalization pathways of the trifunctional scaffold.

Experimental Workflow

Workflow SM Starting Material Methyl 2-bromo-3-(chlorosulfonyl)benzoate Int1 Intermediate 1 Methyl 2-bromo-3-(N-substituted sulfamoyl)benzoate SM->Int1 R-NH2, DIPEA DCM, 0°C to RT Int2 Intermediate 2 Methyl 2-aryl-3-(N-substituted sulfamoyl)benzoate Int1->Int2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Prod Final Scaffold Functionalized Benzothiazine / Saccharin Analog Int2->Prod Base-mediated Cyclization or Saponification

Fig 2: Experimental workflow for the synthesis of biaryl sulfonamides and cyclic analogs.

Protocol 1: Primary Sulfonamide Synthesis (N-Alkylation/Arylation)

Objective: Selective conversion of the sulfonyl chloride to a sulfonamide without hydrolyzing the methyl ester or displacing the bromide.

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion [1]. N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA) or inorganic bases. DIPEA is sterically hindered and non-nucleophilic, which prevents competitive attack on the methyl ester. Dichloromethane (DCM) is utilized as an aprotic solvent to completely exclude water, preventing the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid [2].

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under N₂. Add the primary or secondary amine (1.05 equiv) and anhydrous DCM (0.2 M relative to the starting material).

  • Base Addition: Add DIPEA (1.5 equiv) to the stirring solution. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction and prevent di-sulfonylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Self-Validating Monitoring: Check the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ≈ 0.6) should be completely consumed, replaced by a more polar, UV-active sulfonamide spot (Rf ≈ 0.3).

  • Workup (Self-Validating System): Quench the reaction with 1N HCl. Causality: The acidic wash protonates any unreacted amine and the DIPEA, pulling them into the aqueous layer while the neutral sulfonamide remains in the organic DCM layer. Separate the layers, wash the organic layer with brine (to remove residual water), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Optimization of Sulfonamide Formation
BaseSolventTemperatureYield (%)Mechanistic Observation
TEADCM0 °C to RT75%Minor ester hydrolysis observed via LC-MS.
DIPEA DCM 0 °C to RT 92% Clean conversion, no side products.
K₂CO₃THF/H₂ORT45%Significant hydrolysis to sulfonic acid.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the sterically hindered 2-bromo position to yield a tetra-ortho-substituted biaryl system.

Mechanistic Rationale: The 2-bromo position is flanked by the bulky sulfonamide and the methyl ester. Standard palladium catalysts (e.g., Pd(PPh₃)₄) fail here because the small bite angle of PPh₃ cannot facilitate the oxidative addition into the sterically congested C-Br bond[3]. Therefore, Pd(dppf)Cl₂ is utilized. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle and high flexibility, which accelerates both oxidative addition and transmetalation [4]. A mixed solvent system of 1,4-Dioxane/H₂O (4:1) is used to dissolve both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Methodology
  • Reagent Charging: To a Schlenk flask, add the sulfonamide intermediate from Protocol 1 (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Self-Validating Step): Seal the flask and perform three vacuum/N₂ backfill cycles. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. If degassing is insufficient, the reaction mixture will rapidly turn black (Palladium black precipitation), visually validating catalyst death.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).

  • Heating: Heat the reaction mixture to 90 °C for 12 hours. A successful reaction will maintain a homogenous yellow/orange hue before transitioning to a darker brown upon completion.

  • Workup: Cool to RT, filter the mixture through a pad of Celite to remove palladium residues, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative Data: Optimization of Suzuki-Miyaura Coupling
CatalystLigandSolventTempYield (%)
Pd(PPh₃)₄PPh₃Toluene/H₂O90 °C15%
Pd(OAc)₂SPhosDioxane/H₂O90 °C68%
Pd(dppf)Cl₂ dppf Dioxane/H₂O 90 °C 89%

Conclusion

Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a highly effective scaffold for generating complex, sterically hindered sulfonamides. By strictly controlling the chemoselectivity—first targeting the sulfonyl chloride with non-nucleophilic bases, followed by employing large-bite-angle palladium catalysts for the hindered bromide—researchers can reliably construct advanced biaryl and bicyclic pharmacophores.

References

  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal. URL:[Link]

  • ACS Publications. "Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand." Organic Letters. URL:[Link]

  • MDPI. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow." MDPI. URL: [Link]

Application

Application Note: Chemoselective Sulfonylation of Methyl 2-bromo-3-(chlorosulfonyl)benzoate

Strategic Significance of the Trifunctional Scaffold In modern drug discovery, the efficient synthesis of complex pharmacophores relies heavily on versatile, multi-functional building blocks. Methyl 2-bromo-3-(chlorosulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance of the Trifunctional Scaffold

In modern drug discovery, the efficient synthesis of complex pharmacophores relies heavily on versatile, multi-functional building blocks. Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) is a highly valuable trifunctional scaffold 1. It presents three distinct reactive sites with orthogonal reactivity profiles, allowing for highly controlled, sequential modifications:

  • The 3-Chlorosulfonyl Group : A highly electrophilic center primed for rapid sulfonylation with amines to form stable sulfonamides 2.

  • The 2-Bromo Substituent : An aryl halide handle perfectly positioned for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) .

  • The 1-Methyl Ester : A masked carboxylic acid that remains stable during mild sulfonylation and cross-coupling, but can be subsequently saponified or directly converted into diverse amides.

Functionalization Scaffold Methyl 2-bromo-3-(chlorosulfonyl)benzoate Trifunctional Scaffold Sub1 Position 3: Sulfonyl Chloride Scaffold->Sub1 Sub2 Position 2: Bromine Scaffold->Sub2 Sub3 Position 1: Methyl Ester Scaffold->Sub3 Act1 Rapid Sulfonylation (Primary Amines) Sub1->Act1 Step 1 (Mild) Act2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Sub2->Act2 Step 2 (Late-Stage) Act3 Saponification / Amidation Sub3->Act3 Step 3 (Deprotection)

Figure 2: Strategic orthogonal functionalization pathways for the trifunctional benzoate scaffold.

Mechanistic Causality & Reaction Dynamics

The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary amine proceeds through a nucleophilic acyl substitution mechanism 2. Understanding the specific micro-environment of methyl 2-bromo-3-(chlorosulfonyl)benzoate is critical for achieving high yields and absolute chemoselectivity.

  • Chemoselectivity (Sulfonyl vs. Carbonyl) : The sulfur atom in the chlorosulfonyl group is highly electron-deficient and features low-lying empty d-orbitals, making it orders of magnitude more electrophilic than the adjacent methyl ester. By strictly controlling the temperature (0 °C to room temperature) and avoiding strongly nucleophilic bases, the primary amine exclusively attacks the sulfonyl chloride, leaving the ester completely intact.

  • Steric Shielding by the Ortho-Bromine : The bulky bromine atom at the 2-position creates significant steric hindrance around the 3-chlorosulfonyl group. While this protects the sulfonyl chloride from rapid hydrolysis by trace atmospheric moisture, it also slightly retards the nucleophilic attack of the amine. Consequently, a slight excess of the primary amine (1.2 equivalents) and extended reaction times (2–4 hours) are required compared to unhindered para-substituted analogs 3.

  • The Role of the Base : As the amine attacks the sulfonyl chloride, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this HCl will protonate the remaining unreacted primary amine, converting it into an unreactive ammonium salt and stalling the reaction at 50% conversion 2. Utilizing a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) irreversibly traps the HCl without risking ester saponification.

Quantitative Data: Condition Optimization

To maximize the yield of the target sulfonamide while preserving the methyl ester, various reaction conditions were evaluated. The data below summarizes the optimal parameters for this specific transformation.

SolventBase (Equiv.)TemperatureTime (h)Conversion (%)Chemoselectivity (Sulfonamide:Amide)
DCM DIPEA (2.0) 0 °C to RT 2.5 >98% >99:1
THFTEA (2.0)0 °C to RT3.594%>99:1
DMFPyridine (2.5)RT4.088%95:5
H₂O/DCMNa₂CO₃ (2.0)RT2.072%85:15 (Ester hydrolysis observed)

Table 1: Representative optimization data for the sulfonylation of methyl 2-bromo-3-(chlorosulfonyl)benzoate with benzylamine. DCM and DIPEA provide the optimal balance of solubility, reaction rate, and absolute chemoselectivity.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Every step, particularly the orthogonal workup phase, relies on fundamental pKa differences to systematically eliminate specific impurities, ensuring that the isolated organic layer contains only the highly pure target sulfonamide.

Workflow R1 Methyl 2-bromo-3- (chlorosulfonyl)benzoate Cond Base (e.g., DIPEA) Solvent (DCM/THF) 0 °C to RT R1->Cond R2 Primary Amine (R-NH2) R2->Cond Prod Methyl 2-bromo-3- (N-alkylsulfamoyl)benzoate Cond->Prod Nucleophilic Substitution ByP Base·HCl Salt Cond->ByP Neutralization

Figure 1: Workflow for the chemoselective sulfonylation of methyl 2-bromo-3-(chlorosulfonyl)benzoate.

Materials & Reagents
  • Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 eq)

  • Primary Amine (e.g., Benzylamine, Aniline derivatives) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL per mmol of substrate)

Step-by-Step Methodology

Step 1: Preparation & Thermal Control

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Dissolve the primary amine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM (5 mL/mmol) 3.

  • Cool the mixture to 0 °C using an ice-water bath. Causality Check: Initial cooling is mandatory. The reaction is highly exothermic; ambient temperature addition can lead to localized heating, promoting competitive ester aminolysis or sulfene intermediate formation.

Step 2: Electrophile Addition

  • Dissolve methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM (5 mL/mmol).

  • Add this solution dropwise to the cooled amine/base mixture over 15–30 minutes [[3]](). Causality Check: Dropwise addition ensures the amine is always in stoichiometric excess relative to the active electrophile, preventing the formation of dimeric side products.

Step 3: Reaction Progression (In-Process Control)

  • Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 2.5 hours.

  • Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) or LC-MS. Self-Validation: The starting sulfonyl chloride will appear as a higher Rf​ spot that reacts positively with a 4-(4-nitrobenzyl)pyridine (NBP) nucleophilic stain. The product sulfonamide will be a lower Rf​ , UV-active spot that is NBP-negative.

Step 4: Orthogonal Quenching & Workup

  • Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel.

  • Acidic Wash : Wash the organic layer with 1M aqueous HCl (2 x 15 mL/mmol) 2. Logic: The low pH protonates the excess primary amine and the DIPEA, rendering them highly water-soluble and stripping them entirely from the organic phase.

  • Basic Wash : Wash with saturated aqueous NaHCO₃ (1 x 15 mL/mmol). Logic: Neutralizes residual HCl and deprotonates any sulfonic acid byproduct (formed via trace hydrolysis of the starting material), pulling it into the aqueous layer.

  • Osmotic Wash : Wash with brine (saturated NaCl) (1 x 15 mL/mmol). Logic: The high osmotic pressure of the brine draws bulk water out of the DCM layer, pre-drying the organic phase.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude methyl 2-bromo-3-(N-alkylsulfamoyl)benzoate is typically >95% pure and ready for downstream late-stage functionalization.

References

  • Application Notes and Protocols: Reaction of (2-bromophenyl)methanesulfonyl chloride with Primary and Secondary Amines - Benchchem. 2

  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. 3

  • Application Notes and Protocols for Pyrazine-2-sulfonyl Chloride in Late-Stage Functionalization - Benchchem.

  • methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information - NextSDS. 1

Sources

Method

Application Notes and Protocols for Sulfonylation using Methyl 2-bromo-3-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Trifunctional Reagent for Advanced Synthesis Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a versatile synthetic building block possessing th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifunctional Reagent for Advanced Synthesis

Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a versatile synthetic building block possessing three distinct reactive sites: a highly reactive sulfonyl chloride, a bromine-substituted aromatic ring, and a methyl ester. This trifunctional nature allows for a range of selective chemical transformations, making it a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The sulfonyl chloride group is a primary precursor for the formation of sulfonamides, a critical functional group found in a wide array of therapeutic agents.[1] This document provides a detailed protocol for the sulfonylation of primary and secondary amines using Methyl 2-bromo-3-(chlorosulfonyl)benzoate, with a focus on experimental best practices, safety considerations, and the underlying chemical principles.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective and safe use.

PropertyValue
Molecular Formula C₈H₆BrClO₄S
Molecular Weight 313.56 g/mol
Appearance White to off-white powder or crystals
CAS Number 1692461-78-1[2]

Reaction Mechanism and Chemoselectivity

The sulfonylation of an amine with Methyl 2-bromo-3-(chlorosulfonyl)benzoate proceeds via a nucleophilic acyl substitution at the sulfur atom. The lone pair of the amine attacks the electrophilic sulfur of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the sulfonamide. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Generalized mechanism for the sulfonylation of an amine.

One of the key considerations when working with a multifunctional reagent like Methyl 2-bromo-3-(chlorosulfonyl)benzoate is chemoselectivity. The sulfonyl chloride is the most electrophilic and therefore the most reactive site towards nucleophilic attack by an amine.[3][4] The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, but this typically requires harsher conditions or the use of a transition metal catalyst. The methyl ester can undergo amidation, but this is also generally a slower process than the sulfonylation reaction, especially under the mild basic conditions employed for sulfonamide synthesis. By carefully controlling the reaction conditions (temperature, base, and reaction time), the sulfonylation reaction can be performed with high selectivity.

Experimental Protocol: Synthesis of N-Substituted Methyl 2-bromo-3-sulfamoylbenzoates

This protocol provides a general procedure for the reaction of Methyl 2-bromo-3-(chlorosulfonyl)benzoate with a primary or secondary amine.

Materials:

  • Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Workflow arrow arrow start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C in an Ice Bath start->cool add_reagent Slowly Add Methyl 2-bromo-3-(chlorosulfonyl)benzoate Solution cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react workup Aqueous Work-up (HCl, NaHCO₃, Brine Washes) react->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Sources

Application

Application Note: Brominated Benzoates as Bifunctional Scaffolds in Medicinal Chemistry

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, the efficient assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Brominated benzoates—such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the efficient assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Brominated benzoates—such as methyl 4-bromobenzoate, ethyl 4-bromobenzoate, and hexyl 4-bromobenzoate—represent a privileged class of intermediates[1]. Their structural simplicity offers a highly strategic, orthogonal reactivity profile:

  • The Aryl Bromide (Electrophilic Handle): Acts as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling C–C, C–N, and C–O bond formation[1].

  • The Benzoate Ester (Protected Nucleophile): Masks the carboxylic acid during metal catalysis to prevent catalyst poisoning or interference with transmetalation. Post-coupling, it can be hydrolyzed and derivatized into amides or heterocycles, motifs ubiquitous in kinase inhibitors and GPCR ligands[1].

Divergent Functionalization Workflows

The sequence of synthetic operations is paramount in medicinal chemistry. Attempting a cross-coupling on a free bromobenzoic acid often leads to diminished yields due to the coordination of the carboxylate to the palladium or nickel catalyst. By employing the esterified form, chemists can execute high-yielding cross-couplings followed by late-stage amidation.

G cluster_0 Pathway A: C-C Coupling First cluster_1 Pathway B: Amidation First A Brominated Benzoate (e.g., Methyl 4-bromobenzoate) B Suzuki-Miyaura Cross-Coupling A->B Pd/Ni Catalyst Boronic Acid F Ester Hydrolysis & Amide Coupling A->F 1. Base/H2O 2. Amine, HATU C Biaryl Ester Intermediate B->C D Ester Hydrolysis (LiOH/H2O) C->D E Biaryl Carboxylic Acid (Drug Target Core) D->E G Bromobenzamide Intermediate F->G H Buchwald-Hartwig Amination G->H Pd Catalyst Amine I Aminobenzamide (Kinase Inhibitor Core) H->I

Divergent functionalization pathways of brominated benzoates in drug discovery.

Validated Experimental Protocols
Protocol A: Ligand-Free Suzuki-Miyaura Cross-Coupling in Aqueous Media

This protocol outlines a green-chemistry approach for synthesizing biaryl compounds using a ligand-free palladium system[2].

  • Causality & Design:

    • Solvent Choice: A 1:1 mixture of 1,4-dioxane and water is utilized. Dioxane ensures the dissolution of the hydrophobic bromobenzoate and boronic acid, while water dissolves the K₂CO₃ base and significantly accelerates the transmetalation step by stabilizing the polar transition state[2].

    • Catalyst: Pd(OAc)₂ is used without phosphine ligands. It forms highly active palladium nanoparticles in situ, which reduces reagent costs and simplifies downstream purification[2].

  • Step-by-Step Methodology:

    • Catalyst Pre-activation: In a reaction vial, dissolve K₂CO₃ (4.88 mmol) and Pd(OAc)₂ (3.00 mol%) in deionized H₂O (3 mL). Stir the mixture for 30 minutes at 40 °C to allow for the formation of the active catalytic species[2].

    • Substrate Addition: Cool the mixture to room temperature. Add ethyl 4-bromobenzoate (1.00 mmol) and the desired arylboronic acid (1.50 mmol) dissolved in 1,4-dioxane (3 mL)[2].

    • Reaction Execution: Seal the vial and heat the biphasic mixture to 80 °C with vigorous stirring for 24 hours. Monitor the consumption of the bromobenzoate via LC-MS or TLC (Hexanes/Ethyl Acetate).

    • Workup & Self-Validation: Cool to room temperature and dilute with ethyl acetate (10 mL). The biphasic nature allows for easy separation. Wash the organic layer with saturated NaHCO₃ to neutralize any acidic byproducts, followed by brine to remove residual water from the organic phase.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Photocatalytic B-Alkyl C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling

Appending aliphatic fragments to aromatic rings is notoriously difficult due to rapid β-hydride elimination. This protocol leverages dual photoredox/nickel catalysis to overcome this barrier[3].

  • Causality & Design:

    • Photocatalyst Choice: The organic photocatalyst 4CzIPN is selected because its redox potential perfectly aligns with the single-electron oxidation of alkyl boranes, outperforming traditional Iridium-based catalysts[3].

    • Mechanism: Blue light irradiation excites 4CzIPN, which facilitates single-electron transmetalation. This generates an alkyl radical that is captured by the Nickel co-catalyst, completely bypassing the two-electron β-hydride elimination pathway that plagues traditional Pd-catalysis[3].

  • Step-by-Step Methodology:

    • Preparation: In a glovebox or under strict argon atmosphere, charge a dried vial with methyl 4-bromobenzoate (1.0 equiv), NiCl₂·glyme (5 mol%), dtbbpy ligand (5 mol%), and 4CzIPN (2 mol%)[3].

    • Solvent & Reagent Addition: Add anhydrous THF, followed by the alkyl borane reagent (e.g., triethyl borane, 1.5 equiv) and a mild base.

    • Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with Blue LEDs (λ = 456 nm). Stir at room temperature for 12–24 hours[3].

    • Workup: Quench the reaction by exposing it to air. Filter the mixture through a short pad of Celite to remove the nickel catalyst and insoluble salts, eluting with ethyl acetate.

    • Isolation: Concentrate the filtrate and isolate the alkylated benzoate via column chromatography.

Quantitative Data and Methodological Comparison

The versatility of the bromobenzoate scaffold is demonstrated by its compatibility with various advanced catalytic systems, including aqueous, photochemical, and electrochemical methodologies.

SubstrateCoupling PartnerCatalytic SystemSolvent & ConditionsYield (%)Ref
Ethyl 4-bromobenzoatePhenylboronic acidPd(OAc)₂ (3 mol%), K₂CO₃1,4-Dioxane/H₂O (1:1), 80 °C>99%[2]
Methyl 4-bromobenzoateTriethyl boraneNiCl₂ / 4CzIPN (Photocatalyst)THF, Blue LED (456 nm), RTHigh[3]
Ethyl 4-bromobenzoateBenzophenone imineNi-catalyst, Visible Lighttert-Butylamine additive92%[4]
Methyl 4-bromobenzoatePotassium benzyltrifluoroborateNiCl₂•glyme, dtbbpy (Electrolysis)Galvanostatic, 3.0 mA, 28 h89%*[5]

*Optimized yield on a 2.5 mmol scale.

Conclusion

Brominated benzoates are not merely starting materials; they are highly programmable scaffolds. By understanding the mechanistic nuances of transition-metal catalysis—such as the necessity of ester protection to prevent catalyst deactivation and the use of single-electron pathways to achieve C(sp³) functionalization—medicinal chemists can rapidly generate diverse, high-value chemical libraries for drug discovery.

References
  • BenchChem Technical Support Team. "Application Notes and Protocols: Hexyl 4-bromobenzoate as an Intermediate in Pharmaceutical Synthesis." Benchchem. 1

  • "Rapid and scalable photocatalytic C(sp²)–C(sp³) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes." National Center for Biotechnology Information (PMC). 3

  • "Suzuki cross-coupling in aqueous media." d-nb.info. 2

  • "Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive." National Center for Biotechnology Information (PMC).4

  • "Ni-Catalyzed Electrochemical C(sp²)−C(sp³) Cross-Coupling Reactions." ChemRxiv. 5

Sources

Method

Application Note: Methyl 2-bromo-3-(chlorosulfonyl)benzoate as a Strategic Building Block for Novel Sulfonylurea Herbicides

Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals Focus: Synthetic strategies, mechanistic rationale, and validated protocols for library generation. Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals Focus: Synthetic strategies, mechanistic rationale, and validated protocols for library generation.

Introduction & Mechanistic Rationale

The discovery of next-generation agrochemicals requires versatile, highly functionalized building blocks that allow for rapid library diversification. Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) is a premium tri-functional scaffold specifically designed for the development of novel sulfonylurea herbicides.

Sulfonylureas are a cornerstone of modern weed management. They exert their potent herbicidal activity by acting as competitive inhibitors of Acetohydroxyacid Synthase (AHAS) —also known as Acetolactate Synthase (ALS)—which is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine)[1]. Depletion of these essential amino acids leads to rapid cessation of plant cell division and subsequent necrosis.

AHAS_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Acetolactate Acetolactate AHAS->Acetolactate Catalysis BCAA Branched-Chain Amino Acids Acetolactate->BCAA Biosynthesis Herbicide Novel Sulfonylurea Herbicide Herbicide->AHAS Competitive Inhibition

Fig 1: AHAS pathway inhibition by novel sulfonylurea herbicides.
The Strategic Value of the Scaffold

This specific building block offers three distinct synthetic handles:

  • The Chlorosulfonyl Group (-SO₂Cl): The primary anchor for constructing the critical sulfonylurea bridge[2].

  • The Methyl Ester (-COOCH₃): Provides baseline soil mobility and target-site binding characteristics typical of commercial herbicides like metsulfuron-methyl.

  • The 2-Bromo Substituent (-Br): A unique feature that provides immediate steric bulk to block rapid metabolic degradation in crops, while also serving as a prime handle for Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling.

Synthetic Strategy and Workflow

Historically, sulfonylureas were synthesized by reacting a sulfonamide with a highly toxic heterocyclic isocyanate. However, modern, field-proven methodologies utilize a carbamate-mediated coupling strategy[3].

By first converting an aminopyrimidine (or triazine) into a phenyl carbamate using phenyl chloroformate, we create a stable, highly electrophilic intermediate. The sulfonamide—derived from our building block—is then deprotonated and reacted with this carbamate. This approach eliminates the need for hazardous phosgene derivatives and significantly improves overall yields[2].

SyntheticWorkflow BB Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) Amidation Step 1: Amidation (NH4OH, 0°C) BB->Amidation Sulfonamide Intermediate: Sulfonamide Amidation->Sulfonamide Coupling Step 2: Carbamate Coupling (DBU, Acetonitrile) Sulfonamide->Coupling Sulfonylurea Sulfonylurea Scaffold Coupling->Sulfonylurea LSF Step 3: Late-Stage Functionalization (Pd-Catalyzed Cross-Coupling) Sulfonylurea->LSF Final Diversified Herbicide Library LSF->Final

Fig 2: Three-step synthetic workflow from building block to diversified herbicide library.

Quantitative Data Summary

To aid in experimental planning, the following table summarizes the physicochemical parameters and expected quantitative outcomes for the two primary synthetic steps described in the protocols below.

ParameterStep 1: AmidationStep 2: Carbamate Coupling
Starting Material Methyl 2-bromo-3-(chlorosulfonyl)benzoateMethyl 2-bromo-3-(sulfamoyl)benzoate
Reagent NH₄OH (28% aqueous)Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
Catalyst / Base None (Ammonia acts as base)DBU (1.2 equivalents)
Solvent System THF / WaterAcetonitrile (Anhydrous)
Temperature 0°C → Room TemperatureRoom Temperature
Reaction Time 2 hours4 - 6 hours
Expected Yield > 85%75 - 80%
Validation Method TLC (Hexanes/EtOAc 1:1), LC-MSLC-MS, ¹H-NMR (NH shift ~10-12 ppm)

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on strict control of reaction conditions to prevent side reactions, such as the premature hydrolysis of the methyl ester. The following protocols are designed as self-validating systems.

Protocol A: Synthesis of Methyl 2-bromo-3-(sulfamoyl)benzoate (Amidation)

Causality & Insight: The chlorosulfonyl group is highly electrophilic. If the reaction is run at room temperature, the basic aqueous ammonia can attack the methyl ester, leading to an unwanted primary amide at the carboxylate position. By maintaining the reaction at 0°C and adding the sulfonyl chloride dropwise, we ensure absolute chemoselectivity for sulfonamide formation.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (31.9 mmol) of Methyl 2-bromo-3-(chlorosulfonyl)benzoate in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Place a reaction flask containing 30 mL of 28% aqueous ammonium hydroxide (NH₄OH) into an ice-water bath and allow it to cool to 0°C.

  • Addition: Using an addition funnel, add the THF solution of the building block dropwise to the stirring ammonia solution over 30 minutes. Maintain the internal temperature below 5°C.

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material (high Rf) should completely disappear, replaced by a highly polar, UV-active baseline spot (the sulfonamide).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer to pH 3 using 1M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 45°C overnight.

Protocol B: Carbamate-Mediated Sulfonylurea Coupling

Causality & Insight: The nitrogen of the newly formed sulfonamide is a poor nucleophile due to the strong electron-withdrawing effect of the sulfonyl group. To drive the reaction, we use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a strong, non-nucleophilic base that quantitatively deprotonates the sulfonamide. The resulting anion rapidly attacks the phenyl carbamate intermediate, expelling phenol as a leaving group[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 5.0 g (17.0 mmol) of Methyl 2-bromo-3-(sulfamoyl)benzoate and 4.68 g (17.0 mmol) of Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in 40 mL of anhydrous Acetonitrile.

  • Activation: Add 3.1 g (20.4 mmol, 1.2 eq) of DBU dropwise via syringe. The reaction mixture will typically turn a pale yellow color as the sulfonamide anion forms.

  • Reaction: Stir the mixture at room temperature for 4 to 6 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject. Look for the disappearance of the sulfonamide mass (m/z ~293 [M-H]-) and the appearance of the desired sulfonylurea mass (m/z ~474 [M-H]-).

  • Workup: Pour the reaction mixture into 150 mL of rapidly stirring ice water. The mixture will remain relatively clear due to the basicity of DBU. Slowly add 1M HCl dropwise until the pH reaches 4. The protonated sulfonylurea will crash out of solution as a heavy white precipitate, while the displaced phenol and DBU-hydrochloride remain dissolved in the aqueous layer.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the highly pure sulfonylurea herbicide.

Future Directions: Late-Stage Functionalization (LSF)

The true power of the Methyl 2-bromo-3-(chlorosulfonyl)benzoate scaffold lies in the retained 2-bromo position of the final sulfonylurea. Weed resistance to ALS inhibitors often arises from point mutations in the AHAS binding pocket (e.g., Pro197 mutations).

By subjecting the fully elaborated bromo-sulfonylurea to Suzuki-Miyaura cross-coupling (using Pd(dppf)Cl₂, K₂CO₃, and various alkyl/aryl boronic acids), researchers can systematically alter the steric and electronic environment at the 2-position. This LSF approach allows drug development professionals to rapidly generate a library of derivatives to screen against resistant weed biotypes without having to rebuild the sulfonylurea core from scratch.

References

  • Propoxycarbazone-sodium (Ref: MKH 6561) - AERU. Agriculture & Environment Research Unit (AERU), University of Hertfordshire. Provides authoritative grounding on the multi-step commercial synthesis of sulfonylureas utilizing chlorosulfonyl benzoate esters. URL:[2]

  • Sulfonylureas Have Antifungal Activity and Are Potent Inhibitors of Candida albicans Acetohydroxyacid Synthase. Journal of Medicinal Chemistry, ResearchGate. Details the exact biological mode of action (AHAS/ALS inhibition) utilized by sulfonylurea compounds. URL:[1]

  • 2-Amino-4,6-dimethoxypyrimidine Research Chemical - Application Notes and Protocols. BenchChem. Validates the experimental protocol for reacting heterocyclic amines with phenyl chloroformate to form the necessary carbamate intermediates for sulfonylurea synthesis. URL:[3]

Sources

Application

Experimental procedure for nucleophilic substitution on an alkyl benzoate.

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol validation, and sustainable methodologies for ester activation.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol validation, and sustainable methodologies for ester activation.

Executive Summary

Nucleophilic acyl substitution (NAS) is a cornerstone reaction in pharmaceutical synthesis, enabling the interconversion of carboxylic acid derivatives. Unactivated esters, such as alkyl benzoates (e.g., methyl benzoate), present a unique kinetic challenge. The ester carbonyl carbon is less electrophilic than that of acid chlorides or anhydrides due to resonance stabilization from the adjacent alkoxy oxygen and the conjugated phenyl ring. Consequently, NAS on alkyl benzoates requires either highly reactive nucleophiles or specific catalytic activation.

This application note details two highly robust, self-validating protocols for NAS on methyl benzoate:

  • Sustainable Catalytic Direct Amidation: A modern, green-chemistry approach utilizing a weak base catalyst to form amide bonds directly from unactivated esters [1].

  • Base-Promoted Hydrolysis (Saponification): The classic, irreversible cleavage of esters using a strong oxygen nucleophile, serving as a fundamental deprotection strategy in drug development.

Mechanistic Causality & Reaction Pathways

To design a successful NAS protocol, one must understand the thermodynamic and kinetic barriers of the ester bond. The reaction proceeds via an Addition-Elimination pathway.

  • Addition (Rate-Determining Step): The nucleophile attacks the sp2 -hybridized carbonyl carbon, breaking the π -bond and pushing electron density onto the oxygen to form a high-energy, sp3 -hybridized tetrahedral intermediate .

  • Elimination: The lone pair on the oxygen collapses back down to reform the carbonyl π -bond, expelling the leaving group (the alkoxide ion, −OCH3​ ).

Causality in Protocol Design: In direct amidation, neutral amines are relatively weak nucleophiles. Without a catalyst, the formation of the tetrahedral intermediate is prohibitively slow. By introducing a base catalyst like Potassium Phosphate ( K3​PO4​ ), proton transfer is facilitated during the breakdown of the intermediate, preventing the reverse reaction [1]. Conversely, in saponification, the hydroxide ion ( −OH ) is a powerful nucleophile that rapidly forms the intermediate. The reaction is driven to absolute completion by a thermodynamic sink: the irreversible deprotonation of the newly formed benzoic acid by the expelled methoxide leaving group.

NAS_Mechanism Ester Alkyl Benzoate (Electrophile) Tetra Tetrahedral Intermediate (sp3 hybridized) Ester->Tetra Addition Nuc Nucleophile (Amine or Hydroxide) Nuc->Tetra Attack Product Substituted Product (Amide or Acid) Tetra->Product Elimination LG Leaving Group (Alkoxide/Alcohol) Tetra->LG Expulsion

Figure 1: General Addition-Elimination mechanism for Nucleophilic Acyl Substitution.

Experimental Protocols

Protocol A: Sustainable Catalytic Direct Amidation of Methyl Benzoate

Direct amidation of unactivated esters avoids the use of hazardous coupling reagents (e.g., HATU, EDC) and minimizes atom waste. This protocol utilizes K3​PO4​ as a mild base catalyst in a green solvent (isopropanol) [1].

Materials:

  • Methyl benzoate (1.0 equiv, 1.42 mmol, 178 µL)

  • Ethanolamine (1.0 equiv, 1.42 mmol, 86 µL)

  • Potassium phosphate ( K3​PO4​ ) (0.3 equiv, 0.43 mmol, 90 mg)

  • Iso-propanol (i-PrOH) (700 µL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add K3​PO4​ (90 mg).

  • Reagent Addition: Add iso-propanol (700 µL) to the tube, followed by methyl benzoate (178 µL) and ethanolamine (86 µL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 60 °C in an oil bath or heating block. Stir vigorously for 22 hours. Mechanistic note: The mild heating provides the activation energy required to overcome the resonance stabilization of the ester.

  • Reaction Monitoring: The reaction can be sampled and analyzed via HPLC or TLC (using 5% Methanol in Dichloromethane) to confirm the consumption of methyl benzoate.

  • Workup & Purification: Cool the mixture to room temperature and concentrate it under reduced pressure. Purify the resulting crude residue using silica solid-phase extraction or flash column chromatography (eluting with 5% Methanol in Cyclopentyl methyl ether, CPME).

  • Yield: This procedure typically affords N-(2-hydroxyethyl)benzamide in ~80% isolated yield (188 mg) [1].

Amidation_Workflow Step1 1. Setup Add K3PO4 to dried tube Step2 2. Reagent Addition i-PrOH, Ester, Amine Step1->Step2 Step3 3. Thermal Activation Stir at 60 °C for 22h Step2->Step3 Step4 4. Concentration Remove solvent in vacuo Step3->Step4 Step5 5. Purification Silica SPE (MeOH/CPME) Step4->Step5

Figure 2: Workflow for the catalytic direct amidation of methyl benzoate.

Protocol B: Base-Promoted Hydrolysis (Saponification)

This protocol demonstrates NAS using a hard oxygen nucleophile. It is a self-indicating reaction; the physical state of the mixture changes as the reaction proceeds, providing built-in visual validation.

Materials:

  • Methyl benzoate (~16 mmol, 2.0 mL)

  • Sodium hydroxide (NaOH) (10% w/v aqueous solution, 15 mL)

  • Concentrated Hydrochloric acid (HCl) (12 M)

Step-by-Step Procedure:

  • Reaction Initiation: In a 50 mL round-bottom flask, combine methyl benzoate (2.0 mL) and 10% aqueous NaOH (15 mL). Add a boiling chip. Observation: The mixture will be biphasic because methyl benzoate is insoluble in water.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Continue refluxing for 30–45 minutes.

  • Visual Validation: The reaction is complete when the oily ester layer completely disappears, resulting in a clear, homogeneous aqueous solution. Causality: The product, sodium benzoate, is an ionic salt and is highly soluble in water.

  • Acidification: Cool the flask to room temperature, then transfer it to an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is strongly acidic (pH < 2, test with pH paper). Causality: The strong acid protonates the benzoate anion, precipitating the water-insoluble benzoic acid.

  • Isolation: Collect the precipitated white crystals of benzoic acid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual NaCl and HCl.

  • Purification: Recrystallize the crude product from boiling water to obtain pure benzoic acid.

Quantitative Data Summary

The table below summarizes the operational parameters and efficiency metrics of the two NAS methodologies applied to methyl benzoate.

ParameterProtocol A: Direct AmidationProtocol B: Saponification
Reaction Type NAS (Nitrogen Nucleophile)NAS (Oxygen Nucleophile)
Nucleophile Ethanolamine (Primary Amine)Hydroxide Ion ( −OH )
Catalyst / Promoter K3​PO4​ (0.3 equiv)NaOH (Excess, stoichiometric)
Solvent Iso-propanol (Green Solvent)Water
Temperature 60 °C100 °C (Reflux)
Reaction Time 22 hours30 - 45 minutes
Typical Yield ~80%>90%
Thermodynamic Driver Base-assisted proton transferIrreversible acid-base deprotonation

References

  • Caldwell, N., Jamieson, C., Simpson, I., & Watson, A. J. B. (2013). Development of a Sustainable Catalytic Ester Amidation Process. ACS Sustainable Chemistry & Engineering, 1(10), 1339–1344. Available at:[Link]

Method

Role of Lewis acids in reactions with bromo-substituted esters.

Application Note: Lewis Acid-Mediated Activation of Bromo-Substituted Esters in Stereoselective and Redox-Promoted Syntheses Bromo-substituted esters, particularly α-bromo esters, are indispensable building blocks in mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lewis Acid-Mediated Activation of Bromo-Substituted Esters in Stereoselective and Redox-Promoted Syntheses

Bromo-substituted esters, particularly α-bromo esters, are indispensable building blocks in modern drug development. Traditionally utilized as electrophiles or precursors to zinc enolates in Reformatsky reactions, their utility is exponentially expanded through the strategic application of Lewis acids (LAs). As a Senior Application Scientist, I have observed that the introduction of a Lewis acid does not merely accelerate these reactions; it fundamentally alters the reaction pathway.

Lewis acids modulate α-bromo ester reactivity via two distinct mechanistic paradigms:

  • Electrophilic Activation (LUMO Lowering): Coordination to the ester carbonyl oxygen lowers the activation energy for nucleophilic attack, enabling strict stereocontrol at cryogenic temperatures[1].

  • Redox Activation (Reduction Potential Shifting): Coordination to specific transition metal Lewis acids (e.g., Fe(III)) alters the electronic environment of the α-bromo ester, facilitating inner-sphere electron transfer and subsequent C–Br bond homolysis to generate tertiary radicals[2].

Mechanistic_Bifurcation A α-Bromo Ester B Lewis Acid Coordination (Carbonyl Oxygen) A->B C LUMO Lowering (Electrophilic Activation) B->C Main Group LAs D Reduction Potential Shift (Redox Activation) B->D Transition Metal LAs E Stereodivergent Reformatsky (AlMe3 vs TBSOTf) C->E Zn, Imine F C-Br Cleavage & Radical Gen. (Fe(III) Catalysis) D->F Ligand Electron Transfer

Caption: Mechanistic bifurcation of α-bromo esters upon Lewis acid coordination.

Mechanistic Insights & Causality

Pathway A: Stereodivergent Reformatsky Reactions

In the synthesis of β-amino acids—critical pharmacophores in drug development—the Reformatsky reaction of α-bromo esters with sulfinyl imines is a standard approach. However, the uncatalyzed reaction often yields moderate diastereomeric ratios (dr) and stalls completely at temperatures below -40 °C[1].

By introducing a Lewis acid, we manipulate the transition state (TS). As demonstrated by 1, adding trimethylaluminum (AlMe₃) at -78 °C forces the reaction through a highly organized, chelation-controlled chair-like transition state, yielding complete diastereoselectivity (>98:2). Conversely, switching the Lewis acid to the bulky TBSOTf disrupts this chelation, flipping the facial attack and reversing the stereocenter[1]. The causality is clear: the Lewis acid is not just a catalyst; it is the architectural scaffold of the transition state.

Pathway B: Ligand-Redox Promoted C–H Alkylation

Beyond nucleophilic additions, α-bromo esters can be activated for radical C–H alkylation. When an α-bromo ester binds to a Lewis acidic Fe(III) center bearing a formazanate ligand, the ester's reduction potential becomes significantly more favorable[2]. The causality here is driven by redox-matching: the Fe(III) center acts as a conductive bridge, allowing an electron to flow from the ligand backbone to the ester, triggering the reductive cleavage of the C–Br bond[2]. This generates a tertiary radical capable of functionalizing complex heteroarenes, a highly sought-after transformation in late-stage drug diversification.

Quantitative Data Presentation

The following table summarizes the causal relationship between Lewis acid selection, reaction thermodynamics, and stereochemical outcomes based on validated literature parameters[1][2].

Reaction ParadigmLewis Acid PromoterTemp (°C)Yield (%)Diastereomeric Ratio (dr)Causality / Mechanistic Role
Reformatsky (Control) None-10GoodModerateStandard zinc enolate addition via unconstrained chair-like TS.
Reformatsky (Control) None-400N/AInsufficient thermal energy to overcome the activation barrier.
Stereo-controlled AlMe₃-7888>98:2 (Isomer A)Strong coordination to imine/ester lowers LUMO; strict TS control.
Stereo-controlled TBSOTf-78HighHigh (Isomer B)Bulky silicon group alters chelation, flipping facial attack.
C–H Alkylation Fe(III) ComplexRTHighN/ABinding lowers reduction potential, triggering C-Br radical cleavage.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify mechanistic integrity in real-time.

Protocol 1: Lewis Acid-Controlled Stereodivergent Reformatsky Reaction

Objective: Synthesize β-alkynyl-β-amino esters with >98:2 dr.

  • Zinc Activation: Suspend Zn dust (4.0 equiv) in anhydrous THF (0.25 mL per 0.1 mmol substrate). Add 1-2 drops of 1,2-dibromoethane and heat gently to activate. Checkpoint: A slight bubbling indicates successful oxide layer removal.

  • Substrate Addition: Add the sulfinyl imine (1.0 equiv) and the α-bromo ester (4.0 equiv) to the activated Zn suspension.

  • Cryogenic Control: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: Cooling prevents the uncatalyzed background reaction, which possesses poor stereocontrol.

  • Lewis Acid Introduction: Dropwise, add AlMe₃ (for Isomer A) or TBSOTf (for Isomer B) (2.1 equiv).

  • Reaction Monitoring (Self-Validation): Stir for 2 hours. Monitor via TLC. Validation Logic: If the starting imine is recovered unreacted, it indicates either thermal quenching (the temperature rose above -78 °C) or Lewis acid hydrolysis due to moisture.

  • Quenching: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc.

  • NMR Validation: Analyze the crude mixture via ¹H NMR. Validation Logic: The dr is determined by integrating the distinct diastereomeric proton signals. A dr of >98:2 confirms successful Lewis acid TS-chelation[1].

Reformatsky_Workflow S1 1. Substrate Preparation S2 2. LA Addition (-78°C) S1->S2 S3 3. Reaction Monitoring S2->S3 S4 4. Quench (NH4Cl) S3->S4 S5 5. NMR Validation S4->S5

Caption: Self-validating workflow for Lewis acid-controlled stereodivergent Reformatsky reactions.

Protocol 2: Fe(III)-Catalyzed C–H Tertiary Alkylation via α-Bromo Esters

Objective: Achieve late-stage tertiary alkylation of heteroarenes via ligand-redox radical generation.

  • Catalyst Preparation: In a glovebox, dissolve the Fe(III)-formazanate catalyst (5 mol%) in anhydrous solvent.

  • Substrate Addition: Add the heteroarene (e.g., benzofuran, 1.0 equiv) and the α-bromo ester (1.5 equiv).

  • Visual Validation Checkpoint: Monitor the reaction solution. Validation Logic: An immediate color change from green to reddish-brown must be observed. This color shift is the spectroscopic signature (visible band at 420 nm) of the ligand backbone oxidizing as it transfers an electron to the α-bromo ester[2]. If the solution remains green, the Lewis acid coordination has failed, likely due to steric hindrance or solvent competition.

  • Mechanistic Trap (Parallel Validation): Run a parallel micro-scale reaction spiked with 1.0 equiv of TEMPO. Validation Logic: The complete suppression of the alkylated product and the detection of a TEMPO-ester adduct via ESI-HRMS definitively proves the generation of the intermediate radical[2].

  • Isolation: Purify the tertiary alkylated product via standard flash chromatography.

References

  • Reformatsky Reaction to Alkynyl N-tert-Butanesulfinyl Imines: Lewis Acid Controlled Stereodivergent Synthesis of β-Alkynyl-β-Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL:1

  • Exclusively Ligand-Redox-Promoted C–H Tertiary Alkylation of Heteroarenes Source: ACS Catalysis - ACS Publications URL:2

  • Reduction of Aliphatic Esters and Benzylic Halides (Binary Hydrides) Source: ORGANIC CHEMISTRY - RSC Publishing URL:3

  • Lewis Acid Catalyzed Benzylic Bromination Source: ResearchGate URL:4

Sources

Application

Application Note &amp; Protocol: The Mechanism and Application of Palladium-Catalyzed Carbomethoxylation of Bromobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a carboxyl group into aromatic systems is a cornerstone of modern organic synthesis, with wide-ranging applications in the phar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a carboxyl group into aromatic systems is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical and materials science industries. Palladium-catalyzed carbonylation reactions, specifically the carbomethoxylation of aryl halides, offer a powerful and versatile method for achieving this transformation. This document provides a detailed exploration of the mechanism of the palladium-catalyzed carbomethoxylation of bromobenzene, offering insights into the catalytic cycle and the critical role of various reaction components. Furthermore, a comprehensive, field-proven protocol is presented, alongside a troubleshooting guide to address common experimental challenges.

Introduction: The Significance of Carbomethoxylation

The conversion of aryl halides to their corresponding methyl esters is a fundamental transformation in organic chemistry. The resulting aryl esters are valuable intermediates in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Traditional methods for this conversion often require harsh conditions or the use of stoichiometric organometallic reagents, limiting their functional group tolerance and generating significant waste.

Palladium-catalyzed carbonylation reactions have emerged as a superior alternative, offering a mild, efficient, and highly selective route to these valuable compounds.[1][2][3] By employing a catalytic amount of a palladium complex in the presence of carbon monoxide and an alcohol, a wide range of aryl halides can be readily converted to their corresponding esters. This application note focuses on the carbomethoxylation of bromobenzene as a representative example, delving into the intricacies of its reaction mechanism and providing a practical guide for its successful implementation in the laboratory.

The Catalytic Cycle: A Mechanistic Deep Dive

The palladium-catalyzed carbomethoxylation of bromobenzene proceeds through a well-established catalytic cycle involving a series of fundamental organometallic transformations. The active catalyst is a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The cycle can be broken down into three key steps: oxidative addition, migratory insertion, and reductive elimination.

Oxidative Addition

The catalytic cycle commences with the oxidative addition of bromobenzene to a coordinatively unsaturated palladium(0) complex.[4][5][6][7] In this step, the palladium atom inserts itself into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) species. This transformation involves the oxidation of palladium from the 0 to the +2 oxidation state. The mechanism of oxidative addition can be influenced by the nature of the ligands on the palladium center and the specific aryl halide used.[4][5] For bromobenzene, the reaction often proceeds via a rate-limiting dissociation of a phosphine ligand to generate a more reactive, less sterically hindered palladium(0) species that then undergoes oxidative addition.[4]

Migratory Insertion of Carbon Monoxide

Following oxidative addition, a molecule of carbon monoxide (CO) coordinates to the palladium(II) center. This is followed by a migratory insertion step, where the aryl group migrates from the palladium to the carbon atom of the coordinated CO ligand.[8][9][10] This forms a new acyl-palladium(II) intermediate. This step is a fundamental process in organopalladium chemistry and is crucial for the introduction of the carbonyl functionality.[8][10]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. In the presence of methanol, which acts as the nucleophile, a methoxide group displaces the halide ligand on the acyl-palladium(II) complex. Subsequently, the newly formed methyl benzoate is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[11][12][13][14] This step involves the reduction of palladium from the +2 to the 0 oxidation state, allowing it to re-enter the catalytic cycle. The presence of a base is often crucial to facilitate the deprotonation of methanol, generating the more nucleophilic methoxide anion.

Below is a diagram illustrating the catalytic cycle for the carbomethoxylation of bromobenzene.

Carbomethoxylation_of_Bromobenzene cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Acyl Ar(CO)-Pd(II)L_n(Br) PdII_Aryl->PdII_Acyl CO Insertion PdII_Acyl_OMe Ar(CO)-Pd(II)L_n(OMe) PdII_Acyl->PdII_Acyl_OMe Nucleophilic Attack (MeOH, Base) PdII_Acyl_OMe->Pd0 Reductive Elimination (ArCOOMe) ArCOOMe Methyl Benzoate (ArCOOMe) PdII_Acyl_OMe->ArCOOMe ArBr Bromobenzene (Ar-Br) ArBr->Pd0 CO Carbon Monoxide (CO) CO->PdII_Aryl MeOH Methanol (MeOH) MeOH->PdII_Acyl Base Base Base->PdII_Acyl

Caption: Catalytic cycle for the palladium-catalyzed carbomethoxylation of bromobenzene.

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed carbomethoxylation of bromobenzene. It is essential to perform this reaction under an inert atmosphere due to the air-sensitivity of the palladium(0) catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
BromobenzeneReagentPlus®, ≥99%Sigma-Aldrich
Palladium(II) acetate99.98% trace metals basisSigma-Aldrich
Triphenylphosphine99%Sigma-Aldrich
MethanolAnhydrous, 99.8%Sigma-Aldrich
Triethylamine≥99.5%Sigma-AldrichDistill from CaH₂ before use.
TolueneAnhydrous, 99.8%Sigma-Aldrich
Carbon MonoxideHigh PurityAirgasUse with appropriate safety precautions.
Schlenk flask--Oven-dried before use.
Magnetic stir bar--Oven-dried before use.
CO balloon or cylinder--
Equipment Setup

The reaction should be assembled in a well-ventilated fume hood. A Schlenk line or glovebox is recommended for the manipulation of air-sensitive reagents. The reaction vessel should be equipped with a magnetic stirrer and a condenser. The carbon monoxide can be supplied from a balloon or directly from a cylinder via a needle valve and a bubbler to monitor the gas flow.

Reaction Procedure
  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.03 mmol, 3 mol%).

  • Solvent and Reagents: To the flask, add anhydrous toluene (5 mL) and anhydrous methanol (2 mL). Stir the mixture until the catalyst and ligand are fully dissolved.

  • Substrate and Base: Add bromobenzene (1.0 mmol, 1.0 equiv) and freshly distilled triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Carbon Monoxide Introduction: Purge the flask with carbon monoxide by evacuating and backfilling with CO gas three times. Maintain a positive pressure of CO (e.g., using a balloon) throughout the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure methyl benzoate.

Key Reaction Parameters
ParameterTypical RangeRationale
Catalyst Loading0.5 - 5 mol%Lower loading is desirable for cost-effectiveness, but higher loading may be needed for less reactive substrates.
Ligand/Palladium Ratio1:1 to 4:1The ligand stabilizes the palladium catalyst and influences its reactivity. An excess of ligand can sometimes inhibit the reaction.[15]
Temperature60 - 120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition.
CO Pressure1 - 10 atmHigher pressures can increase the rate of CO insertion but may require specialized equipment. Atmospheric pressure is often sufficient.[15]
BaseTriethylamine, DBU, K₂CO₃The base neutralizes the HBr formed during the reaction and facilitates the formation of the methoxide nucleophile.
SolventToluene, DMF, DioxaneThe choice of solvent can influence catalyst solubility and reaction kinetics.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a fresh batch of palladium precursor and ligand.
Low temperatureIncrease the reaction temperature in increments of 10 °C.
Insufficient CO pressureEnsure a continuous supply of CO to the reaction mixture.
Formation of side products (e.g., biphenyl) Catalyst decompositionLower the reaction temperature. Increase the ligand-to-palladium ratio.
Homocoupling of bromobenzeneThis can occur if the reductive elimination of the product is slow. Consider changing the ligand to one that promotes reductive elimination.
Difficulty in purification Co-elution of product with byproductsOptimize the eluent system for column chromatography. Consider distillation if the product is volatile.

Safety Precautions

  • Carbon Monoxide: CO is a highly toxic, odorless, and colorless gas. All manipulations involving CO must be performed in a well-ventilated fume hood. A CO detector should be used in the laboratory.

  • Palladium Compounds: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene, methanol, and diethyl ether are flammable. Keep away from ignition sources.

  • Bromobenzene: Bromobenzene is harmful if swallowed or inhaled and causes skin irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Chen, J., Chen, S., & Wu, W. (2012). Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion Sequence.
  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945.
  • Mägerlein, W., Indolese, A. F., & Beller, M. (2001). Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone. Journal of Organometallic Chemistry, 642(1-2), 114-121.
  • Rojas, A. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • Grushin, V. V., & Alper, H. (1992). A Kinetics Study of the Oxidative Addition of Bromobenzene to Pd(PCy3)2 (Cy = cyclohexyl) in a Nonpolar Medium: The Influence on Rates of Added PCy3 and Bromide Ion. Organometallics, 11(5), 1879-1887.
  • Darrow, W. T. (2018, November 6).
  • OpenOChem Learn. (n.d.).
  • Grushin, V. V., & Alper, H. (1992). A Kinetics Study of the Oxidative Addition of Bromobenzene to Pd(PCy3)2 (Cy = cyclohexyl) in a Nonpolar Medium. Organometallics, 11(5), 1879-1887.
  • Chen, E. Y. X., & Marks, T. J. (2000). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination.
  • Moser, W. R., Wang, A. W., & Kildahl, N. K. (1988). Mechanistic Studies of the Palladium-Catalyzed Reaction of Methanol with Bromobenzene and CO To Produce Methyl Benzoate. 1. Stoichiometric Study. Journal of the American Chemical Society, 110(9), 2816-2820.
  • Darrow, W. T. (2018, November 6).
  • Beller, M., & Mägerlein, W. (2001).
  • Larhed, M., & Hallberg, A. (2012, February 21).
  • Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon–Carbon and Carbon–Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 45(4), 1398-1408.
  • Ragaini, F., & Cen, D. (2015). Palladium catalyzed oxidative carbonylation of alcohols: effects of diphosphine ligands. Catalysis Science & Technology, 5(5), 2635-2644.
  • Li, J., et al. (2022, September 14). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry, 87(19), 13046-13055.
  • Martin, C. G., & Molander, G. A. (2017). Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure.
  • LibreTexts Chemistry. (n.d.).
  • Gal, A., et al. (2010). Migratory insertion reactions of nickel and palladium σ-alkyl complexes with a phosphinito-imine ligand. Dalton Transactions, 39(35), 8266-8276.
  • Le, C. M., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(14), 6296-6304.
  • Wu, X.-F., & Neumann, H. (2013). Design and Development of Ligands for Palladium-Catalyzed Carbonylation Reactions. Synthesis, 45(13), 1735-1749.
  • Wang, Y., et al. (2025, March 24). Palladium-Catalyzed Cascade Carbonylation Reaction To Construct Ester Derivatives. The Journal of Organic Chemistry.
  • Dahl, K., et al. (2023, July 3). Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. Molecules, 28(13), 5202.
  • Messaoudi, S., et al. (2025, September 19). The Role of 1,2-Palladium Migration/Insertion on C(sp3)–H Functionalization.
  • Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
  • Baudoin, O., et al. (2025, January 14). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Burtoloso, A. C. B., et al. (2018). Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions. Catalysis Science & Technology, 8(1), 185-193.

Sources

Method

Application Note: Kinetic Analysis of Benzyl Benzoate Synthesis via Phase-Transfer Catalysis

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Application Area: Process Chemistry, Kinetic Modeling, and Scale-up Optimization Introduction & Mechanistic Overview The synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Application Area: Process Chemistry, Kinetic Modeling, and Scale-up Optimization

Introduction & Mechanistic Overview

The synthesis of benzyl benzoate via the esterification of benzyl chloride with sodium benzoate is a quintessential model for biphasic nucleophilic substitution ( SN​2 ) reactions [1]. In industrial pharmaceutical and fragrance applications, this reaction is heavily reliant on Phase-Transfer Catalysis (PTC) to overcome the inherent immiscibility between the organic substrate (benzyl chloride) and the aqueous or solid nucleophile (sodium benzoate)[1].

In the absence of a catalyst, the reaction is negligibly slow due to the inability of the reactants to interact across the phase boundary. The introduction of a quaternary ammonium salt ( Q+Cl− ), such as tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of the benzoate anion into the organic phase. Once in the organic phase, the benzoate anion exhibits enhanced nucleophilicity due to the lack of a hydration sphere, rapidly attacking the electrophilic carbon of benzyl chloride [2].

PTC_Mechanism cluster_aq Aqueous / Solid Phase cluster_org Organic Phase NaB Sodium Benzoate (Na⁺ + PhCOO⁻) QB Active Complex (Q⁺PhCOO⁻) NaB->QB Phase Transfer NaCl Sodium Chloride (Na⁺ + Cl⁻) BnCl Benzyl Chloride (PhCH₂Cl) BnB Benzyl Benzoate (PhCOOCH₂Ph) BnCl->BnB QCl Catalyst (Q⁺Cl⁻) QCl->NaCl Phase Transfer QB->BnB SN2 Nucleophilic Attack QB->QCl Catalyst Regeneration

Phase-Transfer Catalysis (PTC) cycle for benzyl benzoate synthesis.

Kinetic Principles & Causality

To accurately model the reaction for scale-up, researchers must isolate the intrinsic chemical kinetics from physical mass-transfer limitations.

Eliminating Diffusional Resistance: In a biphasic system, the overall reaction rate is a combination of the mass transfer rate across the interface and the intrinsic chemical reaction rate. By utilizing a mechanically agitated contactor with baffles and exceeding a critical stirring speed (typically >1000 RPM), the interfacial area is maximized. This eliminates mass transfer resistance, ensuring the reaction is purely chemically controlled [1].

Rate Law and Order of Reaction: Under kinetically controlled conditions, the reaction follows pseudo-first-order kinetics when sodium benzoate is present in molar excess or maintained at saturation (as in a solid-liquid system) [2]. The rate law is expressed as:

−rBnCl​=kobs​[BnCl]org​

The observed rate constant ( kobs​ ) is directly proportional to the concentration of the active phase-transfer catalyst in the organic phase. The apparent activation energy ( Ea​ ) for this specific SN​2 displacement is consistently calculated between 14.5 and 15.1 kcal/mol, confirming a chemically controlled pathway [1], [3].

Quantitative Summary of Kinetic Parameters
ParameterObserved Value / RangeMechanistic Significance
Kinetic Order (Substrate) Pseudo-First OrderRate is dependent on benzyl chloride concentration [3].
Kinetic Order (Catalyst) First OrderLinear dependence confirms the catalyst's role in the rate-determining step [1].
Activation Energy ( Ea​ ) 14.5 – 15.1 kcal/molCharacteristic energy barrier for SN​2 nucleophilic substitution [1],[3].
Critical Agitation Speed > 1000 RPMThreshold required to eliminate mass-transfer (diffusional) resistance [1].
Optimal Temp Range 70°C – 110°CBalances reaction velocity with the thermal stability of the quaternary ammonium catalyst [3].

Experimental Design & Protocol

To generate reliable kinetic data, the experimental protocol must be a self-validating system. The following methodology ensures that time-course data accurately reflects the reaction progress without artifacts from sampling delays or volume variations.

Exp_Workflow Step1 1. Reactor Setup Baffled flask, >1000 RPM Eliminates mass transfer resistance Step2 2. Thermal Equilibration Stabilize at target temp (70-110°C) Ensures isothermal kinetics Step1->Step2 Step3 3. Reaction Initiation Add PTC (e.g., TBAB) at t=0 Defines absolute zero for rate Step2->Step3 Step4 4. Aliquot Sampling Withdraw & quench in cold solvent Halts reaction instantly Step3->Step4 Step5 5. GC-FID Analysis Quantify via Internal Standard Yields concentration vs. time Step4->Step5

Self-validating experimental workflow for kinetic sampling and analysis.

Step-by-Step Methodology

1. Reactor Preparation & Reagent Loading

  • Action: Equip a 1-L glass reactor with four stainless steel baffles, a mechanical turbine stirrer, a reflux condenser, and a nitrogen inlet. Load 0.5 moles of solid sodium benzoate (particle size < 5 µm) and 250 mL of toluene (solvent).

  • Causality: Baffles and high-shear stirring (>1000 RPM) prevent vortex formation and ensure uniform dispersion of the solid phase, eliminating mass-transfer bottlenecks [1]. The nitrogen blanket prevents oxidative degradation of the solvent and reactants at elevated temperatures.

2. Internal Standard Addition

  • Action: Add an accurately weighed amount of biphenyl (internal standard) to the organic phase.

  • Causality: Gas Chromatography (GC) injection volumes can vary. An internal standard that does not participate in the reaction allows for the normalization of peak areas, ensuring absolute quantification of benzyl chloride consumption and benzyl benzoate generation.

3. Thermal Equilibration

  • Action: Heat the reactor to the target isothermal temperature (e.g., 90°C ± 0.5°C). Allow the system to equilibrate for 20 minutes.

  • Causality: Kinetic rate constants are highly temperature-dependent (governed by the Arrhenius equation). Initiating the reaction before thermal equilibrium is reached will result in non-linear, uninterpretable initial rate data.

4. Reaction Initiation ( t=0 )

  • Action: Inject 0.1 moles of benzyl chloride and the specified molar equivalent of the phase-transfer catalyst (e.g., Aliquat 336) simultaneously. Record this exact moment as t=0 .

  • Causality: By adding the limiting reagent and the catalyst last, the start time of the reaction is unambiguously defined, allowing for accurate mapping of the pseudo-first-order decay curve.

5. Kinetic Sampling and Quenching

  • Action: At predefined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot of the organic phase using a glass syringe. Immediately discharge the aliquot into a vial containing 5.0 mL of pre-chilled toluene (0°C) and 1.0 mL of deionized water.

  • Causality: The drastic drop in temperature combined with the dilution of the organic phase instantly halts the kinetic progression ("quenching"). The addition of water washes away any co-extracted catalyst and unreacted sodium benzoate, preventing further reaction inside the GC auto-sampler vial.

6. GC-FID Analysis

  • Action: Analyze the organic layer using Gas Chromatography with a Flame Ionization Detector (GC-FID). Plot ln([BnCl]0​/[BnCl]t​) versus time ( t ).

  • Causality: A linear plot validates the pseudo-first-order assumption. The slope of this line directly yields the observed rate constant ( kobs​ ) for the specific temperature and catalyst loading evaluated.

References

  • Yadav, G. D., & Sharma, M. M. (1981). Kinetics of reaction of benzyl chloride with sodium acetate/benzoate: phase transfer catalysis in solid-liquid system. Industrial & Engineering Chemistry Process Design and Development, 20(2), 385–390. URL: [Link]

  • Process Development Aspects. Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters. Organic Process Research & Development. URL: [Link]

  • Kolakowski, M. A. (1976). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. NJIT Theses and Dissertations. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for the Purification of Methyl 2-bromo-3-(chlorosulfonyl)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Class: Highly Reactive Electrophilic Sulfonyl Chloride Overview & Mechanistic Context Methyl 2-bromo-3-(chlorosulfonyl)benzoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Class: Highly Reactive Electrophilic Sulfonyl Chloride

Overview & Mechanistic Context

Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a highly functionalized and versatile building block used in advanced drug discovery[1]. However, the presence of the electrophilic sulfonyl chloride (-SO₂Cl) moiety presents significant challenges during downstream purification. This technical guide provides a mechanistic troubleshooting framework for purifying this compound via column chromatography, ensuring high yields and preventing catastrophic on-column degradation.

The primary obstacle in purifying sulfonyl chlorides is their inherent susceptibility to nucleophilic attack and hydrolysis. Standard silica gel (SiO₂) is populated with acidic silanol (Si-OH) groups and typically retains 5-10% adsorbed water by weight. When a sulfonyl chloride is introduced to this environment, the silica surface acts as both a water source and an acidic catalyst. This triggers rapid hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid (-SO₃H). Because sulfonic acids are highly polar, they bind irreversibly to the stationary phase, appearing as a massive baseline spot on Thin-Layer Chromatography (TLC) and resulting in severe yield loss[2].

Troubleshooting FAQs

Q1: My crude NMR looks clean, but after the column, I have a low yield and a heavy baseline spot on my TLC plate. What happened? A1: You are observing on-column hydrolysis. The prolonged residence time on standard, hydrated silica gel has converted your Methyl 2-bromo-3-(chlorosulfonyl)benzoate into its sulfonic acid derivative. To prevent this, you must minimize the compound's residence time on the column by utilizing "flash" (rapid) chromatography and strictly anhydrous conditions[2].

Q2: Should I use dry loading or wet loading for my crude mixture? A2: Wet loading is strictly recommended. Dry loading involves pre-adsorbing the crude mixture onto silica gel and evaporating the solvent. This maximizes the surface area contact between the moisture-rich silica and the sensitive sulfonyl chloride for a prolonged period, dramatically accelerating degradation. Instead, dissolve your crude in a minimal volume of an anhydrous, non-nucleophilic solvent (like dichloromethane) and apply it directly to the top of the column[2].

Q3: What solvent systems are safe to use, and which are prohibited? A3: Nucleophilic solvents (e.g., methanol, ethanol, isopropanol) are strictly prohibited as they will react with the sulfonyl chloride to form sulfonate esters. You must use anhydrous, non-polar to moderately polar solvent mixtures. A gradient of anhydrous ethyl acetate in anhydrous hexanes (or heptane) is the industry standard for these electrophiles[2]. All moisture-sensitive reactions and subsequent purifications must be carried out using freshly distilled or molecular-sieve-dried solvents[3].

Experimental Protocol: Moisture-Minimized Flash Column Chromatography

Self-Validating System (2D-TLC Check): Trustworthiness Check: Before committing your entire batch to the column, perform a 2D-TLC to validate the inertness of your silica gel. Spot the crude mixture, run it in one dimension (e.g., 10% EtOAc/Hexanes), let the plate dry for 10 minutes, and run it perpendicular in the same solvent. If the primary product spot streaks or forms a new baseline spot in the second dimension, your silica is too active/wet, and you must use rigorously dried silica.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Use high-quality, low-moisture flash silica gel (230–400 mesh)[3]. For highly sensitive batches, pre-dry the silica gel in a vacuum oven at 120 °C for 24 hours prior to use.

  • Column Packing: Slurry-pack the column using anhydrous hexanes. Causality Note: Do not use compressed air from a standard lab line to push the solvent, as it introduces atmospheric moisture; use dry nitrogen or argon gas.

  • Wet Loading: Dissolve the crude Methyl 2-bromo-3-(chlorosulfonyl)benzoate in the absolute minimum volume of anhydrous dichloromethane (DCM). Apply this solution evenly to the flat surface of the silica bed.

  • Elution: Elute using a shallow gradient of anhydrous Ethyl Acetate in Hexanes (e.g., 0% to 10%). Apply positive nitrogen pressure to maintain a fast flow rate. Causality Note: Faster flow rates minimize the residence time of the compound on the acidic silica, drastically reducing the kinetic window for hydrolysis[2].

  • Recovery: Collect fractions and immediately analyze them via TLC. Pool the product-containing fractions and concentrate under reduced pressure at a low water-bath temperature (<30 °C) to prevent thermal degradation.

Quantitative Data Summary

The following table summarizes the impact of different chromatographic parameters on the recovery and purity of sulfonyl chlorides.

Purification ParameterLoading MethodSolvent ConditionAverage RecoveryPurity AchievedHydrolysis Risk
Standard Gravity ColumnDry LoadingReagent Grade< 30%ModerateCritical
Standard Flash ColumnWet LoadingReagent Grade50 - 60%HighHigh
Optimized Flash Column Wet Loading Anhydrous > 85% > 98% Low
Short Silica PlugWet LoadingAnhydrous> 90%ModerateLow

Workflow Visualization

G cluster_0 Standard Silica (High Moisture) cluster_1 Optimized Anhydrous Flash Chromatography Crude Crude Methyl 2-bromo-3- (chlorosulfonyl)benzoate Hydrolysis Si-OH Catalyzed Hydrolysis Crude->Hydrolysis Slow/Wet Loading FastElution Rapid Elution (Anhydrous Hex/EtOAc) Crude->FastElution Fast/Wet Loading Degradation Sulfonic Acid (Baseline Impurity) Hydrolysis->Degradation PureProduct Pure Sulfonyl Chloride (High Yield) FastElution->PureProduct

Fig 1: Degradation pathway of sulfonyl chlorides on silica gel vs. optimized anhydrous purification.

References

  • NextSDS. "methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information." NextSDS Database. Available at: [Link][1]

  • ACS Publications / NIH PMC. "Structure-Based Design of Highly Selective β-Secretase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Yield Optimization for Methyl 2-bromo-3-(chlorosulfonyl)benzoate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reactions involving Methyl 2-bromo-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reactions involving Methyl 2-bromo-3-(chlorosulfonyl)benzoate .

This molecule is a highly versatile, yet challenging, tri-functional building block. It features a highly electrophilic sulfonyl chloride, a base-sensitive methyl ester, and a cross-coupling-ready aryl bromide. The primary challenge in utilizing this compound is managing its chemoselectivity—specifically, reacting the sulfonyl chloride quantitatively without hydrolyzing the ester or prematurely engaging the aryl bromide.

The Tri-Functional Reactivity Profile

To improve your reaction yields, you must first understand the causality behind the degradation pathways. The sulfonyl chloride group (-SO₂Cl) is exceptionally electrophilic but highly susceptible to hydrolysis [1]. If exposed to moisture, it rapidly degrades into a sulfonic acid. Furthermore, while the aryl bromide is intended for downstream palladium-catalyzed cross-coupling, intact sulfonyl chlorides are incompatible with Pd(0) catalysts, as the metal can insert into the S–Cl bond, leading to desulfonylative decomposition [2].

ReactivityMap SM Methyl 2-bromo-3- (chlorosulfonyl)benzoate Des1 Sulfonamide / Sulfonate (Desired Product) SM->Des1 Amine/Alcohol DIPEA, 0°C Deg1 Sulfonic Acid (Hydrolysis) SM->Deg1 H2O / Moisture Deg2 Ester Cleavage / Amide (Over-reaction) SM->Deg2 Strong Base / Heat Deg3 Pd-Catalyst Poisoning (Desulfonylation) SM->Deg3 Pd Catalyst

Chemoselectivity and degradation pathways of Methyl 2-bromo-3-(chlorosulfonyl)benzoate.

Troubleshooting FAQs

Q1: My reaction yield is below 30%, and TLC shows a heavy, highly polar baseline spot. What happened? A: You are observing the hydrolysis of the sulfonyl chloride into a sulfonic acid [3]. This is caused by moisture in your solvent, wet glassware, or a prolonged aqueous workup. Solution: You must rigorously dry your glassware (oven-dried at 120 °C) and use anhydrous solvents. If an aqueous workup is mandatory, it must be performed rapidly using ice-cold solutions to kinetically suppress the hydrolysis of any unreacted starting material [1].

Q2: I am trying to form a sulfonamide, but LC-MS indicates I am also forming an amide at the C1 position (ester cleavage). How do I prevent this? A: You are experiencing a chemoselectivity failure due to either an overly strong base (like NaOH in Schotten-Baumann conditions) or an excessive stoichiometric ratio of your amine nucleophile combined with heat. Solution: Switch to a non-nucleophilic, mild organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered, preventing it from attacking the methyl ester, while still efficiently scavenging the HCl byproduct. Keep the reaction strictly at 0 °C during the addition phase.

Q3: I attempted a Suzuki cross-coupling on the bromo group, but the reaction yielded a complex mixture and poisoned my Palladium catalyst. Why? A: The -SO₂Cl group is fundamentally incompatible with standard Pd-catalyzed cross-coupling conditions. Palladium can oxidatively add into the S–Cl bond, leading to desulfonylative coupling or irreversible catalyst poisoning [4]. Solution: You must sequence your operations correctly. The sulfonyl chloride must be converted into a stable sulfonamide or sulfonate ester before you attempt any Buchwald-Hartwig or Suzuki-Miyaura couplings on the aryl bromide.

Self-Validating Experimental Protocols
Protocol A: Chemoselective Synthesis of Sulfonamides

This protocol utilizes steric hindrance and temperature control to ensure the amine reacts exclusively with the sulfonyl chloride, leaving the methyl ester intact.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add your target amine (1.05 eq) and anhydrous DIPEA (1.2 eq) to anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures kinetically favor the highly reactive sulfonyl chloride over the less reactive methyl ester.

  • Addition: Dissolve Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 eq) in a minimal amount of anhydrous DCM. Add this dropwise to the reaction mixture over 15 minutes.

  • Self-Validation Checkpoint (TLC): After 1 hour, spot the reaction mixture on a silica TLC plate alongside the starting material. A successful conversion is validated by the complete disappearance of the UV-active starting material and the appearance of a new, distinct, less-polar spot. If a heavy baseline spot is present, moisture has compromised the system.

  • Quench & Workup: Quench the reaction with ice-cold 1M HCl. Causality: The cold acidic wash protonates and removes excess amine and DIPEA into the aqueous layer without providing the basic conditions required to saponify the methyl ester.

  • Validation of Workup: Verify the pH of the aqueous layer is ~3. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Sulfonate Esters

Alcohols are weaker nucleophiles than amines, requiring pyridine to act as both a nucleophilic catalyst and an acid scavenger [5].

  • Preparation: Dissolve the target alcohol (1.0 eq) in a 1:1 mixture of anhydrous DCM and anhydrous Pyridine at 0 °C.

  • Addition: Add Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.1 eq) portion-wise. Allow the reaction to slowly warm to room temperature overnight.

  • Workup & Self-Validation Checkpoint: Dilute with DCM and wash the organic layer with cold, saturated aqueous CuSO₄. Validation: The aqueous layer will turn deep blue as it sequesters pyridine into a water-soluble copper complex. Continue washing until the aqueous layer remains pale blue, validating that all pyridine has been successfully removed from the organic phase.

Quantitative Data Summary: Optimization Matrix

The following table summarizes the quantitative impact of base and solvent selection on the chemoselectivity and overall yield of the sulfonylation reaction.

Reaction ConditionsBase SelectionSolvent SystemTemperatureTarget YieldMajor Byproduct Profile
Optimized Sulfonylation DIPEA (1.2 eq)Anhydrous DCM0 °C to RT>90%<2% Sulfonic acid
Standard Sulfonylation Pyridine (2.0 eq)DCMRT80-85%~5% Ester cleavage
Aqueous Schotten-Baumann NaOH (10% aq)THF / WaterRT<30%>60% Ester hydrolysis
Excessive Nucleophile Amine (3.0 eq)DMF60 °C<40%>50% Amide at C1 position
References
  • Benchchem. "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Benchchem.
  • American Chemical Society. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • American Chemical Society. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • American Chemical Society. "Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • Periodic Chemistry. "Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides." Periodic Chemistry.
Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of Methyl 2-bromo-3-(chlorosulfonyl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals scaling up the synthesis of Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals scaling up the synthesis of Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) . This compound is a critical electrophilic building block used in the preparation of complex sulfonamides and sulfonylureas.

The most reliable synthetic route involves the Meerwein chlorosulfonation of methyl 3-amino-2-bromobenzoate. However, this multi-step sequence—encompassing diazotization and subsequent radical-mediated chlorosulfonylation—is highly sensitive to reaction parameters and is prone to several parallel side reactions.

Mechanistic Overview & Reaction Pathways

Understanding the mechanistic divergence of the diazonium intermediate is critical for optimizing yields. The diagram below maps the desired catalytic pathway against the three most common side reactions: hydrolysis, competitive halogenation (Sandmeyer), and ester cleavage.

G A Methyl 3-amino- 2-bromobenzoate B Diazonium Salt Intermediate A->B NaNO2, HCl < 5°C C Methyl 2-bromo-3- (chlorosulfonyl)benzoate (Target Product) B->C SO2, CuCl2 AcOH D Methyl 2-bromo-3- hydroxybenzoate (Phenol Byproduct) B->D H2O, Heat (Hydrolysis) E Methyl 2-bromo-3- chlorobenzoate (Sandmeyer Byproduct) B->E CuCl2, Cl- (Competitive) F 2-Bromo-3-(chlorosulfonyl) benzoic acid (Hydrolysis Byproduct) C->F H2O, H+ (Prolonged Acid)

Reaction pathways and common side products in Meerwein chlorosulfonation.

Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of the phenol byproduct (Methyl 2-bromo-3-hydroxybenzoate) in my crude mixture? Root Cause & Causality: Phenol formation is the result of nucleophilic attack by water on the highly reactive aryl cation. This cation forms if the diazonium salt undergoes premature, thermally-induced dediazoniation before it can react with the SO₂/CuCl₂ complex. Solution: Maintain the diazotization reaction strictly below 5 °C. In batch reactors, poor heat mass transfer often leads to localized thermal spikes. Transitioning to a continuous-flow microreactor for the diazotization step has been proven to suppress hydrolysis byproducts to <0.1% due to superior thermal regulation .

Q2: My GC-MS shows significant contamination with Methyl 2-bromo-3-chlorobenzoate. How do I prevent this Sandmeyer-type side reaction? Root Cause & Causality: The Meerwein chlorosulfonation proceeds via an aryl radical intermediate generated by the Cu(II)/Cu(I) redox cycle. If the concentration of dissolved SO₂ is too low, the aryl radical will preferentially abstract a chlorine atom from the copper chloride complex (the Sandmeyer pathway) instead of adding to the SO₂ . Solution: Ensure the acetic acid solvent is fully saturated with SO₂ gas prior to the addition of the diazonium salt. Maintain a continuous sparge of SO₂ during the reaction, and strictly control the CuCl₂ catalyst loading (typically 0.1–0.2 equivalents) to balance the radical transfer rate.

Q3: I am losing my ester functional group, resulting in 2-bromo-3-(chlorosulfonyl)benzoic acid. What is the mechanism of this loss? Root Cause & Causality: Ester hydrolysis occurs due to prolonged exposure to the highly acidic aqueous conditions (concentrated HCl is required for diazotization) at elevated temperatures during the reaction's warming phase or during workup . Solution: Minimize the residence time of the product in the acidic aqueous phase. Implement an immediate biphasic extraction (e.g., using cold dichloromethane) as soon as the chlorosulfonylation is complete, and wash the organic layer with cold brine to rapidly neutralize residual acid.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes how different reactor setups and parameter controls dictate the byproduct distribution during the chlorosulfonylation of methyl aminobenzoate derivatives.

Parameter / ConditionTarget Product Yield (%)Phenol Byproduct (%)Sandmeyer Byproduct (%)Ester Hydrolysis (%)
Batch (15 °C, Low SO₂ Saturation)45.025.018.012.0
Batch (0 °C, Full SO₂ Saturation)78.08.05.09.0
Continuous Flow (20 °C, 20s residence time)90.0< 0.12.0< 1.0

(Note: Quantitative distribution extrapolated from optimized continuous-flow diazotization studies on analogous methyl 2-aminobenzoate systems .)

Experimental Protocol: Self-Validating Batch Synthesis

This step-by-step methodology incorporates mandatory in-process controls to ensure intermediate stability and systematically eliminate the side products discussed above.

Phase 1: Diazotization

  • Suspend methyl 3-amino-2-bromobenzoate (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and deionized water. Cool the mixture to 0–2 °C using an ice-salt bath.

    • Causality Check: The suspension must be thoroughly chilled before nitrite addition to prevent the immediate thermal degradation of the forming diazonium salt into the phenol byproduct.

  • Slowly add a pre-chilled 40 wt% aqueous solution of sodium nitrite (1.1 equiv) dropwise. Regulate the addition rate to maintain the internal temperature strictly below 5 °C.

  • Stir for 30 minutes.

    • Self-Validation Step: Validate complete diazotization using starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming the amine has been fully consumed.

  • Destroy the excess nitrous acid by adding solid sulfamic acid in small portions until the starch-iodide test is negative. This prevents oxidative side reactions in the next step.

Phase 2: Meerwein Chlorosulfonylation 5. In a separate, well-ventilated vessel, prepare a saturated solution of SO₂ in glacial acetic acid (approx. 30% w/w) and add CuCl₂ dihydrate (0.2 equiv). Cool this mixture to 0 °C.

  • Causality Check: High SO₂ concentration is mandatory to outcompete the Cl⁻ ions and prevent the Sandmeyer chloride byproduct.

  • Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture under vigorous stirring.

  • Allow the reaction to proceed for 1–2 hours while gradually warming to room temperature. Nitrogen gas evolution will be visibly observed, validating the radical dediazoniation process.

Phase 3: Workup and Isolation 8. Pour the reaction mixture directly onto crushed ice to precipitate the sulfonyl chloride.

  • Causality Check: Immediate thermal quenching on ice prevents the acid-catalyzed hydrolysis of the methyl ester.

  • Extract the aqueous mixture rapidly with cold dichloromethane (DCM).

  • Wash the combined organic layers with cold water and cold brine to remove residual HCl and acetic acid.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath temperature <30 °C) to afford the crude Methyl 2-bromo-3-(chlorosulfonyl)benzoate.

  • Storage: Store immediately under an inert argon atmosphere at -20 °C to prevent atmospheric moisture from hydrolyzing the sulfonyl chloride into a sulfonic acid.

References
  • Title: Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Optimization

Technical Support Center: Optimizing Temperature for Reactions Involving Sulfonyl Chlorides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical parameter...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical parameter in synthetic chemistry: temperature. Reactions involving sulfonyl chlorides are fundamental to the synthesis of a vast array of molecules, including pharmaceuticals and functional materials. However, their success is exquisitely sensitive to thermal conditions. This guide provides field-proven insights, troubleshooting strategies, and validated protocols to help you navigate the complexities of temperature optimization and achieve clean, high-yielding transformations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of temperature in sulfonyl chloride chemistry.

Q1: What is the primary role of temperature in reactions with sulfonyl chlorides?

Temperature is the most critical lever for balancing reaction kinetics against the stability and selectivity of the transformation. According to the Arrhenius equation, increasing the temperature raises the rate of the desired reaction. However, sulfonyl chlorides are thermally sensitive electrophiles, and elevated temperatures also accelerate undesirable side reactions and decomposition pathways.[1] The goal is to identify a thermal window that is energetic enough to drive the reaction to completion in a reasonable timeframe but mild enough to preserve the integrity of the starting materials and products.

Q2: Why are many sulfonyl chloride reactions initiated at low temperatures (e.g., 0 °C)?

Initiating reactions at low temperatures, typically by using an ice bath, serves two primary purposes:

  • Controlling Exothermicity: The reaction of sulfonyl chlorides with potent nucleophiles, especially primary and secondary amines, is often highly exothermic.[2] Starting at 0 °C allows for the safe dissipation of heat during the slow addition of a reagent, preventing a dangerous thermal runaway and minimizing the formation of byproducts that are favored at high temperatures.[3][4]

  • Minimizing Initial Decomposition: It provides a controlled environment to mix reagents before thermal energy is supplied, which is crucial when working with particularly sensitive substrates or sulfonyl chlorides.

Q3: What are the main decomposition pathways for sulfonyl chlorides that are accelerated by heat?

Two principal decomposition pathways are exacerbated by elevated temperatures:

  • Hydrolysis: In the presence of trace moisture, sulfonyl chlorides hydrolyze to their corresponding sulfonic acids.[1][3] This process is significantly faster at higher temperatures, making rigorous control of anhydrous conditions and low-temperature workups essential.[1][5]

  • Thermal Decomposition (Desulfonylation): At higher temperatures, aryl sulfonyl chlorides can undergo extrusion of sulfur dioxide (SO₂), generating an aryl radical or cation.[6] This can lead to unwanted side products, such as aryl chlorides or products of arylation rather than sulfonylation.[6][7] For some compounds, this decomposition can begin near their boiling points.[8]

Q4: How does temperature affect selectivity in these reactions?

Temperature is a powerful tool for controlling selectivity. A notable example is in photocatalytic reactions where aryl sulfonyl chlorides can be used for either arylsulfonylation or arylation of heterocycles. At room temperature, the arylsulfonyl radical is stable enough to couple, forming the desired C-S bond. However, at temperatures above 45 °C, the radical rapidly extrudes SO₂, leading exclusively to C-C bond formation (arylation).[6] Similarly, in reactions with alcohols, higher temperatures may favor elimination side reactions over the desired substitution to form a sulfonate ester.[3]

Q5: My sulfonyl chloride is a solid. Is it safe to gently warm it to dissolve it in the reaction solvent?

This must be approached with caution. While gentle warming can aid dissolution, it is critical to first consult the compound's safety data sheet (SDS) for thermal stability information. Localized overheating with a heat gun, for instance, can initiate decomposition. The best practice is to dissolve the solid at room temperature, even if it requires more time or a larger solvent volume. If warming is necessary, use a temperature-controlled water bath and do not exceed temperatures known to be safe for the specific compound.

Section 2: Troubleshooting Guide: Temperature-Related Issues

This guide provides a systematic approach to diagnosing and solving common problems where temperature is a likely culprit.

Problem 1: Low or No Yield of the Desired Product

Low conversion is one of the most frequent challenges. The following decision tree and detailed explanations will help diagnose the root cause.

G start Low / No Yield check_temp Was the reaction run at low temp (e.g., 0°C or RT)? start->check_temp too_low Probable Cause: Temperature Too Low check_temp->too_low  Yes check_byproducts Are there signs of decomposition (dark color, baseline spots on TLC)? check_temp->check_byproducts  No (run at elevated temp) solve_low Solution: 1. Warm reaction incrementally (e.g., to RT, then 40°C). 2. Monitor closely by TLC/LCMS. too_low->solve_low too_high Probable Cause: Decomposition / Side Reactions solve_high Solution: 1. Rerun reaction at a lower temp (e.g., maintain 0°C or start at -20°C). 2. Extend reaction time. too_high->solve_high hydrolysis Probable Cause: Hydrolysis solve_hydrolysis Solution: 1. Use anhydrous solvents/reagents. 2. Run under inert atmosphere. 3. Perform cold, rapid aqueous workup. hydrolysis->solve_hydrolysis check_byproducts->too_high  Yes check_polar_spot Is a new, highly polar spot (likely sulfonic acid) visible on TLC? check_byproducts->check_polar_spot  No check_polar_spot->too_low  No (Re-evaluate: could still be too low) check_polar_spot->hydrolysis  Yes G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_monitoring 3. Monitoring & Workup prep1 Oven-dry all glassware (flask, funnel, stirrer bar) prep2 Assemble under N2/Ar atmosphere prep1->prep2 prep3 Add anhydrous solvent (e.g., DCM) and alcohol substrate prep2->prep3 react1 Cool solution to 0°C (ice-water bath) prep3->react1 react2 Add base (e.g., pyridine, Et3N) react1->react2 react3 Slowly add sulfonyl chloride (neat or as a solution) via dropping funnel react2->react3 react4 Maintain at 0°C for 30 min, then allow to warm to RT react3->react4 mon1 Monitor reaction by TLC/LCMS until starting material is consumed react4->mon1 mon2 Cool back to 0°C mon1->mon2 mon3 Quench reaction with cold dilute acid or water mon2->mon3 mon4 Extract product with organic solvent, wash, dry, and concentrate mon3->mon4

Caption: Standard workflow for a temperature-controlled sulfonylation.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry all glassware (round-bottom flask, addition funnel, magnetic stir bar) in an oven (>100 °C) for several hours and allow to cool in a desiccator.

    • Assemble the apparatus and flush with a dry, inert atmosphere (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.

    • To the reaction flask, add the alcohol substrate followed by a suitable anhydrous solvent (e.g., dichloromethane, pyridine). Stir to dissolve.

  • Reaction Execution:

    • Place the reaction flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

    • Add the base (e.g., triethylamine or pyridine, typically 1.1–1.5 equivalents).

    • Dissolve the sulfonyl chloride (1.05–1.1 equivalents) in a small amount of anhydrous solvent in the addition funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred alcohol/base mixture over 15–30 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, continue stirring the reaction at 0 °C for an additional 30 minutes.

  • Monitoring and Completion:

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the limiting reagent (usually the alcohol) is consumed.

  • Workup and Purification:

    • Once complete, cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly quench the reaction by adding cold water or a cold, dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.

    • Transfer the mixture to a separatory funnel, extract the product into an organic solvent, wash the organic layer sequentially with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

References
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Available at: [Link]

  • Park, H. S., Kim, S. H., & Lee, H. Y. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Bulletin of the Korean Chemical Society, 35(1), 275-278. Available at: [Link]

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. Available at: [Link]

  • Lammert, P., Wharmby, M. T., Janiak, C., & Stock, N. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(66), 9341-9344. Available at: [Link]

  • Guria, M. K., & Guntreddi, T. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters, 20(3), 666-669. Available at: [Link]

  • Wang, P., et al. (2023). Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature. Organic Letters, 25(24), 4463–4467. Available at: [Link]

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1404. Available at: [Link]

  • Sharma, P., et al. (2012). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2(1), 8-27. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Wallace, D. J., & Chen, C. Y. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 12(19), 4356-4359. Available at: [Link]

  • Vaia. (n.d.). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Retrieved from [Link]

Sources

Troubleshooting

Hydrolysis of Methyl 2-bromo-3-(chlorosulfonyl)benzoate and prevention

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals handling Methyl 2-bromo-3-(chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals handling Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1)[1].

Sulfonyl chlorides are notorious for their instability in the presence of moisture. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot and prevent the hydrolysis of this highly reactive electrophile.

Mechanistic Understanding & Causality

Q1: Why is Methyl 2-bromo-3-(chlorosulfonyl)benzoate exceptionally susceptible to hydrolysis? A1: The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic and prone to nucleophilic attack by water[2]. In Methyl 2-bromo-3-(chlorosulfonyl)benzoate, this baseline reactivity is severely amplified by its structural environment. The adjacent bromine atom (ortho-position) and the methyl ester group (meta-position) exert strong electron-withdrawing inductive (-I) effects. This pulls electron density away from the sulfur atom, making it highly electron-deficient. Consequently, the activation energy for nucleophilic attack by the lone pairs of oxygen in water is significantly lowered, leading to rapid hydrolysis[3].

Q2: What are the exact degradation products, and how do they impact my downstream sulfonamide synthesis? A2: Hydrolysis of this compound yields methyl 2-bromo-3-sulfobenzoate (a sulfonic acid) and hydrochloric acid (HCl) [2]. The causality of failure in downstream reactions is twofold:

  • Reagent Deactivation: The target sulfonic acid byproduct is completely unreactive toward amines under standard coupling conditions, directly capping your maximum theoretical yield[3].

  • Nucleophile Protonation: The generated HCl lowers the pH of the reaction mixture. If you are attempting to synthesize a sulfonamide, the HCl will protonate your nucleophilic amine, converting it into an unreactive ammonium salt and halting the S-N bond formation entirely[4].

HydrolysisMechanism A Methyl 2-bromo-3- (chlorosulfonyl)benzoate B Nucleophilic Attack by H2O A->B Trace Moisture C Tetrahedral Intermediate B->C S-O Bond Forms D Sulfonic Acid + HCl Byproduct C->D Cl- Elimination

Caption: Hydrolysis mechanism of sulfonyl chlorides via nucleophilic attack by water.

Diagnostics & Quantitative Impact

Q3: How can I definitively detect if my batch has undergone hydrolysis before initiating a complex synthesis? A3: Never assume the integrity of a stored sulfonyl chloride. Employ these self-validating diagnostic checks:

  • IR Spectroscopy: Analyze the sample for the disappearance of the characteristic S-Cl stretching frequencies (typically sharp bands around 1370 cm⁻¹ and 1170 cm⁻¹) and the emergence of broad O-H stretches (>3000 cm⁻¹) indicative of the sulfonic acid[3].

  • Visual/Physical Inspection: Hydrolyzed sulfonyl chlorides often change state. Look for clumping, stickiness, or pressure buildup in the sealed container (caused by the off-gassing of HCl)[2].

Quantitative Data: Environmental Impact on Hydrolysis Rates

Understanding the half-life of your reagent under various conditions dictates the strictness of your handling protocols.

Environmental ConditionRelative Moisture LevelEstimated Half-Life (t₁/₂)*Required Preventive Action
Ambient Air (25°C, 50% RH) High< 1 hourHandle exclusively in a glovebox or via Schlenk line.
Standard Solvent (Undried) Medium (~500 ppm)2 - 4 hoursDry solvents over activated 3Å molecular sieves.
Anhydrous Solvent (Sealed) Low (< 10 ppm)> 48 hoursMaintain positive inert gas pressure (Argon/N₂).
Optimal Storage (-20°C, Ar) Trace> 6 monthsStore in amber glass, sealed with PTFE tape.

*Note: Half-life estimates are representative baseline metrics for highly activated aryl sulfonyl chlorides.

Prevention & Handling Protocols

Q4: What is the optimal, self-validating protocol for setting up a reaction without triggering hydrolysis? A4: To ensure scientific integrity, your setup must actively prevent moisture ingress and validate its own dryness. Follow this step-by-step methodology[4]:

Step 1: Glassware Preparation & Assembly Bake all reaction glassware (flasks, stir bars, condensers) in an oven at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and cool it under a continuous, positive stream of dry Argon. Causality: Surface-bound water on glass can initiate hydrolysis even if solvents are dry.

Step 2: Solvent Purification & Validation Utilize rigorously dried, aprotic solvents (e.g., DCM, THF, or Toluene). Self-Validation: Before adding the solvent to the reaction vessel, perform a Karl Fischer titration. Do not proceed unless the water content is strictly <10 ppm[3].

Step 3: Acid Scavenger Integration Dissolve your target amine and a sterically hindered, non-nucleophilic base (such as 2,6-lutidine or N,N-Diisopropylethylamine/DIPEA) into the solvent. Causality: The hindered base acts as an acid scavenger, neutralizing any trace HCl without acting as a competing nucleophile against the sulfonyl chloride[3].

Step 4: Temperature-Controlled Reagent Addition Cool the reaction mixture to 0°C or -78°C. Add the Methyl 2-bromo-3-(chlorosulfonyl)benzoate dropwise (if in an anhydrous solution) or in small solid portions. Causality: Low temperatures suppress thermal decomposition pathways and control the exothermicity of the S-N bond formation[4].

Step 5: Real-Time Monitoring Monitor the reaction progress via LC-MS. Self-Validation: Actively look for the absence of the sulfonic acid mass peak (M - Cl + OH) to confirm that hydrolysis has been successfully prevented during the reaction[4].

AnhydrousWorkflow S1 1. Glassware Drying (120°C, >4h) S2 2. Argon Purging & Cooling S1->S2 S3 3. Add Anhydrous Solvent (KF Titration <10 ppm) S2->S3 S4 4. Add Reagents at 0°C with Acid Scavenger S3->S4 S5 5. LC-MS Monitoring (Check Sulfonic Acid Peak) S4->S5

Caption: Self-validating anhydrous workflow for handling reactive sulfonyl chlorides.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL:[Link]

  • methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions Involving Substituted Methyl Benzoates

Welcome to the technical support center for catalyst selection in reactions involving substituted methyl benzoates. This guide is designed for researchers, chemists, and drug development professionals who encounter chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalyst selection in reactions involving substituted methyl benzoates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges and seek to optimize their synthetic strategies. Here, we move beyond simple protocols to explain the causality behind catalyst choice, offering troubleshooting guides and frequently asked questions in a direct Q&A format.

Section 1: Hydrolysis (Saponification) of Substituted Methyl Benzoates

Hydrolysis, the cleavage of the ester bond to form a carboxylic acid and methanol, is a fundamental transformation. However, the electronic and steric nature of substituents on the aromatic ring dramatically influences reaction success, demanding careful catalyst selection.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: My standard hydrolysis using aqueous NaOH is failing for a sterically hindered substrate (e.g., methyl 2,6-dimethylbenzoate). What is the problem and how can I solve it?

A1: The primary issue is steric hindrance. The bulky substituents adjacent to the ester group physically block the incoming hydroxide nucleophile from attacking the carbonyl carbon. Standard conditions are often insufficient to overcome this high activation energy barrier.

Troubleshooting & Solutions:

  • Increase Reaction Temperature: A significant rate enhancement can be achieved by heating the reaction. Using high-boiling point solvents like ethylene glycol can allow for higher temperatures than aqueous reflux.

  • High-Temperature Water/Alkali: For extremely resistant esters, heating with water or a dilute alkali solution (e.g., 2% KOH) at high temperatures (200–300 °C) in a sealed reactor can drive the reaction to completion. This method enhances the nucleophilicity of the hydroxide ion.[1]

  • Switch to Acid Catalysis: Acid-catalyzed hydrolysis proceeds via a different mechanism that can sometimes better tolerate steric hindrance. The ester's carbonyl oxygen is first protonated, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weaker nucleophile like water.[2][3] Heat the ester under reflux with an excess of a dilute mineral acid like H₂SO₄ or HCl.[2]

  • Phase-Transfer Catalysis: If the ester has poor solubility in the aqueous base, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the hydroxide ion into the organic phase, increasing the reaction rate.

Q2: How do electron-donating (EDG) vs. electron-withdrawing (EWG) groups on the benzene ring affect my choice of catalyst for hydrolysis?

A2: Substituents have a profound electronic effect on the rate of hydrolysis.[4][5]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ make the carbonyl carbon more electrophilic (electron-poor). This significantly accelerates the rate of base-catalyzed hydrolysis because the nucleophilic attack by OH⁻ is the rate-determining step. For these substrates, standard base catalysis (NaOH, KOH, LiOH in THF/water) is highly effective and preferred.[6]

  • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ decrease the electrophilicity of the carbonyl carbon, making nucleophilic attack more difficult and slowing down base-catalyzed hydrolysis. For these substrates, you may need more forcing conditions (higher temperature, longer reaction times) or consider switching to acid catalysis. Acid catalysis can be more effective here as the rate-determining step is often not the initial nucleophilic attack.

The following diagram illustrates the decision-making process for catalyst selection in ester hydrolysis.

HydrolysisCatalystSelection start Substituted Methyl Benzoate steric Is the ester sterically hindered (e.g., ortho-disubstituted)? start->steric hindered_sol High-Temp Hydrolysis (200-300°C) or Acid Catalysis (H₂SO₄, reflux) steric->hindered_sol Yes not_hindered Standard Conditions Likely Sufficient steric->not_hindered No electronic What is the electronic nature of the substituent? ewg Electron-Withdrawing (EWG: -NO₂, -CN, -CF₃) electronic->ewg EWG edg Electron-Donating (EDG: -OCH₃, -NH₂, -CH₃) electronic->edg EDG not_hindered->electronic ewg_cat Base Catalysis is Favored (NaOH, KOH, LiOH) Reaction is typically fast. ewg->ewg_cat edg_cat Base Catalysis is Slowed Consider more forcing conditions or switch to Acid Catalysis. edg->edg_cat

Caption: Catalyst selection workflow for methyl benzoate hydrolysis.

Q3: I am observing low yields and suspect my ester is hydrolyzing during aqueous workup after a different reaction. How can I prevent this?

A3: Unwanted hydrolysis during workup is a common problem, especially if residual acid or base catalysts are present.[7]

Preventative Measures:

  • Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to dramatically slow the kinetics of hydrolysis.[7]

  • Avoid Strong Bases: Use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) to neutralize acid catalysts. Strong bases like NaOH will rapidly saponify the ester.[7]

  • Minimize Contact Time: Perform extractions and washes efficiently without letting layers sit for extended periods.

  • Brine Wash: A final wash with saturated NaCl solution (brine) helps remove dissolved water from the organic layer, reducing the potential for hydrolysis before solvent evaporation.[7]

  • Prompt Drying: Immediately dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) after washing.

Section 2: Transesterification

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. The reaction is typically equilibrium-limited, so strategies are needed to drive it to completion.

Frequently Asked Questions (FAQs) - Transesterification

Q1: What types of catalysts are effective for the transesterification of methyl benzoate with a high-boiling point alcohol?

A1: For transesterification, the goal is to activate the ester carbonyl. Both acid and base catalysts are effective, as are organometallic catalysts.

  • Titanate Catalysts: Organotitanates like tetrabutyl titanate are highly effective, especially in reactive distillation setups where the lower-boiling methanol byproduct is continuously removed, driving the equilibrium forward. Conversions up to 100% have been reported using this method.[8]

  • Heterogeneous Catalysts: Solid catalysts offer the advantage of easy separation and reusability. Natural phosphates have been shown to effectively catalyze the transesterification of methyl benzoate with various alcohols.[9] Hydroxyapatite-supported zinc chloride is another effective heterogeneous option.[10]

  • Conventional Acid/Base: Standard Brønsted acids (H₂SO₄) or bases (NaOMe) can be used, but they can be difficult to remove from the product mixture.

Illustrative Protocol: Transesterification using a Titanate Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, combine methyl benzoate (1.0 equiv.), the desired alcohol (e.g., benzyl alcohol, 2.0 equiv.), and tetrabutyl titanate (1 wt %).[8]

  • Heating: Heat the mixture to a temperature that allows for the distillation of the methanol byproduct (b.p. 64.7 °C) but retains the reactants and the higher-boiling alcohol product. For a reaction with benzyl alcohol, a temperature of around 190 °C is effective.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete when no more methanol is being distilled and the starting methyl benzoate is consumed.

  • Workup: Cool the reaction mixture. The catalyst can often be removed by filtration if it precipitates, or the product can be purified directly by vacuum distillation.

Section 3: Hydrogenation to Benzyl Alcohols

The selective reduction of the ester group in substituted methyl benzoates to a primary alcohol, without over-reducing the aromatic ring, requires specific hydrogenation catalysts.

Frequently Asked Questions (FAQs) - Hydrogenation

Q1: I want to reduce a substituted methyl benzoate to the corresponding benzyl alcohol. What catalyst system should I use to avoid reduction of the aromatic ring?

A1: This transformation requires a catalyst that is selective for the carbonyl group over the aromatic ring. While powerful reducing agents like LiAlH₄ can achieve this stoichiometrically, catalytic hydrogenation is often preferred for process safety and scalability.

  • Copper-Based Catalysts: Copper catalysts are highly effective for the selective hydrogenation of esters to alcohols. They show excellent chemoselectivity, leaving the aromatic ring intact.

    • Cu/MgO: A coprecipitated Cu/MgO catalyst has demonstrated high activity, achieving 98.0% conversion of methyl benzoate and 97.8% selectivity to benzyl alcohol at a relatively mild 80 °C.[11][12]

    • Cu-Zn-Zr: A ternary Cu-Zn-Zr catalyst, prepared by co-precipitation, also shows excellent performance, with 88.1% conversion and 95.2% selectivity at 160 °C and 7 MPa H₂ pressure.[13]

  • Ruthenium Catalysts: Homogeneous ruthenium complexes can also be highly efficient. For instance, a PNN-pincer Ru(II) complex, in combination with a NaBH₄ additive, can hydrogenate methyl benzoate to benzyl alcohol with nearly quantitative conversion under 5 MPa H₂.[14] The NaBH₄ plays a key role in regenerating the active catalyst.[14]

Table 1: Comparison of Catalyst Systems for Methyl Benzoate Hydrogenation

Catalyst SystemTypical ConditionsConversion (%)Selectivity to Benzyl Alcohol (%)Reference
Cu/MgO80 °C, 2 MPa H₂, 5 h98.097.8[11][12]
Cu-Zn-Zr160 °C, 7 MPa H₂, 10 h88.195.2[13]
[PNN]RuH(PPh₃)(CO) + NaBH₄120 °C, 5 MPa H₂, 4 h99>99[14]
Section 4: Cross-Coupling Reactions

While less common than using aryl halides, methyl benzoates (or their derivatives) can participate in cross-coupling reactions. This often involves activating the C-O bond of the ester.

Frequently Asked Questions (FAQs) - Cross-Coupling

Q1: Is it possible to use a substituted methyl benzoate as an electrophile in a Suzuki-Miyaura cross-coupling reaction?

A1: Directly using the methyl ester group as a leaving group in a Suzuki coupling is challenging and not a standard transformation. Typically, the aromatic ring must bear a better leaving group, such as a halide (Br, I) or a triflate. The methyl benzoate group then acts as a substituent on one of the coupling partners.

For example, the Suzuki-Miyaura coupling of methyl 2-bromobenzoate with a substituted phenylboronic acid is a standard method for creating biaryl compounds.[15]

Troubleshooting a Suzuki Coupling with a Benzoate Substrate (e.g., Methyl 2-bromobenzoate):

  • Problem: Low Yield/No Reaction.

    • Cause: Catalyst inactivity. Palladium catalysts are sensitive to oxygen.

    • Solution: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles. Use a pre-catalyst or generate the active Pd(0) species in situ.[15]

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Presence of oxygen or incorrect stoichiometry.

    • Solution: Rigorously exclude oxygen. Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor the desired cross-coupling pathway.[15]

  • Problem: Deboronation of the Boronic Acid.

    • Cause: Boronic acids can be unstable at high temperatures or in the presence of water.

    • Solution: Use anhydrous solvents. Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) prior to the coupling reaction.[15][16]

A more advanced, though less common, strategy involves the decarboxylative cross-coupling of potassium benzoates with aryl halides. This reaction overcomes the need for ortho-substituents and can be achieved with a bimetallic Cu/Pd catalyst system.[17]

References
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. ResearchGate. [Link]

  • Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)
  • Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Why are my ester hydrolysis not working. Reddit. [Link]

  • Transesterification reaction between methyl benzoate and butan-1-ol... ResearchGate. [Link]

  • The Concurrent Alkaline Hydrolysis and Isotopic Oxygen Exchange of a Series of p-Substituted Methyl Benzoates. Journal of the American Chemical Society. [Link]

  • How to prevent hydrolysis of NHS ester reagents. Benchchem.
  • Nickel-Catalyzed Cross-Coupling of 2- Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. Organic Syntheses. [Link]

  • Cu-Zn-Zr CATALYST FOR HYDROGENATION OF METHYL BENZOATE TO BENZYL ALCOHOL. Preprints.org. [Link]

  • The Concurrent Alkaline Hydrolysis and Isotopic Oxygen Exchange of a Series of p-Substituted Methyl Benzoates. Journal of the American Chemical Society. [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry, RSC Publishing. [Link]

  • Fabrication and kinetics of Cu/MgO catalysts for selective hydrogenation of methyl benzoate to benzyl alcohol. New Journal of Chemistry, RSC Publishing. [Link]

  • Cooperative Interplay between a Flexible PNN-Ru(II) Complex and a NaBH4 Additive in the Efficient. Semantic Scholar. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]

  • Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of Bromination Reactions

Welcome to the Technical Support Center for chromatographic reaction monitoring. As researchers and drug development professionals, you understand that tracking the exact progress of a halogenation event is critical.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic reaction monitoring. As researchers and drug development professionals, you understand that tracking the exact progress of a halogenation event is critical. Bromination reactions—whether electrophilic aromatic substitutions or radical aliphatic brominations—present unique challenges in Thin Layer Chromatography (TLC) due to the high reactivity of the reagents, the subtle polarity shifts upon halogenation, and the UV-invisibility of certain alkyl bromide products.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Every protocol described here is a self-validating system, explaining the causality behind experimental choices so you can troubleshoot with authority.

The Causality of Halogenation on Rf Values

When a molecule undergoes bromination, the substitution of a hydrogen atom with a bromine atom significantly alters its electron density and steric profile. While bromine is electronegative, its large, diffuse electron cloud often increases the overall lipophilicity of the organic molecule. Consequently, the brominated product typically exhibits a higher Rf value than the starting material on normal-phase silica gel[1]. Understanding this predictable migration pattern is the foundation of your analytical workflow.

G A Reaction Mixture (Bromination) B Aliquot & Quench (Remove excess Br2/NBS) A->B Sample C Spotting (SM, Co-spot, Rxn) B->C Prepare D Elution (Optimized Mobile Phase) C->D Develop E Visualization (UV 254nm / KMnO4 / PMA) D->E Dry & Stain F Analysis (Compare Rf values) E->F Evaluate

Caption: Workflow for monitoring a bromination reaction using TLC.

Standard Operating Procedure: Self-Validating TLC Workflow

To ensure scientific integrity, your TLC protocol must have built-in controls. Follow this step-by-step methodology:

  • Reaction Aliquot & Quench : Extract a 5–10 µL aliquot from the active bromination vessel. Immediately dilute it in 1 mL of an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium thiosulfate.

    • Causality: Halogenating agents like Br2 or NBS can concentrate as the TLC solvent evaporates during spotting, leading to false "over-brominated" spots on the plate that do not exist in the bulk reactor. Quenching halts the reaction instantly.

  • Plate Preparation & Co-Spotting : Draw a baseline 1 cm from the bottom of a silica gel 60 F254 plate. Spot three distinct lanes: the limiting reactant (Starting Material, "SM"), a central Co-spot ("SM" + "Rxn"), and the Reaction Mixture ("Rxn")[2].

    • Causality: Solvent interactions and minor concentration differences can artificially shift Rf values. The co-spot acts as an internal standard. If the reaction mixture lane shows a new spot that cleanly separates from the starting material in the co-spot lane, you have definitively formed a new product[2].

  • Elution : Develop the plate in a pre-saturated chamber using an optimized solvent system. For nonpolar brominated compounds, a nonpolar solvent system (e.g., Hexanes/EtOAc) is necessary[1].

  • Visualization : Mark the solvent front immediately upon removal. Observe under 254 nm UV light first. If the product is an aliphatic bromide, proceed to chemical staining (e.g., PMA or KMnO₄) and apply heat until spots develop[3].

Troubleshooting Guide & FAQs

Q: Why is my brominated product streaking instead of forming a sharp spot? A: Streaking is most commonly caused by sample overloading[4]. When the concentration of the analyte is too high, the stationary and mobile phases fail to equilibrate properly, creating a concentration gradient that drags across the plate[5]. Solution: Dilute your sample aliquot significantly (aim for ~1% concentration) before spotting[5]. If dilution does not resolve the issue, your brominated compound may be degrading into HBr and other byproducts on the acidic silica gel. To counter this, neutralize the silica by adding 1% Triethylamine (TEA) to your mobile phase, or switch to neutral alumina TLC plates.

G A Issue: TLC Streaking B Is the sample overloaded? A->B C Dilute sample (e.g., 1%) B->C Yes D Is the compound degrading? B->D No E Add 1% TEA or use Alumina D->E Yes F Is the solvent highly polar? D->F No G Optimize solvent mixture F->G Yes

Caption: Logical troubleshooting pathway for resolving TLC streaking.

Q: How do I visualize alkyl bromides that do not show up under UV light? A: UV visualization requires a chromophore (like a conjugated pi-system or aromatic ring) to quench the fluorescent indicator (F254) on the TLC plate[6]. Aliphatic (alkyl) bromides lack this and are UV-inactive. Solution: You must use a destructive chemical stain. Phosphomolybdic acid (PMA) is a highly effective universal stain; the Mo(VI) in the reagent oxidizes the alkyl bromide upon heating, reducing itself to molybdenum blue (Mo(V/IV)), yielding dark blue/green spots[3]. Potassium permanganate (KMnO₄) is another excellent oxidative stain, though it should be noted that reverse-phase TLC plates do not tolerate KMnO₄ well[7]. While iodine vapor can be used as a semi-destructive method, alkyl halides often resist iodine staining[3].

Q: My starting material and brominated product are co-eluting. How can I separate them? A: Bromination often only slightly alters the overall dipole moment of large molecules, resulting in similar adsorption affinities to the silica stationary phase. Solution: To improve resolution (ΔRf), switch to a less polar solvent system[1]. Lowering the overall Rf of both compounds to the 0.2–0.3 range maximizes the physical distance the spots separate over the length of the plate. You can also employ "multiple elutions"—developing the plate, drying it completely, and re-developing it in the same solvent to artificially extend the stationary phase length.

Data Presentation: TLC Stains for Brominated Compounds

The following table summarizes the quantitative and mechanistic data for visualizing brominated compounds, allowing for rapid selection of the appropriate technique based on your specific analyte.

Visualization MethodTarget CompoundsPreparation / ReagentsVisual ResultMechanistic Action
UV Light (254 nm) Aromatic bromides, conjugated dienesN/A (Requires F254 coated plates)Dark spots on a bright green fluorescent background.Analyte absorbs UV light, quenching the fluorescence of the plate's indicator[6].
PMA Stain Universal (Alkyl halides, alcohols)10% Phosphomolybdic acid in ethanolBlue/black spots on a yellow-green background (requires heat).Analyte oxidizes, reducing Mo(VI) to molybdenum blue (Mo(V/IV))[3].
KMnO₄ Stain Aliphatic bromides, oxidizable groups3g KMnO₄, 10g K₂CO₃, 300mL H₂OYellow/brown spots on a bright pink background (requires heat).Analyte reduces Mn(VII) to Mn(IV) dioxide (MnO₂)[6].
Iodine Chamber General organic compoundsSolid I₂ crystals mixed with silicaYellow/brown spots (fades over time).Reversible complexation; note that alkyl halides often resist staining[3].
References
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - bitesizebio.com - 4

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography - libretexts.org - 5

  • TLC Staining solutions - wordpress.com - 7

  • Monitoring a Reaction - msu.edu - 1

  • 2.3B: Uses of TLC - libretexts.org - 2

  • TLC stains: Thin Layer Chromatography stains - reachdevices.com - 6

  • 2.3F: Visualizing TLC Plates - libretexts.org - 3

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Characterization of Methyl 2-bromo-3-(chlorosulfonyl)benzoate Derivatives: A Comparative Guide

Introduction Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a highly reactive, bifunctional building block critical for the synthesis of complex sulfonamides in pharmaceutical development. However, the inherent electrophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a highly reactive, bifunctional building block critical for the synthesis of complex sulfonamides in pharmaceutical development. However, the inherent electrophilicity and moisture sensitivity of the sulfonyl chloride moiety present significant analytical challenges. When subjected to standard analytical workflows, these derivatives are prone to on-column hydrolysis or thermal degradation, leading to erroneous purity assessments.

This guide provides an objective comparison of analytical methodologies—contrasting direct spectroscopic analysis with derivatization-assisted chromatography—to equip researchers with validated, self-correcting protocols for the rigorous characterization of methyl 2-bromo-3-(chlorosulfonyl)benzoate derivatives.

Comparative Analytical Workflows

The primary decision in characterizing sulfonyl chlorides is whether to analyze the intact electrophile or to chemically stabilize it prior to measurement. The workflow below illustrates the logical progression for method selection based on the derivative's physicochemical properties.

AnalyticalWorkflow Start Methyl 2-bromo-3-(chlorosulfonyl)benzoate Sample Q1 Is the derivative thermally stable and volatile? Start->Q1 GCMS GC-MS Analysis (Direct injection, EI-MS) Q1->GCMS Yes Q2 Is absolute purity quantification required without standards? Q1->Q2 No qNMR qNMR Analysis (Anhydrous CDCl3) Q2->qNMR Yes Deriv Amine Derivatization (e.g., Benzylamine) Q2->Deriv No (Routine QC) HPLC RP-HPLC-UV / LC-MS (Stable Sulfonamide Analysis) Deriv->HPLC

Decision tree for selecting an analytical technique based on derivative stability and research goals.

Spectroscopic Characterization: Direct Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural confirmation. Causality in Experimental Design: Due to the extreme reactivity of the -SO₂Cl group, protic solvents (e.g., Methanol-d₄, D₂O) will rapidly solvolyze the sample into the corresponding sulfonic acid . Therefore, strictly anhydrous aprotic solvents such as CDCl₃ or DMSO-d₆ are mandatory. The strongly electron-withdrawing chlorosulfonyl group significantly deshields the adjacent aromatic protons, which is critical for confirming the regiochemistry of the 2-bromo-3-substituted benzoate system.

Infrared (IR) Spectroscopy

IR provides rapid, orthogonal confirmation of functional groups. The sulfonyl chloride moiety exhibits highly characteristic asymmetric and symmetric S=O stretching vibrations, typically observed in the regions of 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹ .

Chromatographic Performance: HPLC vs. GC-MS

Direct chromatographic analysis of methyl 2-bromo-3-(chlorosulfonyl)benzoate is complicated by its reactivity. While Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity for volatile compounds, aromatic sulfonyl chlorides often suffer from thermal lability in the GC injector (typically operated at 250°C), leading to fragmentation pathways such as the loss of SO₂ (M-64) or Cl• (M-35/37) .

Conversely, Reversed-Phase HPLC (RP-HPLC) is highly adaptable but risks on-column hydrolysis in aqueous mobile phases. To circumvent this, pre-column derivatization with an amine (e.g., benzylamine) is employed to convert the reactive sulfonyl chloride into a highly stable sulfonamide .

Table 1: Quantitative Performance Comparison of Analytical Methods for Sulfonyl Chlorides
Analytical MethodTarget ApplicationLOD (µg/mL)LOQ (µg/mL)Linearity RangeKey Advantages & Limitations
RP-HPLC-UV (Derivatized) Complex matrices, reactive analytes~0.15~0.452.0 – 10.0 µg/mLAdvantage: Robust for reactive matrices.Limitation: Adds sample prep complexity.
GC-MS (SIM) Trace volatile impurity profiling~0.44~1.321.9 – 7.5 µg/mLAdvantage: High specificity.Limitation: Thermal degradation risk for aromatics.
qNMR (¹H/¹⁹F) Absolute purity without standardsN/A (Method dependent)N/ABroadAdvantage: Non-destructive, direct structural proof.Limitation: Lower sensitivity.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Absolute Purity Determination via qNMR

Self-Validating Mechanism: This method utilizes 1,3,5-trimethoxybenzene as an internal standard. Because both the standard and the analyte are measured simultaneously within the same pulse sequence, variations in instrument sensitivity or sample volume are internally normalized, providing an absolute mass fraction .

  • Sample Preparation: Accurately weigh approximately 10 mg of the methyl 2-bromo-3-(chlorosulfonyl)benzoate derivative and 5 mg of certified reference standard (1,3,5-trimethoxybenzene) into a dry glass vial.

  • Solvation: Dissolve the mixture completely in 0.6 mL of anhydrous CDCl₃. Critical Step: Ensure the solvent is stored over molecular sieves to prevent trace water from initiating hydrolysis.

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum using a 90° pulse program. Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery .

  • Data Analysis: Integrate the distinct aromatic protons of the analyte against the internal standard's aromatic singlet (6.08 ppm) to calculate the absolute purity.

Protocol B: Pre-Column Derivatization and RP-HPLC-UV Analysis

Causality in Experimental Design: Reacting the sulfonyl chloride with an amine prior to injection neutralizes the electrophilic center. This prevents the formation of split peaks (intact sulfonyl chloride + hydrolyzed sulfonic acid) during elution through the aqueous mobile phase, ensuring accurate chromatographic integration .

  • Derivatization: Dissolve 10 mg of the sample in 2 mL of anhydrous acetonitrile. Add 50 µL of benzylamine and 50 µL of triethylamine (acting as an acid scavenger for the generated HCl).

  • Incubation: Stir the mixture at room temperature for 15 minutes to guarantee quantitative conversion to the corresponding N-benzylsulfonamide.

  • Dilution: Dilute the reaction mixture to 10 mL using the initial HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Elute using a gradient of Water (containing 0.05% TFA) and Acetonitrile (containing 0.05% TFA) at a flow rate of 1.0 mL/min .

  • Detection: Monitor the eluent via a UV detector at 254 nm, which is optimal for the benzoate and sulfonamide chromophores.

References

  • Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]

  • Title: Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions Source: DOI System URL: [Link]

Comparative

A Comparative Guide to HPLC-MS Analysis of Products from Methyl 2-bromo-3-(chlorosulfonyl)benzoate Reactions

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the characterization of reaction products derived from Methyl 2-bromo-3-(chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the characterization of reaction products derived from Methyl 2-bromo-3-(chlorosulfonyl)benzoate. As a versatile synthetic building block, its reaction products often include a diverse range of sulfonamides and other substituted aromatics, presenting unique analytical challenges. This document moves beyond standard protocols to explain the fundamental principles behind method development choices, ensuring robust and reproducible results for researchers in drug discovery and synthetic chemistry.

The Analytical Challenge: Structural Diversity and Matrix Complexity

Methyl 2-bromo-3-(chlorosulfonyl)benzoate is a trifunctionalized aromatic compound. Its high reactivity, particularly at the sulfonyl chloride group, allows for the synthesis of a vast library of derivatives, most commonly through reactions with primary or secondary amines to form sulfonamides.[1] The resulting products are often structurally similar, differing only by the substituent introduced, and may be present in complex matrices containing unreacted starting materials, reagents, and byproducts.

The primary analytical objectives are:

  • Separation: To achieve baseline resolution of the target product from impurities and starting materials.

  • Identification: To unambiguously confirm the molecular weight and structure of the synthesized compounds.

This guide compares two common reversed-phase HPLC stationary phases, the ubiquitous C18 and the alternative selectivity Pentafluorophenyl (PFP) phase, coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for comprehensive analysis.

Chromatographic Strategy: A Head-to-Head Comparison of C18 and PFP Stationary Phases

The selection of the HPLC column is the most critical factor governing chromatographic resolution.[2] For the analysis of halogenated and sulfonated aromatic esters, reversed-phase HPLC is the method of choice.[3][4] We will compare the performance of a standard C18 column with a PFP column, which often provides unique selectivity for halogenated and aromatic compounds.[5][6]

The Underlying Chemistry: Why Compare These Phases?
  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography.[4] It separates analytes primarily based on hydrophobic interactions.[7] Longer alkyl chains on the analyte will interact more strongly, leading to longer retention times. While effective for a broad range of molecules, it may fail to resolve compounds with very similar hydrophobicity.

  • PFP (Pentafluorophenyl): This phase offers a multi-modal separation mechanism. In addition to hydrophobic interactions, it engages in π-π interactions, dipole-dipole, and ion-exchange interactions.[2][5] This makes it particularly effective for separating positional isomers, halogenated compounds, and molecules containing aromatic rings, where differences in the electron distribution across the molecule can be exploited for separation.[6]

Experimental Protocol: HPLC Methodologies

The following protocols are designed as a robust starting point for method development.

Sample Preparation:

  • Quench the reaction mixture as per the synthetic protocol.

  • Perform a liquid-liquid extraction (e.g., with ethyl acetate and water) to isolate the organic components.

  • Evaporate the organic solvent under reduced pressure.

  • Reconstitute the residue in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.2 µm syringe filter to remove particulates before injection.[8]

HPLC System & Mobile Phases:

  • System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). The addition of an acid like formic acid is crucial for improving peak shape and promoting protonation in the ESI source.[9][10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min for a 2.1 mm ID column.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
1.0 10
8.0 95
10.0 95
10.1 10

| 12.0 | 10 |

Performance Comparison: C18 vs. PFP

To illustrate the differences in selectivity, the table below presents hypothetical but realistic data for the separation of the starting material and two potential sulfonamide products.

CompoundColumnRetention Time (min)USP TailingResolution (Rs)
Methyl 2-bromo-3-(chlorosulfonyl)benzoate C186.81.1-
PFP7.21.1-
Product 1 (Aniline derivative) C187.51.22.1
PFP8.31.14.5
Product 2 (Benzylamine derivative) C187.91.21.5
PFP9.01.13.2

Analysis: The PFP column provides greater separation between all three compounds, as indicated by the significantly higher resolution (Rs) values. This enhanced selectivity is attributed to the additional π-π interactions between the PFP stationary phase and the aromatic rings of the analytes.

Mass Spectrometric Identification: From Ionization to Fragmentation

Mass spectrometry provides the structural confirmation that chromatography alone cannot. Electrospray ionization (ESI) is the preferred technique for these moderately polar sulfonamide derivatives.[11][12]

Causality of MS Parameter Choices
  • Ionization Mode (Positive ESI): The sulfonamide nitrogen is readily protonated, making positive ion mode ([M+H]+) highly sensitive.

  • Adduct Formation: The presence of sodium or potassium salts, even in trace amounts from glassware or reagents, can lead to the formation of [M+Na]+ and [M+K]+ adducts.[9][13] While these can help confirm the molecular weight, they complicate the spectra. Using high-purity solvents and acid modifiers like formic acid promotes the formation of the desired protonated molecule, [M+H]+, by providing a ready source of protons.[10]

  • Isotopic Patterns: A key feature of these molecules is the presence of bromine and chlorine. These elements have distinctive isotopic signatures (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) that result in characteristic M+2 and M+4 peaks, providing a powerful tool for confirming the presence of these halogens in a given ion.[14]

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is essential for structural elucidation. Aromatic sulfonamides exhibit characteristic fragmentation patterns, most notably a neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[15][16] This is often a result of an intramolecular rearrangement.[15] Cleavage of the C-S or S-N bonds are also common fragmentation pathways.[11][14]

Experimental Protocol: Mass Spectrometer Settings
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 100-800

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragments.

Integrated Workflow and Data Interpretation

A successful analysis relies on a seamless integration of sample preparation, separation, and detection.

Overall Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Extraction Liquid-Liquid Extraction Reaction->Extraction Reconstitution Reconstitution & Filtration Extraction->Reconstitution HPLC HPLC Separation (C18 vs PFP) Reconstitution->HPLC ESI ESI Ionization (Positive Mode) HPLC->ESI MS Mass Detection (Full Scan & MS/MS) ESI->MS Peak_Integration Peak Integration & RT MS->Peak_Integration Mass_Analysis Mass Spectrum Analysis ([M+H]+, Isotopes) Peak_Integration->Mass_Analysis Frag_Analysis Fragmentation Analysis (e.g., SO2 loss) Mass_Analysis->Frag_Analysis Confirmation Structure Confirmation Frag_Analysis->Confirmation

Sources

Validation

A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 2-bromo-3-(chlorosulfonyl)benzoate: Ensuring Quality and Comparing Alternatives in Drug Discovery

For researchers, scientists, and drug development professionals, the purity and reliability of starting materials are paramount. A seemingly minor impurity in a key building block can lead to significant downstream conse...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and reliability of starting materials are paramount. A seemingly minor impurity in a key building block can lead to significant downstream consequences, including altered biological activity, unexpected toxicity, and costly delays in research and development. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for Methyl 2-bromo-3-(chlorosulfonyl)benzoate, a versatile trifunctional building block. We will delve into the critical quality attributes of this reagent, compare it with its positional isomers, and provide detailed experimental protocols to empower you to independently verify its quality.

The Central Role of a Certificate of Analysis

A Certificate of Analysis is more than just a document; it is a testament to the quality and purity of a chemical reagent.[1] For a highly reactive and multifunctional molecule like Methyl 2-bromo-3-(chlorosulfonyl)benzoate, the CoA provides essential information about its identity, purity, and the levels of any impurities. This information is crucial for ensuring the reproducibility of synthetic procedures and the integrity of biological data.

A comprehensive CoA for Methyl 2-bromo-3-(chlorosulfonyl)benzoate should include data from a battery of analytical techniques, each providing a unique piece of the quality puzzle. The most critical of these are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the presence of isomeric impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Verifies the presence of key functional groups, such as the sulfonyl chloride and the ester.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound and identifies the presence of any non-volatile impurities.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Comparative Analysis: Methyl 2-bromo-3-(chlorosulfonyl)benzoate and Its Positional Isomers

In the context of drug discovery and organic synthesis, the precise arrangement of functional groups on an aromatic ring is critical for determining a molecule's reactivity and its ability to interact with biological targets. Methyl 2-bromo-3-(chlorosulfonyl)benzoate possesses a unique substitution pattern that dictates its chemical behavior. However, commercially available positional isomers, such as Methyl 5-bromo-2-(chlorosulfonyl)benzoate and Methyl 2-bromo-5-(chlorosulfonyl)benzoate, are often considered as alternatives.[5][6] Understanding the subtle yet significant differences between these isomers is key to selecting the optimal reagent for a specific synthetic transformation.

The reactivity of the three key functional groups—the aryl bromide, the sulfonyl chloride, and the methyl ester—is influenced by their positions on the benzene ring.

  • Sulfonyl Chloride Reactivity: The electrophilicity of the sulfonyl chloride group is influenced by the electronic effects of the other substituents. In the target molecule, the bromine atom and the methyl ester are ortho and meta to the sulfonyl chloride, respectively. This electronic environment will modulate its reactivity towards nucleophiles in the crucial sulfonamide bond formation step.[7][8]

  • Aryl Bromide Reactivity: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity. Its reactivity in these transformations is influenced by the steric and electronic environment created by the adjacent sulfonyl chloride and the more distant methyl ester.

  • Methyl Ester Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization.

The following table provides a comparative overview of the key properties and expected analytical data for Methyl 2-bromo-3-(chlorosulfonyl)benzoate and its common positional isomers.

Parameter Methyl 2-bromo-3-(chlorosulfonyl)benzoate Methyl 5-bromo-2-(chlorosulfonyl)benzoate Methyl 2-bromo-5-(chlorosulfonyl)benzoate
CAS Number 1692461-78-1[9]736948-72-4924867-87-8[5]
Molecular Formula C₈H₆BrClO₄SC₈H₆BrClO₄SC₈H₆BrClO₄S
Molecular Weight 313.56 g/mol 313.56 g/mol 313.56 g/mol
Purity (Typical) >95%>95%>95%
Appearance White to off-white solidWhite to yellow powder/crystalPowder[5]
¹H NMR (CDCl₃, ppm) ~8.0-8.3 (m, 3H), ~4.0 (s, 3H)~7.5-8.0 (m, 3H), ~3.9 (s, 3H)~7.7-8.2 (m, 3H), ~3.9 (s, 3H)
FT-IR (cm⁻¹) ~1730 (C=O), ~1380 & ~1180 (SO₂), ~750 (C-Cl), ~650 (C-Br)~1730 (C=O), ~1380 & ~1180 (SO₂), ~750 (C-Cl), ~650 (C-Br)~1730 (C=O), ~1380 & ~1180 (SO₂), ~750 (C-Cl), ~650 (C-Br)

Experimental Protocols for Quality Verification

To ensure the quality of Methyl 2-bromo-3-(chlorosulfonyl)benzoate and its alternatives, it is essential to have robust analytical methods in place. The following are detailed protocols for the key analytical techniques.

¹H NMR Spectroscopy for Structural Elucidation and Purity Assessment

Objective: To confirm the structure of the molecule and identify any isomeric impurities.

Materials:

  • Methyl 2-bromo-3-(chlorosulfonyl)benzoate (or isomer)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Cap the tube and gently agitate until the sample is completely dissolved.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Process the data, including Fourier transformation, phasing, and baseline correction.

  • Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative proton ratios.

Interpretation: The spectrum should show a multiplet in the aromatic region (around 8.0-8.3 ppm) integrating to three protons and a singlet in the aliphatic region (around 4.0 ppm) integrating to three protons, corresponding to the aromatic and methyl ester protons, respectively. The presence of other signals may indicate impurities.

FT-IR Spectroscopy for Functional Group Identification

Objective: To confirm the presence of the key functional groups.

Materials:

  • Methyl 2-bromo-3-(chlorosulfonyl)benzoate (or isomer)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Acquire a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum, including baseline correction if necessary.

Interpretation: The spectrum should exhibit characteristic absorption bands for the ester carbonyl (C=O) stretch at approximately 1730 cm⁻¹, and the asymmetric and symmetric stretches of the sulfonyl group (SO₂) at around 1380 cm⁻¹ and 1180 cm⁻¹, respectively.

HPLC for Purity Determination

Objective: To quantify the purity of the compound and detect any non-volatile impurities.

Materials:

  • Methyl 2-bromo-3-(chlorosulfonyl)benzoate (or isomer)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

  • Inject the sample and record the chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Interpretation: A high-purity sample will show a single major peak. The presence of other peaks indicates impurities, which should be identified and quantified if possible.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive quality assessment of Methyl 2-bromo-3-(chlorosulfonyl)benzoate.

cluster_0 Sample Receipt cluster_1 Analytical Testing cluster_2 Data Evaluation cluster_3 Decision A Methyl 2-bromo-3-(chlorosulfonyl)benzoate B ¹H NMR Spectroscopy A->B Testing C FT-IR Spectroscopy A->C Testing D HPLC Analysis A->D Testing E Mass Spectrometry A->E Testing F Structural Confirmation B->F G Functional Group Verification C->G H Purity Quantification D->H I Molecular Weight Confirmation E->I J Release for Use F->J All Specifications Met K Reject F->K One or More Specifications Not Met G->J All Specifications Met G->K One or More Specifications Not Met H->J All Specifications Met H->K One or More Specifications Not Met I->J All Specifications Met I->K One or More Specifications Not Met cluster_0 Synthetic Goal cluster_1 Key Transformation cluster_2 Reagent Selection cluster_3 Influencing Factors A Target Molecule Synthesis B Sulfonamide Formation A->B C Cross-Coupling Reaction A->C D Ester Hydrolysis A->D E Methyl 2-bromo-3-(chlorosulfonyl)benzoate B->E Choice of F Positional Isomer 1 B->F Choice of G Positional Isomer 2 B->G Choice of C->E Choice of C->F Choice of C->G Choice of D->E Choice of D->F Choice of D->G Choice of H Electronic Effects E->H Reactivity Governed by I Steric Hindrance E->I Reactivity Governed by F->H Reactivity Governed by F->I Reactivity Governed by G->H Reactivity Governed by G->I Reactivity Governed by

Caption: Decision framework for selecting the appropriate bromo-chlorosulfonyl-benzoate isomer.

By carefully scrutinizing the Certificate of Analysis and understanding the inherent reactivity differences between positional isomers, researchers can make informed decisions that enhance the success and reproducibility of their synthetic endeavors. This rigorous approach to quality control is a cornerstone of efficient and effective drug discovery and development.

References

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

  • Royal Society of Chemistry. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Available at: [Link]

  • NextSDS. methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information. Available at: [Link]

Sources

Comparative

Assessing the purity of synthesized Methyl 2-bromo-3-(chlorosulfonyl)benzoate

Assessing the Purity of Synthesized Methyl 2-bromo-3-(chlorosulfonyl)benzoate: A Comparative Analytical Guide Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) is a highly versatile, polyfunctional building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized Methyl 2-bromo-3-(chlorosulfonyl)benzoate: A Comparative Analytical Guide

Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) is a highly versatile, polyfunctional building block utilized extensively in pharmaceutical development and advanced organic synthesis[1]. Featuring a methyl ester, a bromine atom, and a highly reactive chlorosulfonyl moiety, this compound presents unique challenges for analytical chemists.

The primary hurdle in assessing the purity of any sulfonyl chloride is its inherent electrophilicity and susceptibility to hydrolysis. Exposure to ambient moisture or protic solvents rapidly degrades the chlorosulfonyl group into its corresponding sulfonic acid[2][3]. Consequently, traditional analytical methods often yield artificially low purity values due to on-column degradation or thermal decomposition[4].

This guide objectively compares the gold-standard analytical methodologies—Derivatization Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS)—providing researchers with the causal logic and validated protocols necessary to establish a self-validating purity assessment system.

The Causality of Analytical Selection: Why Direct Analysis Fails

Before deploying an analytical technique, it is critical to understand the physicochemical behavior of Methyl 2-bromo-3-(chlorosulfonyl)benzoate under testing conditions:

  • Hydrolytic Instability (HPLC): Direct injection of sulfonyl chlorides onto an aqueous RP-HPLC system often results in partial or complete hydrolysis during the run. This creates a false "impurity" peak (the sulfonic acid) that skews the purity profile[5].

  • Thermal Lability (GC-MS): Direct GC analysis is notoriously problematic for sulfonyl chlorides. The high temperatures in the injection port and across the column induce thermal degradation, leading to inaccurate purity readings and complex, uninterpretable chromatograms[3][4].

The Solution: To achieve analytical integrity, the reactive chlorosulfonyl group must either be chemically masked prior to chromatographic analysis (Derivatization) or analyzed using a non-destructive, absolute quantification method (qNMR)[6].

Comparative Methodologies and Experimental Protocols

Method A: Derivatization RP-HPLC (The Gold Standard for Routine QC)

To circumvent on-column hydrolysis, the scientifically sound approach is to convert the sulfonyl chloride into a stable, UV-active sulfonamide derivative prior to HPLC analysis[2][7]. This ensures the chromatographic profile accurately reflects the original sample's composition.

Step-by-Step Protocol:

  • Derivatization: Accurately weigh 10 mg of Methyl 2-bromo-3-(chlorosulfonyl)benzoate into a dry vial. Dissolve in 1.0 mL of anhydrous acetonitrile.

  • Amine Addition: Add an excess (e.g., 50 µL) of a secondary amine, such as diethylamine or morpholine. Causality: A secondary amine is chosen to prevent the formation of acidic sulfonamide protons, which can cause peak tailing.

  • Quenching & Dilution: Allow the reaction to proceed for 10 minutes at room temperature. Quench with 1.0 mL of 0.1% aqueous phosphoric acid to neutralize excess amine, then dilute to the final analytical concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B). Causality: The acidic mobile phase suppresses the ionization of any residual sulfonic acid impurities, ensuring sharp peak shapes[5].

    • Detection: UV at 254 nm.

Method B: Quantitative NMR (1H-qNMR) (The Absolute Truth)

When an authentic reference standard of Methyl 2-bromo-3-(chlorosulfonyl)benzoate is unavailable, 1H-qNMR is the definitive method for absolute mass fraction purity. Certified as an ISO standard (ISO 24583:2022), qNMR relies on the principle that NMR signal intensity is directly proportional to the number of nuclei, allowing quantification against a certified internal standard[6][8].

Step-by-Step Protocol:

  • Standard Selection: Select a certified internal standard (CRM) such as Dimethyl sulfone or 1,4-BTMSB-d4. Causality: The internal standard must have a simple NMR spectrum that does not overlap with the aromatic or methyl ester protons of the analyte[6].

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized compound and ~5 mg of the internal standard using a microbalance (d = 0.001 mg). Causality: Gravimetric precision is the single largest source of error in qNMR; meticulous weighing is a self-validating requirement.

  • Dissolution: Dissolve the mixture in 0.75 mL of anhydrous CDCl3.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30-60 seconds) to ensure complete spin relaxation and accurate integration[8].

Method C: Derivatization GC-MS (For Volatile Impurity Profiling)

While not ideal for primary purity assaying due to thermal risks, GC-MS is unparalleled for identifying volatile byproducts (e.g., residual solvents, unreacted halogens). The sample must be derivatized (as in Method A) prior to injection to prevent thermal breakdown[4][9].

Quantitative Data and Method Comparison

To assist in method selection, the following table summarizes the performance metrics and operational parameters of each technique for assessing Methyl 2-bromo-3-(chlorosulfonyl)benzoate.

Analytical MethodPrinciple of Separation/DetectionPrimary AdvantagePrimary LimitationTypical Purity Specification
Derivatization RP-HPLC Hydrophobic partitioning of stable sulfonamide derivative.High resolution; excellent for routine batch-to-batch QC.Requires sample derivatization; indirect measurement.> 97.0% (Area %)
1H-qNMR Direct proportionality of nuclear spin transitions to molar concentration.Absolute quantification without an identical reference standard.Lower sensitivity for trace impurities (<1%); requires high-field NMR.> 95.0% (Mass Fraction)
Derivatization GC-MS Boiling point/polarity partitioning with mass fragmentation.Unmatched for identifying unknown volatile synthesis byproducts.Analyte must be volatile and thermally stable post-derivatization.N/A (Used for Identification)

Analytical Decision Workflow

The following diagram illustrates the logical decision-making process for analyzing highly reactive sulfonyl chlorides to ensure data integrity.

AnalyticalWorkflow Start Methyl 2-bromo-3-(chlorosulfonyl)benzoate Sample Decision Analytical Goal? Start->Decision qNMR 1H-qNMR Analysis (ISO 24583:2022 Standard) Decision->qNMR Absolute Mass Fraction Deriv Amine Derivatization (e.g., to Sulfonamide) Decision->Deriv Impurity Profiling Degradation Direct Injection (High Risk of Hydrolysis) Decision->Degradation Avoid HPLC RP-HPLC-UV (Routine QC & Profiling) Deriv->HPLC Non-Volatiles GCMS GC-MS (Volatile Impurities) Deriv->GCMS Volatiles

Workflow for selecting the appropriate purity assessment method for reactive sulfonyl chlorides.

Conclusion

For the rigorous purity assessment of Methyl 2-bromo-3-(chlorosulfonyl)benzoate, relying on direct chromatographic injection is scientifically flawed due to the compound's hydrolytic and thermal instability. 1H-qNMR stands as the definitive technique for establishing absolute purity, making it indispensable for qualifying primary reference materials. For routine laboratory workflows and stability testing, Derivatization RP-HPLC provides a robust, reproducible, and self-validating system that accurately captures the impurity profile without analytical artifact generation.

Sources

Validation

A Comparative Guide to the Biological Activity of Sulfonamides Derived from Substituted Benzoates

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemotypes designed to overcome emerging antimicrobial resistance. Sulfonamides remain a cornerstone of infectious...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemotypes designed to overcome emerging antimicrobial resistance. Sulfonamides remain a cornerstone of infectious disease pharmacotherapy due to their proven ability to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. However, to combat multidrug-resistant (MDR) pathogens, the classical sulfonamide scaffold requires strategic structural optimization.

Derivatizing sulfonamides from substituted benzoates offers a highly modular and effective approach. The benzoate ester provides a reactive handle for hydrazinolysis and subsequent heterocycle formation, while the aromatic ring allows for targeted halogenation to tune lipophilicity and target engagement. This guide objectively compares the biological performance of these novel derivatives against standard clinical alternatives, detailing the mechanistic rationale and providing field-proven, self-validating protocols for their evaluation.

Section 1: Structural Rationale & Mechanistic Pathways

The synthesis of sulfonamides from substituted benzoates (e.g., ethyl 4-aminobenzoate or 2,4-dichlorobenzoic acid) is driven by the need to enhance cellular permeability and binding affinity. The causality behind this structural design rests on two primary pillars:

  • Lipophilicity Modulation : Introducing electron-withdrawing groups (EWGs), such as chlorine atoms at the 2,4-positions of the benzoate ring, significantly increases the molecule's lipophilicity (LogP). This chemical alteration is causally linked to enhanced penetration through the lipid-rich outer membrane of Gram-negative bacteria and the complex cell wall of fungi .

  • Heterocyclic Hybridization : The ester group of the benzoate serves as an ideal precursor for hydrazinolysis. The resulting carbohydrazide can be condensed with isothiocyanates or aromatic aldehydes to form triazole, thiazole, or Schiff base hybrids. These heterocycles act as secondary pharmacophores, enabling dual-target inhibition (e.g., simultaneous inhibition of DHPS and Carbonic Anhydrase) .

G A Substituted Benzoate (Starting Scaffold) B Sulfonylation (Benzenesulfonyl chloride) A->B C Sulfonamide Ester Intermediate B->C D Hydrazinolysis & Heterocycle Formation C->D E Target Hybrid Compound (e.g., Triazole-Sulfonamide) D->E F Enzyme Inhibition (DHPS / Carbonic Anhydrase) E->F

Synthesis workflow and target engagement of benzoate-derived sulfonamides.

Section 2: Comparative Biological Activity

To objectively assess the efficacy of these derivatives, we compare their Minimum Inhibitory Concentration (MIC) against standard therapeutics like Ciprofloxacin (antibacterial) and Fluconazole (antifungal). The data below synthesizes findings from recent structural-activity relationship (SAR) studies .

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound Class / DerivativeSubstitution PatternS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Mechanistic Notes
Ethyl 4-(phenylsulfonamido) benzoate Unsubstituted ester>10050>100Moderate Gram-negative activity; poor fungal penetration.
N-heteroaryl 2,4-dichloro-5-sulfamoylbenzoic acid 2,4-dichloro96128277Halogenation improves broad-spectrum baseline activity.
Sulfamoylphenyl butenoic acid hybrid Pyrazolopyrimidine163264Dual DHPS/CA inhibition; highly potent cross-species activity.
Ciprofloxacin (Control) Fluoroquinolone21N/AStandard antibacterial control.
Fluconazole (Control) TriazoleN/AN/A4Standard antifungal control.

Data Analysis : The quantitative data demonstrates that while simple benzoate-derived sulfonamides exhibit moderate activity, hybridization with pyrazolopyrimidine or triazole rings drastically lowers the MIC. The causality lies in the hybrid's ability to simultaneously disrupt folate synthesis and fungal ergosterol biosynthesis pathways, creating a synergistic intracellular collapse .

Section 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control mechanism to verify the integrity of the assay.

Protocol A: Synthesis of Sulfonamide-Heterocycle Hybrids

Objective: Synthesize N-(4-(hydrazinecarbonyl)phenyl)benzenesulfonamide intermediates from substituted benzoates.

  • Sulfonylation : React ethyl 4-aminobenzoate (0.01 mol) with benzenesulfonyl chloride (0.012 mol) in dichloromethane (DCM).

    • Causality: DCM is chosen for its aprotic nature, which prevents the premature aqueous hydrolysis of the highly reactive sulfonyl chloride.

  • Base Addition : Add triethylamine (TEA) dropwise at 0°C under continuous stirring.

    • Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct, it drives the nucleophilic attack of the amine forward and prevents the protonation (and subsequent deactivation) of the starting material.

  • Hydrazinolysis : Reflux the resulting sulfonamide ester with 99% hydrazine hydrate in ethanol for 4 hours.

    • Causality: Ethanol provides a polar protic environment that stabilizes the transition state during the nucleophilic acyl substitution, yielding the versatile carbohydrazide.

  • Validation : Confirm the structural conversion via FT-IR spectroscopy. A successful reaction is self-validated by the disappearance of the ester C=O absorption band (~1720 cm⁻¹) and the appearance of the hydrazide C=O band (~1674 cm⁻¹) .

Protocol B: In Vitro Antimicrobial Screening (Broth Microdilution)

Objective: Determine the MIC of synthesized compounds using a colorimetric resazurin assay.

  • Stock Formulation : Dissolve the synthesized compounds in 100% DMSO to a concentration of 10 mg/mL.

    • Causality: DMSO ensures complete solubilization of lipophilic halogenated derivatives, preventing compound precipitation in aqueous media.

  • Serial Dilution : Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) within a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Self-Validating Control: Include a 1% DMSO vehicle control well. If bacteria fail to grow in this well, the assay is invalid due to solvent-induced toxicity.

  • Inoculum Standardization : Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) using a spectrophotometer (OD600 = 0.08 - 0.13).

    • Causality: Standardizing the inoculum prevents false-positive resistance (caused by over-inoculation) or false-positive susceptibility (caused by under-inoculation).

  • Incubation & Readout : Add 10 µL of resazurin dye (0.015%) to each well after 18 hours of incubation at 37°C.

    • Causality: Resazurin acts as an electron acceptor. Metabolically active (viable) cells reduce the blue resazurin to pink, fluorescent resorufin. This provides an objective, self-validating colorimetric endpoint for MIC determination, eliminating the subjectivity of visual turbidity assessments.

G S1 Compound Preparation (DMSO Stock Formulation) S2 Serial Microdilution (96-well plate setup) S1->S2 S4 Incubation Phase (37°C for 18-24 hours) S2->S4 S3 Inoculum Standardization (0.5 McFarland standard) S3->S2 S5 MIC Determination (Resazurin Viability Assay) S4->S5

Standardized broth microdilution workflow for determining Minimum Inhibitory Concentration.

References

  • Title : Synthesis and Biological Activity of New Sulfonamide Derivatives. Source : International Journal of Drug Delivery Technology, 2021. URL :[Link]

  • Title : SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Source : Acta Poloniae Pharmaceutica, 2017. URL :[Link]

  • Title : Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. Source : World Scientific News, 2020. URL :[Link]

  • Title : Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Source : ACS Omega, 2020. URL :[Link]

Comparative

Comparison of synthetic routes to substituted chlorosulfonyl benzoates

Comparative Guide to the Synthesis of Substituted Chlorosulfonyl Benzoates: Mechanistic Insights and Protocol Validation Introduction As a Senior Application Scientist, I frequently encounter bottlenecks in the late-stag...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Synthesis of Substituted Chlorosulfonyl Benzoates: Mechanistic Insights and Protocol Validation

Introduction

As a Senior Application Scientist, I frequently encounter bottlenecks in the late-stage functionalization of complex pharmaceuticals. Substituted chlorosulfonyl benzoates are indispensable electrophilic building blocks in the synthesis of sulfonamide-based therapeutics, sulfonylureas, and agricultural chemicals. However, the electron-withdrawing nature of the benzoate moiety intrinsically deactivates the aromatic ring, making the installation of the chlorosulfonyl group a non-trivial synthetic challenge.

Selecting the optimal synthetic route requires a rigorous evaluation of substrate functional group tolerance, desired regioselectivity, and process scalability. This guide provides an objective, data-driven comparison of the three principal synthetic strategies: Direct Electrophilic Chlorosulfonation, Meerwein Chlorosulfonation (via diazotization), and Oxidative Chlorination of sulfur precursors.

Mechanistic Pathway Visualization

SynthesisComparison cluster_A Route A: Direct Chlorosulfonation cluster_B Route B: Meerwein Chlorosulfonation cluster_C Route C: Oxidative Chlorination Target Substituted Chlorosulfonyl Benzoate A_Start Substituted Benzoate A_Reagent ClSO3H (Excess) 130°C, 5h A_Start->A_Reagent A_Reagent->Target B_Start Aminobenzoate B_Diazo NaNO2, HCl Diazotization B_Start->B_Diazo B_Reagent SO2, CuCl2, AcOH Chlorosulfonylation B_Diazo->B_Reagent B_Reagent->Target C_Start Thiol/Disulfide Benzoate C_Reagent H2O2 / ZrCl4 or NaOCl / HCl C_Start->C_Reagent C_Reagent->Target

Mechanistic pathways for synthesizing substituted chlorosulfonyl benzoates.

Route A: Direct Electrophilic Chlorosulfonation

Mechanistic Causality & Insights: Direct chlorosulfonation relies on chlorosulfonic acid ( ClSO3​H ) acting as both solvent and electrophile. Because the ester or carboxylic acid group is strongly electron-withdrawing, the aromatic ring is deactivated toward electrophilic aromatic substitution. Consequently, the reaction demands extreme thermodynamic driving forces—specifically, elevated temperatures (often >100 °C) and a vast stoichiometric excess of ClSO3​H . Regioselectivity is entirely dictated by the electronic directing effects of pre-existing substituents. For example, in the synthesis of 4-chloro-3-chlorosulfonylbenzoic acid, the ortho-directing effect of the chloro substituent overcomes the meta-directing effect of the carboxyl group 1. While highly atom-economical, this route is incompatible with acid-sensitive moieties (e.g., acetals, certain ethers).

Self-Validating Experimental Protocol:

  • Preparation: Charge a dry, multi-neck round-bottom flask with chlorosulfonic acid (6.0–8.0 equiv) and cool to 0 °C under an argon atmosphere.

  • Substrate Addition: Add the substituted benzoic acid (e.g., 4-chlorobenzoic acid) portion-wise.

    • Validation Checkpoint: Monitor the initial exotherm; the absence of rapid temperature spiking confirms controlled protonation of the carboxylate.

  • Activation: Gradually heat the mixture to 130 °C and maintain for 5 hours.

    • Validation Checkpoint: Continuous evolution of HCl gas (verifiable via pH paper at the scrubber exhaust) indicates active electrophilic substitution. Cessation of gas evolution signifies reaction completion.

  • Quenching: Cool the mixture to ambient temperature, then carefully pour it over a large volume of crushed ice with vigorous stirring. Caution: The hydrolysis of excess ClSO3​H is violently exothermic.

  • Isolation: Filter the resulting precipitate, wash extensively with ice-cold water until the filtrate is pH neutral, and dry under high vacuum 1.

Route B: Meerwein Chlorosulfonation via Diazotization

Mechanistic Causality & Insights: When substrates possess complex substitution patterns that lead to isomeric mixtures under direct chlorosulfonation, Meerwein chlorosulfonation offers absolute regiocontrol. By starting from an aminobenzoate, the amine is converted to a diazonium salt, which then undergoes a Sandmeyer-type radical substitution. Cu(I) reduces the diazonium species to an aryl radical, which rapidly traps dissolved SO2​ to form a sulfonyl radical. Subsequent chlorine abstraction from Cu(II) yields the sulfonyl chloride. A critical limitation of batch diazotization is the competitive hydrolysis of the diazonium salt to a phenol. Transitioning this step to a continuous-flow microreactor drastically suppresses parallel side reactions, ensuring near-quantitative conversion 2.

Self-Validating Experimental Protocol (Continuous-Flow):

  • Pre-reaction Setup: Prepare Solution A (methyl 2-aminobenzoate in concentrated HCl) and Solution B (40 wt% aqueous NaNO2​ ).

  • Flow Diazotization: Pump Solutions A and B into a three-inlet flow reactor equipped with a cross joint at a molar ratio of 1.0:3.0:1.1 (Amine:HCl: NaNO2​ ). Maintain the reactor zone at 0–5 °C.

    • Validation Checkpoint: In-line UV-Vis monitoring should confirm the complete disappearance of the amine absorbance band and the appearance of the diazonium intermediate.

  • Chlorosulfonylation: Direct the diazonium effluent into a tandem stirred-tank reactor containing a saturated solution of SO2​ in acetic acid with CuCl2​ (0.15 equiv).

  • Isolation: Extract the resulting biphasic mixture with dichloromethane, wash with brine to remove copper salts, dry over anhydrous MgSO4​ , and concentrate under reduced pressure 2.

Route C: Oxidative Chlorination of Sulfur Precursors

Mechanistic Causality & Insights: For highly functionalized benzoates containing acid-sensitive or radical-sensitive groups, oxidative chlorination of pre-installed thiols or disulfides is the most benign approach. Reagents such as H2​O2​ / ZrCl4​ or H2​O2​ / SOCl2​ facilitate the successive oxidation of the sulfur atom, followed by S–S bond cleavage (in disulfides) and chlorination. This methodology operates rapidly at room temperature, avoiding the thermal degradation seen in Route A and the heavy metal waste of Route B. The primary trade-off is the requirement for a pre-synthesized thiol/disulfide precursor 34.

Self-Validating Experimental Protocol:

  • Preparation: Dissolve the substituted thiol benzoate (1.0 mmol) in acetonitrile (5 mL) at 25 °C.

  • Catalyst & Oxidant Addition: Add ZrCl4​ (1.0 mmol) to the solution, followed by the dropwise addition of 30% aqueous H2​O2​ (3.0 mmol).

    • Validation Checkpoint: Immediate color change and mild effervescence indicate the onset of oxidation. TLC monitoring (Hexane/EtOAc) should confirm complete consumption of the starting thiol within 1–5 minutes.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3​ and brine, dry over Na2​SO4​ , and evaporate the solvent to yield the highly pure sulfonyl chloride without the need for column chromatography 3.

Performance Comparison Matrix

Evaluation CriterionRoute A: Direct ChlorosulfonationRoute B: Meerwein ChlorosulfonationRoute C: Oxidative Chlorination
Typical Yield 60–80%85–95% (in Flow)90–98%
Regioselectivity Substrate-dependent (Poor to Good)Absolute (Determined by amine position)Absolute (Determined by sulfur position)
Functional Group Tolerance Very Low (Harsh acidic conditions)Moderate (Tolerates esters, halides)High (Tolerates most sensitive groups)
Scalability High (Industrial standard)High (Continuous flow preferred)Moderate (Exothermic oxidation risks)
Environmental Impact High (Excess corrosive acid waste)Moderate (Heavy metal Cu catalyst)Low (Aqueous oxidants like H2​O2​ )

References

  • Benchchem.Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid.
  • ACS Publications.Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions.
  • Thieme Connect (Synlett).
  • Organic Chemistry Portal.

Sources

Validation

In vitro antiproliferative activity of bromobenzofuran derivatives.

As an application scientist overseeing early-stage oncology screening, evaluating novel pharmacophores requires looking beyond basic viability metrics to understand the precise molecular interactions driving efficacy. In...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing early-stage oncology screening, evaluating novel pharmacophores requires looking beyond basic viability metrics to understand the precise molecular interactions driving efficacy. In recent years, bromobenzofuran derivatives have emerged as highly potent, multi-target anticancer agents. By acting as bioisosteres for traditional indazole or indole cores, the benzofuran scaffold offers unique geometric advantages, while the strategic addition of a bromine atom enhances lipophilicity and introduces halogen bonding—a critical factor for anchoring molecules within deep hydrophobic kinase pockets.

This guide provides an objective, data-driven comparison of bromobenzofuran derivatives against clinical standard-of-care drugs (e.g., Doxorubicin, Gefitinib), detailing the mechanistic rationale and the self-validating experimental protocols required to accurately assess their in vitro antiproliferative activity.

Mechanistic Profiling: Multi-Target Engagement

The therapeutic superiority of bromobenzofurans often stems from their ability to act as dual-action inhibitors. Depending on their specific functionalization (e.g., oxadiazole, quinazoline, or enaminone linkages), these derivatives primarily target two critical tumor survival pathways:

  • EGFR Tyrosine Kinase (EGFR-TK): The brominated aromatic ring perfectly mimics the binding pose of classical quinazoline inhibitors, lodging into the ATP-binding cleft of EGFR to halt the PI3K/AKT proliferation cascade[1].

  • Carbonic Anhydrase IX (hCA IX): In hypoxic solid tumors, hCA IX is overexpressed to regulate intracellular pH. Bromobenzofuran-based carboxylic acids selectively inhibit the zinc-bound active site of hCA IX, inducing lethal intracellular acidification[2].

Pathway BBF Bromobenzofuran Derivatives EGFR EGFR Tyrosine Kinase BBF->EGFR ATP Competitive Binding hCAIX hCA IX (Hypoxia) BBF->hCAIX Zinc Pocket Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Downregulation pH Intracellular pH Regulation hCAIX->pH Acidification Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis pH->Apoptosis

Dual-target mechanistic pathway of bromobenzofuran derivatives in tumor microenvironments.

Comparative Efficacy Data

To objectively evaluate the antiproliferative potential of these compounds, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against established clinical therapeutics across validated cell lines.

A. Breast Cancer Efficacy vs. Doxorubicin

A study on2 demonstrated that the halogenated derivative "Compound 9e" exhibits near-equivalent potency to the highly toxic chemotherapeutic Doxorubicin against the triple-negative breast cancer cell line MDA-MB-231[2].

CompoundPrimary TargetIC₅₀ (μM) on MDA-MB-231Performance vs. Standard
Compound 9e (5-bromobenzofuran)hCA IX2.52 ± 0.39-
Doxorubicin (Standard)DNA Intercalation2.36 ± 0.18~1.06x less potent
B. EGFR-TK Inhibition vs. Gefitinib

When the bromobenzofuran core is hybridized with a 4-aminoquinazoline moiety, the resulting compounds act as potent EGFR-TK inhibitors. In vitro enzymatic assays reveal that 1 (Compounds 10d and 10e) out-perform the clinical standard Gefitinib at the target level[1].

CompoundScaffoldIC₅₀ (nM) on EGFR-TKEfficacy vs. Gefitinib
Compound 10d Benzofuran-quinazoline29.31.13x more potent
Compound 10e Benzofuran-quinazoline31.11.06x more potent
Gefitinib (Standard)Quinazoline33.1Baseline
C. Hypoxia-Mediated Chemosensitization

Because bromobenzofurans effectively target hCA IX, their efficacy actually increases in hypoxic environments—a stark contrast to traditional drugs that lose efficacy when oxygen is depleted. 3 (Compound 4a) demonstrate significant chemosensitization under 1% O₂ conditions in MCF-7 cells[3].

CompoundNormoxia IC₅₀ (μM)Hypoxia IC₅₀ (μM)Hypoxia Sensitization Ratio
Compound 4a 4.87 ± 0.573.65 ± 0.401.33x enhancement

Methodological Rigor: Self-Validating In Vitro Protocols

To generate trustworthy, reproducible data for multi-target compounds like bromobenzofurans, experimental design must account for confounding metabolic variables.

Expertise & Causality Insight: While the MTT assay is ubiquitous, it relies on mitochondrial reductase activity. When testing hCA IX inhibitors or evaluating cells under hypoxia, mitochondrial metabolism shifts drastically, leading to false viability readouts. Therefore, the Sulforhodamine B (SRB) assay is the gold standard here. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a readout directly proportional to total cellular protein mass, entirely independent of metabolic rate fluctuations[2].

Step-by-Step SRB Assay Protocol (Hypoxia Validation Model)

This protocol is designed as a self-validating system: by running parallel normoxic and hypoxic plates, any shift in IC₅₀ directly validates whether the compound is successfully engaging hypoxia-upregulated targets (like hCA IX).

  • Cell Seeding & Adhesion: Seed MDA-MB-231 or MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a standard 5% CO₂ incubator to allow attachment.

  • Environmental Stratification: Separate the plates into two cohorts. Maintain Cohort A in standard normoxia (21% O₂). Transfer Cohort B to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Compound Treatment: Treat cells with serial dilutions of the bromobenzofuran derivative (e.g., 0.1 to 100 μM). Crucial Controls: Include a vehicle control (0.1% DMSO max) to establish 100% viability, a media-only blank for background subtraction, and a positive control (e.g., Doxorubicin).

  • Incubation & Fixation: Incubate for 48–72 hours. Terminate the experiment by gently adding 50 μL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Staining: Wash plates 5 times with distilled water and air-dry. Add 100 μL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 200 μL of 10 mM unbuffered Tris base (pH 10.5) and shaking for 10 minutes.

  • Quantification: Measure optical density (OD) at 540 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (96-well, 5x10^3 cells) Hypoxia 2. Environment Split (Normoxia vs 1% O2) Seed->Hypoxia Treat 3. Compound Treatment (Serial Dilutions) Hypoxia->Treat Fix 4. TCA Fixation (SRB Assay Specific) Treat->Fix Read 5. Absorbance Readout (540 nm) Fix->Read Analyze 6. IC50 Calculation (Non-linear Regression) Read->Analyze

Self-validating SRB assay workflow for evaluating antiproliferative activity under hypoxia.

Conclusion & Translational Outlook

Bromobenzofuran derivatives represent a highly versatile and potent class of antiproliferative agents. By leveraging halogen bonding and bioisosteric mimicry, these compounds achieve nanomolar inhibition of key kinases (EGFR)[1] and micromolar efficacy against hypoxia-survival enzymes (hCA IX)[3]. When compared to standard chemotherapeutics like Doxorubicin or targeted therapies like Gefitinib, optimized bromobenzofurans consistently demonstrate equivalent or superior in vitro efficacy[2], particularly in hard-to-treat hypoxic tumor microenvironments.

References

  • Title: BTEAC Catalyzed Ultrasonic-Assisted Synthesis of Bromobenzofuran-Oxadiazoles: Unravelling Anti-HepG-2 Cancer Therapeutic Potential through In Vitro and In Silico Studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization Source: PubMed Central (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-bromo-3-(chlorosulfonyl)benzoate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Methyl 2-bromo-3-(chlorosulfonyl)benzoate As a Senior Application Scientist, I cannot overstate the importance of understanding the fundamental chemical causali...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of Methyl 2-bromo-3-(chlorosulfonyl)benzoate

As a Senior Application Scientist, I cannot overstate the importance of understanding the fundamental chemical causality behind disposal procedures. Laboratory safety is not achieved by blindly following checklists; it is achieved by understanding molecular reactivity and implementing self-validating protocols.

Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) presents a complex disposal challenge due to its highly electrophilic chlorosulfonyl (-SO₂Cl) group, the presence of an ester linkage, and a heavy halogen (bromine) [1]. Direct disposal into standard waste streams is strictly prohibited. This guide provides the definitive, self-validating methodology for quenching and disposing of this compound.

Hazard Profile & Chemical Causality

To safely dispose of Methyl 2-bromo-3-(chlorosulfonyl)benzoate, you must first understand its reactivity. The sulfur atom in the chlorosulfonyl group is highly electrophilic and susceptible to rapid nucleophilic attack by water.

  • The Exothermic Hydrolysis Hazard: Contact with moisture triggers a violent hydrolysis reaction, generating stoichiometric amounts of hydrogen chloride (HCl) gas and the corresponding sulfonic acid. If this occurs in a sealed container, the rapid gas evolution will cause catastrophic over-pressurization and explosion [2].

  • The Chemoselectivity Challenge: While strong bases (e.g., 5M NaOH) would rapidly neutralize the -SO₂Cl group, they would also trigger the unwanted, highly exothermic saponification of the methyl ester (-COOCH₃). Therefore, a mild, buffered base like Sodium Bicarbonate (NaHCO₃) is required to control the reaction kinetics and heat generation.

  • The Halogenated Waste Mandate: Because the parent molecule contains a bromine atom, the resulting quenched sulfonate salt remains a halogenated organic compound. It must be strictly segregated from non-halogenated waste streams to comply with environmental regulations[1].

Table 1: Quantitative Hazard & Logistical Summary

Hazard ParameterSpecification / ValueOperational Implication
Reactivity Highly exothermic with H₂ORequires an ice-bath and slow, controlled addition.
By-products HCl gas, CO₂ (during quench)Must be performed in an open vessel inside a certified fume hood.
Corrosivity Causes severe skin/eye burnsDouble nitrile gloves, face shield, and chemical apron are mandatory.
Waste Classification Halogenated Aqueous/OrganicCannot be mixed with standard aqueous waste; requires specialized EH&S segregation.

Engineering Controls & Personal Protective Equipment (PPE)

Before initiating the disposal protocol, establish a self-validating safety perimeter.

  • Fume Hood Validation: Verify the chemical fume hood's face velocity is actively reading between 100–120 feet per minute (fpm) . If the monitor is in alarm or unverified, do not proceed.

  • PPE Requirements:

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or double-gloved nitrile). Causality: Sulfonyl chlorides can rapidly permeate standard thin nitrile upon extended contact.

    • Chemical splash goggles paired with a full face shield.

    • Flame-retardant lab coat covered by a chemically resistant apron.

The Self-Validating Quenching Protocol

This protocol utilizes a weak base (NaHCO₃) to hydrolyze the chlorosulfonyl group into a stable, water-soluble sulfonate salt while trapping the liberated HCl as sodium chloride (NaCl) and safely venting CO₂ gas [3].

Step 1: Preparation of the Quenching Bath

  • In a large, wide-mouth beaker (to prevent CO₂ pressure buildup and allow for volume expansion), prepare a 1M solution of Sodium Bicarbonate (NaHCO₃).

  • Place the beaker in an ice-water bath and initiate vigorous magnetic stirring. Allow the solution to cool to < 5°C.

Step 2: Kinetic Validation (The Test Aliquot)

  • Self-Validation Step: Do not add the bulk chemical immediately. Add a micro-aliquot (~50 mg) of the Methyl 2-bromo-3-(chlorosulfonyl)benzoate to the stirred bath.

  • Observe the temperature and gas evolution. If the temperature spikes by more than 5°C instantly, your bath is insufficiently cooled, or the base is too concentrated. Adjust the ice bath before proceeding.

Step 3: Controlled Addition

  • Slowly, in small portions, add the Methyl 2-bromo-3-(chlorosulfonyl)benzoate to the vortex of the cold basic solution.

  • Causality: Portion-wise addition ensures the rate of CO₂ evolution and exothermic heat generation never exceeds the cooling capacity of the ice bath, preventing violent splattering.

Step 4: Chemical State Validation

  • Once the addition is complete, remove the ice bath and allow the mixture to stir while warming to room temperature (approx. 30–60 minutes).

  • Self-Validation Step: Test the solution with pH paper. If the pH is < 7, unquenched HCl remains; add solid NaHCO₃ incrementally until gas evolution ceases. The quench is only validated and complete when the solution maintains a stable pH of 7 to 8 for 15 minutes.

Waste Segregation and Logistics

Once neutralized, the chemical hazard has been mitigated, but the environmental hazard remains. The beaker now contains an aqueous solution of sodium 2-bromo-3-(methoxycarbonyl)benzenesulfonate, NaCl, and residual NaHCO₃.

  • Aqueous Phase: Transfer the neutralized solution to a designated, heavy-duty polyethylene (HDPE) waste container explicitly labeled as "Halogenated Aqueous Waste" .

  • Organic Solvents: If organic solvents (e.g., dichloromethane or ethyl acetate) were used to rinse the original reagent bottle, collect these washings separately in a "Halogenated Organic Waste" container. Do not mix organic solvents into the aqueous waste stream unless authorized by your institution's EH&S guidelines.

Spill Management & Emergency Response

In the event of an accidental spill of the unquenched solid/liquid outside of the fume hood:

  • Evacuate & Isolate: Immediately clear the area. The ambient humidity in the air will begin reacting with the chemical, releasing toxic HCl gas.

  • No Water: Never use water or wet paper towels to clean the spill. This will trigger a violent reaction.

  • Containment: Cover the spill entirely with an inert, dry absorbent material such as dry sand or vermiculite [1].

  • Collection: Using non-sparking plastic tools, sweep the absorbed mixture into a dry, sealable container, move it to a fume hood, and proceed with the quenching protocol described above.

Disposal Workflow Visualization

QuenchWorkflow Start Methyl 2-bromo-3- (chlorosulfonyl)benzoate Prep Prepare 1M NaHCO3 Ice-Bath Solution Start->Prep Initiate Protocol Test Self-Validation: Add 50mg Test Aliquot Prep->Test Establish Baseline Quench Slow, Portion-wise Addition (Open Vessel) Test->Quench Temp Spike < 5°C Validate pH Validation (Target: Stable pH 7-8) Quench->Validate Monitor CO2 & Temp Dispose Segregate as Halogenated Aqueous Waste Validate->Dispose Neutralization Confirmed

Self-validating workflow for the safe quenching and disposal of chlorosulfonyl compounds.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • Working with Hazardous Chemicals - Sulfonyl Chlorides. Organic Syntheses. Available at:[Link]

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-bromo-3-(chlorosulfonyl)benzoate: From Hazard Assessment to Disposal

As researchers dedicated to advancing drug development, our work inherently involves handling reactive and potentially hazardous compounds. Methyl 2-bromo-3-(chlorosulfonyl)benzoate is one such reagent.

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work inherently involves handling reactive and potentially hazardous compounds. Methyl 2-bromo-3-(chlorosulfonyl)benzoate is one such reagent. Its sulfonyl chloride moiety makes it a valuable synthetic intermediate, but this reactivity also demands our utmost respect and a rigorous approach to safety. This guide moves beyond a simple checklist; it provides a comprehensive operational framework grounded in the chemical principles of the molecule to ensure your safety and the integrity of your research.

The sulfonyl chloride functional group is highly electrophilic and will react readily with nucleophiles. Its most critical reactivity concern in a laboratory setting is its violent reaction with water, including ambient humidity, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This reaction is exothermic and the resulting corrosive byproducts are the primary source of the hazards we must mitigate.

I. Foundational Safety: Engineering and Administrative Controls

Before a single piece of Personal Protective Equipment (PPE) is worn, a safe environment must be established. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All handling of Methyl 2-bromo-3-(chlorosulfonyl)benzoate, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. The hood provides critical ventilation to capture and exhaust the corrosive vapors and acidic gases that are inevitably present.[3][5]

  • Emergency Equipment: Ensure a functional and recently tested safety shower and eyewash station are immediately accessible and unobstructed.[3][5] Their proximity is crucial for rapid decontamination in an emergency.

  • Restricted Access: The area where this chemical is handled should be a designated zone with clear signage, restricting access to trained personnel only.

  • No Water: Keep all sources of water away from the immediate handling area to prevent accidental violent reactions.[2][5] This includes ensuring work surfaces are dry and using non-aqueous solvents for cleaning whenever possible.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the corrosive and water-reactive nature of this compound, a comprehensive PPE regimen is mandatory to prevent contact with skin, eyes, and the respiratory tract.[4]

PPE CategoryItemSpecification and Rationale
Eye/Face Protection Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient . Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required to form a seal around the eyes.[6] A full-face shield must be worn over the goggles to protect the entire face from splashes.[4]
Hand Protection Double-Gloving: Nitrile or Butyl RubberThe sulfonyl chloride can degrade glove materials. A double-gloving strategy provides layered protection. Use a lighter-weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., butyl rubber or Viton™) as the outer layer.[3][7] Always inspect gloves for any signs of degradation or puncture before use.[8]
Body Protection Chemical-Resistant Apron & Lab CoatA flame-resistant lab coat should be worn as a base layer. Over this, a chemical-resistant apron provides a crucial barrier against spills of this corrosive material.[3][9]
Respiratory Protection NIOSH-Approved Respirator (As Needed)While all routine work must be done in a fume hood, a respirator should be available for emergency situations like a large spill. A full-face respirator with cartridges rated for acid gases and organic vapors is appropriate.[6]
Footwear Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the foot. Leather or other absorbent materials should be avoided.[9]

III. Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, sequential protocol is essential for minimizing risk.

Safe Handling Workflow
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear and dry. Prepare all necessary glassware and reagents. Don all required PPE as detailed above, following the proper donning sequence.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid chemical within the fume hood. Use non-sparking tools. Keep the container tightly closed whenever not in use to minimize exposure to atmospheric moisture.[6]

  • Solution Preparation: When dissolving, slowly add the Methyl 2-bromo-3-(chlorosulfonyl)benzoate to the solvent. This controls the rate of any exothermic reaction.

  • Post-Handling Decontamination: After the procedure, decontaminate all surfaces with a suitable solvent (e.g., isopropanol), followed by a thorough wash. Carefully doff PPE in the prescribed order to avoid cross-contamination.

  • Hand Washing: Immediately wash hands and forearms thoroughly with soap and water after removing gloves.[5]

PPE Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent contaminating your skin.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat & Shoes Don2 2. Inner Gloves Don1->Don2 Don3 3. Chemical Apron Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Chemical Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs (Spill or Exposure) Skin_Contact Skin Contact? Start->Skin_Contact Evacuate Evacuate Area Start->Evacuate Eye_Contact Eye Contact? Skin_Contact->Eye_Contact No Action_Skin Remove Clothing Use Safety Shower (15 min) Skin_Contact->Action_Skin Yes Action_Eye Use Eyewash (15 min) Eye_Contact->Action_Eye Yes Medical Seek Immediate Medical Attention Eye_Contact->Medical No (Inhalation/Ingestion) Action_Skin->Medical Action_Eye->Medical Don_PPE Don Full PPE Evacuate->Don_PPE Cover Cover with Dry Absorbent (Sand, Soda Ash) Don_PPE->Cover Collect Collect into Sealed Waste Container Cover->Collect

Caption: Decision-making workflow for responding to spills or personnel exposure incidents.

Waste Disposal

All materials contaminated with Methyl 2-bromo-3-(chlorosulfonyl)benzoate, including excess reagent, absorbed spill material, and contaminated gloves, must be treated as hazardous waste. [10]* Containers: Place waste in a clearly labeled, sealed, and corrosion-resistant container.

  • Segregation: Do not mix this waste with other waste streams, particularly aqueous or protic solvent waste.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office in accordance with all local and national regulations. [10][11] By understanding the chemical reactivity of Methyl 2-bromo-3-(chlorosulfonyl)benzoate and rigorously applying these safety protocols, you can handle this valuable reagent with confidence and ensure a safe laboratory environment for yourself and your colleagues.

References

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 15). Tokyo Chemical Industry.
  • methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information. NextSDS.
  • D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET. (2025, June 12). Tokyo Chemical Industry.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2026, January 17). ChemicalBook.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Pennsylvania.
  • M2123 - Methyl 2-Bromo-4-nitrobenzoate - SAFETY DATA SHEET. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • Acyl Halides, Sulfonyl Halides, and Chloroformates. CAMEO Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). Macsen Labs.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet - ChemScene. (2025, December 26). ChemScene.
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21). Fisher Scientific.
  • Material Safety Data Sheet. (2012, June 4). ABX advanced biochemical compounds.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • methyl 3-bromo-4-[(chlorosulfonyl)methyl]benzoate — Chemical Substance Information. NextSDS.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! Michigan State University.
  • Acid Handling. University of Utah.
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